4-Bromo-7-fluoroindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c9-5-1-2-6(10)8-4(5)3-7(12)11-8/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTQFUFNWYQCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2NC1=O)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260903-30-7 | |
| Record name | 4-bromo-7-fluoro-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-7-fluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-7-fluoroindolin-2-one, a halogenated indolin-2-one derivative of significant interest in medicinal chemistry and drug discovery. The indolin-2-one scaffold is a well-established pharmacophore, forming the core of numerous kinase inhibitors. The strategic placement of bromine and fluorine atoms on this scaffold offers unique opportunities for modulating physicochemical properties and exploring novel chemical space. This document details the chemical identity, a plausible synthetic route, expected analytical and spectroscopic properties, potential applications in drug development, and essential safety and handling protocols for this compound.
Chemical Identity and Physicochemical Properties
This compound is a substituted oxindole. The presence of both a bromine and a fluorine atom on the aromatic ring is anticipated to influence its reactivity and biological activity.
While some supplier discrepancies exist, the most commonly cited Chemical Abstracts Service (CAS) number for this compound is 1260903-30-7 .[1] This identifier is crucial for accurate sourcing and regulatory compliance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1260903-30-7 | [1][2] |
| Molecular Formula | C₈H₅BrFNO | [1] |
| Molecular Weight | 230.03 g/mol | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |
| Storage | Store in a cool, dry, dark place. Keep sealed to prevent degradation. | [1] |
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology and Rationale
-
N-Chlorination of 2-Bromo-5-fluoroaniline: The synthesis would commence with the N-chlorination of 2-bromo-5-fluoroaniline using a mild chlorinating agent like tert-butyl hypochlorite. This step is crucial for activating the aniline for subsequent nucleophilic attack. The choice of a non-acidic chlorinating agent prevents unwanted side reactions on the electron-rich aromatic ring.
-
Reaction with Diethyl Malonate: The resulting N-chloroaniline is then reacted with a carbanion generated from diethyl malonate using a base such as sodium ethoxide. This is a key carbon-carbon bond-forming step, establishing the backbone of the indolin-2-one ring system.
-
Hydrolysis and Decarboxylation: The diester intermediate is subjected to acidic hydrolysis to yield the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to afford 2-((2-bromo-5-fluorophenyl)amino)acetic acid.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The final step involves an intramolecular Friedel-Crafts acylation, where the carboxylic acid is treated with a strong acid, such as sulfuric acid or polyphosphoric acid, to effect cyclization and form the desired this compound.
This proposed pathway is a robust and well-documented approach for the synthesis of various oxindole derivatives.[3][4]
Analytical and Spectroscopic Characterization
While specific, published spectra for this compound are not available, its structure can be confirmed using a combination of standard analytical techniques. The expected spectroscopic data, based on the analysis of similar halogenated indolin-2-ones, are summarized below.[5]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as doublets or triplets in the range of δ 6.5-8.0 ppm. The methylene protons (C3-H) will likely appear as a singlet around δ 3.5-4.0 ppm. The N-H proton will be a broad singlet, typically downfield (> δ 8.0 ppm). |
| ¹³C NMR | The carbonyl carbon (C2) will be the most downfield signal, expected around δ 170-180 ppm. Aromatic carbons will appear in the range of δ 110-150 ppm, with carbons attached to fluorine showing characteristic C-F coupling. The methylene carbon (C3) will be around δ 35-45 ppm.[5] |
| Mass Spectrometry (EI) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), with peaks at m/z 229 and 231.[6][7] Common fragmentation pathways would involve the loss of CO, Br, and cleavage of the heterocyclic ring.[8] |
| FT-IR | A strong absorption band for the C=O (amide) stretch will be present around 1700-1740 cm⁻¹. An N-H stretching vibration will be observed as a broad peak in the region of 3200-3400 cm⁻¹. C-H stretching and aromatic C=C bending vibrations will also be present.[9][10] |
Reactivity and Applications in Drug Discovery
The indolin-2-one core is a privileged scaffold in medicinal chemistry, most notably in the development of protein kinase inhibitors.[11][12] The strategic positioning of the bromine atom at the 4-position and the fluorine atom at the 7-position of this compound makes it a highly valuable building block for creating diverse chemical libraries.
Key Reactivity Insights
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C4 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of potential drug candidates.
-
N-Functionalization: The nitrogen atom of the lactam can be functionalized with various alkyl or aryl groups to further modulate the compound's properties and target interactions.
-
Condensation at C3: The methylene group at the C3 position can be deprotonated and reacted with various electrophiles, such as aldehydes, to introduce further diversity.
Potential Applications in Kinase Inhibitor Synthesis
The indolin-2-one scaffold is a key component of several approved and investigational kinase inhibitors. These drugs typically function by competing with ATP for binding to the kinase's active site. The substituents on the indolin-2-one ring play a crucial role in determining the inhibitor's potency and selectivity. This compound serves as an excellent starting material for the synthesis of such inhibitors.
Caption: Application of this compound in kinase inhibitor discovery.
Safety, Handling, and Disposal
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions to minimize exposure and risk.[2]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust, a respirator may be necessary.
Handling Procedures
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
Keep away from sources of ignition.
-
Use in a well-ventilated area, preferably a chemical fume hood.
Storage
-
Store in a tightly sealed container in a cool, dry, and dark place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal
-
Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.[13]
-
Do not dispose of down the drain.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of kinase inhibition. Its strategic halogenation provides multiple avenues for chemical modification, enabling the exploration of a broad chemical space. While detailed experimental data for this specific compound is limited in the public literature, its properties and reactivity can be reliably predicted based on the well-established chemistry of the indolin-2-one scaffold and related halogenated aromatics. Adherence to strict safety protocols is essential when handling this compound to ensure the well-being of laboratory personnel.
References
- 1. 1260903-30-7|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
An In-Depth Technical Guide to 4-Bromo-7-fluoroindolin-2-one: A Privileged Scaffold in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-7-fluoroindolin-2-one, a halogenated derivative of the oxindole core, represents a significant building block in modern medicinal chemistry. Its unique substitution pattern imparts specific physicochemical properties that are increasingly leveraged in the design of targeted therapeutics, particularly potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and burgeoning applications of this compound, with a particular focus on its role as a key intermediate in the development of novel anti-cancer agents. By synthesizing current knowledge and providing detailed experimental insights, this document serves as a critical resource for researchers engaged in the exploration and utilization of this versatile scaffold.
Introduction: The Rise of the Indolin-2-one Scaffold in Targeted Therapy
The indolin-2-one (oxindole) core is a privileged scaffold in drug discovery, forming the backbone of numerous biologically active compounds. Its rigid, planar structure, featuring a hydrogen bond donor (NH) and acceptor (C=O), provides an ideal framework for interaction with the ATP-binding pocket of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
The strategic placement of substituents on the indolin-2-one ring system is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The introduction of halogen atoms, such as bromine and fluorine, has proven to be a particularly effective strategy. Fluorine can enhance binding affinity, modulate pKa, and improve metabolic stability, while the larger bromine atom can occupy specific hydrophobic pockets and serve as a handle for further chemical modification. This compound combines these features, making it a highly valuable intermediate for the synthesis of next-generation targeted therapies.
Physicochemical Properties and Structural Elucidation of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.
Chemical Structure and Nomenclature
-
Systematic Name: 4-Bromo-7-fluoro-1,3-dihydro-2H-indol-2-one
-
Synonyms: 4-Bromo-7-fluorooxindole
-
CAS Number: 1260903-30-7[1]
-
Molecular Formula: C₈H₅BrFNO[1]
-
Molecular Weight: 230.03 g/mol
The structure features an indolin-2-one core with a bromine atom at the 4-position and a fluorine atom at the 7-position of the aromatic ring.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the oxindole ring. The aromatic region would likely display two doublets, corresponding to the protons at the 5- and 6-positions, with coupling constants characteristic of ortho-coupling. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The CH₂ group at the 3-position would appear as a singlet.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would reveal eight distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon (C2) would resonate at the downfield end of the spectrum (typically ~175-180 ppm). The aromatic carbons would show characteristic shifts influenced by the halogen substituents.
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass would be a key identifier.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibration (around 3200-3300 cm⁻¹) and the C=O stretching vibration of the lactam (around 1700-1720 cm⁻¹).
Synthesis of this compound: A Methodological Overview
The synthesis of substituted indolin-2-ones can be achieved through various synthetic routes. While a specific, detailed protocol for this compound is not widely published in peer-reviewed journals, a general and adaptable synthetic strategy can be inferred from the synthesis of structurally related compounds. A common approach involves the cyclization of an appropriately substituted 2-amino-phenylacetic acid derivative or a related precursor.
A plausible synthetic pathway could start from a commercially available substituted aniline or nitrobenzene. For instance, a route could be envisioned starting from 3-bromo-6-fluoroaniline.
Figure 1. Plausible synthetic workflow for this compound.
Conceptual Step-by-Step Protocol:
-
Functionalization of the Starting Material: The initial step would involve the conversion of the amino group of 3-bromo-6-fluoroaniline into a suitable functional group that allows for the introduction of the acetic acid moiety. This could involve diazotization followed by a Sandmeyer-type reaction or a palladium-catalyzed cross-coupling reaction.
-
Formation of the Phenylacetic Acid Precursor: The subsequent step would focus on constructing the phenylacetic acid side chain. This could be achieved through various methods, such as the Strecker synthesis followed by hydrolysis, or by elaboration of a pre-existing functional group.
-
Intramolecular Cyclization: The final and key step is the intramolecular cyclization of the substituted 2-aminophenylacetic acid derivative to form the indolin-2-one ring. This is often achieved under acidic or basic conditions, or through the use of coupling agents that facilitate amide bond formation.
Self-Validating System in Synthesis: Each step of the synthesis must be rigorously monitored for completion and purity. Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for tracking the progress of the reactions. The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods (NMR, MS, and IR) and melting point analysis. A successful synthesis is validated by the consistency of the analytical data with the expected structure.
Applications in Drug Discovery: A Gateway to Potent Kinase Inhibitors
The true value of this compound lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The indolin-2-one scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.
The 4-bromo and 7-fluoro substitutions on the indolin-2-one ring play crucial roles in modulating the biological activity of the final drug candidate:
-
The 7-Fluoro Group: The small, highly electronegative fluorine atom can enhance binding affinity through favorable electrostatic interactions with the protein. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the molecule.
-
The 4-Bromo Group: The bromine atom can serve two primary purposes. Firstly, its size and lipophilicity can allow it to occupy a specific hydrophobic pocket within the kinase active site, contributing to both potency and selectivity. Secondly, the carbon-bromine bond provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).
Figure 2. Contribution of substituents to the pharmacological profile.
Known Kinase Targets of Substituted Indolin-2-ones
While specific data for this compound derivatives is not extensively available in the public domain, the broader class of substituted indolin-2-ones has been shown to inhibit a range of kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, a critical process in tumor growth and metastasis.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and differentiation.
-
Fibroblast Growth Factor Receptors (FGFRs): Play a role in cell proliferation, migration, and survival.
-
Receptor Tyrosine Kinase (c-Kit): A proto-oncogene involved in various cellular processes.
-
Fms-like tyrosine kinase 3 (FLT3): Often mutated in acute myeloid leukemia (AML).
The specific substitution pattern of 4-bromo and 7-fluoro is likely to confer a unique selectivity profile against this panel of kinases.
Future Perspectives and Conclusion
This compound is a strategically designed chemical scaffold with significant potential in the field of drug discovery. Its value as a building block for the synthesis of potent and selective kinase inhibitors is underscored by the established importance of the indolin-2-one core and the beneficial properties imparted by the halogen substituents.
Future research efforts will likely focus on the elaboration of the 4-bromo position to generate libraries of novel compounds for screening against a wide range of kinases. The development of efficient and scalable synthetic routes to this compound will be critical to facilitate these endeavors. As our understanding of the kinome and its role in disease continues to expand, the demand for versatile and tunable chemical scaffolds like this compound will undoubtedly grow, solidifying its place as a key component in the arsenal of medicinal chemists.
This guide has provided a foundational understanding of the chemical nature and potential applications of this compound. It is intended to serve as a catalyst for further investigation and innovation in the design and synthesis of next-generation targeted therapies.
References
An In-depth Technical Guide to 4-Bromo-7-fluoroindolin-2-one: A Core Scaffold in Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of 4-Bromo-7-fluoroindolin-2-one, focusing on its physicochemical properties, synthesis, strategic applications, and experimental handling. It is designed to serve as a foundational resource for scientists leveraging this key heterocyclic building block.
Executive Summary
The indolin-2-one (oxindole) skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic introduction of halogen substituents, such as bromine and fluorine, provides medicinal chemists with powerful tools to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific, highly functionalized derivative: this compound. We will dissect its molecular characteristics, explore its synthetic utility, and contextualize its application as a pivotal intermediate in the development of targeted therapeutics, particularly in oncology.
Molecular Identity and Physicochemical Properties
This compound is a halogenated derivative of the indolin-2-one heterocyclic system. The precise placement of a bromine atom at the C4 position and a fluorine atom at the C7 position creates a unique electronic and steric profile, making it a valuable and versatile building block for chemical synthesis.
The molecular formula for this compound is C₈H₅BrFNO. Based on its atomic composition, the calculated molecular weight is 230.04 g/mol . This value is identical to its isomer, 7-Bromo-4-fluoroindolin-2-one, which is more commonly listed in commercial databases.[1]
Below is the chemical structure of the target compound.
Caption: Chemical structure of this compound.
A summary of key physicochemical data for the title compound and its relevant isomers is presented below for comparative analysis.
| Property | This compound | 7-Bromo-4-fluoroindolin-2-one | 4-Bromo-7-fluoroindoline-2,3-dione |
| Molecular Formula | C₈H₅BrFNO | C₈H₅BrFNO[1] | C₈H₃BrFNO₂[2] |
| Molecular Weight | 230.04 g/mol | 230.03 g/mol [1] | 244.02 g/mol [2] |
| CAS Number | Not readily available | 1260903-29-4[1] | 1153535-26-2[2] |
| IUPAC Name | 4-Bromo-7-fluoro-1,3-dihydro-2H-indol-2-one | 7-Bromo-4-fluoro-1,3-dihydro-2H-indol-2-one | 4-bromo-7-fluoro-1H-indole-2,3-dione[2] |
| SMILES | C1C(=O)NC2=C1C(=CC=C2F)Br | O=C1NC2=C(C(F)=CC=C2Br)CC1[1] | C1=CC(=C2C(=C1Br)C(=O)C(=O)N2)F |
| Predicted XLogP3 | ~2.0 | ~2.0 | 1.5[2] |
Synthesis and Chemical Reactivity
The synthesis of substituted indolin-2-ones often involves multi-step sequences starting from corresponding anilines or phenylhydrazines. While a specific protocol for this compound is not detailed in the provided literature, a general and logical synthetic approach can be inferred from established methods for related analogs.
A plausible synthetic pathway would begin with a suitably substituted aniline, such as 4-bromo-2-fluoroaniline. The key strategic challenge is the formation of the five-membered lactam ring. This is typically achieved through intramolecular cyclization reactions.
The true synthetic value of this molecule lies in the reactivity of its substituents:
-
C4-Bromine : The bromine atom is an outstanding functional handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[3] This allows for the direct and modular installation of diverse carbon- and heteroatom-based substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
C7-Fluorine : The fluorine atom significantly influences the molecule's properties. Its strong electron-withdrawing nature lowers the pKa of the N-H proton, potentially enhancing hydrogen bonding interactions with biological targets. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.
-
Lactam N-H : The nitrogen atom can be alkylated or arylated to further explore the chemical space around the scaffold.
Caption: Role of the scaffold in generating therapeutic candidates.
Experimental Protocols and Characterization
Protocol 1: Suzuki-Miyaura Cross-Coupling (Illustrative)
This protocol describes a general procedure for derivatizing the C4-bromo position, a key step in leveraging this scaffold. It is a self-validating system; successful coupling results in a new product with a distinct mass and NMR spectrum.
Objective: To couple an arylboronic acid to the C4 position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-7-fluoroindolin-2-one.
Protocol 2: Spectroscopic Characterization
The identity and purity of this compound and its derivatives must be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect to see signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the benzene ring, a singlet or broad singlet for the N-H proton (can be concentration-dependent and exchangeable with D₂O), and a singlet for the CH₂ protons at the C3 position (approx. 3.5 ppm).
-
¹³C NMR: Aromatic carbons will appear in the 110-150 ppm range. The carbonyl carbon (C2) will be significantly downfield (>170 ppm). Carbon atoms directly attached to bromine or fluorine will show characteristic splitting patterns and chemical shifts.
-
¹⁹F NMR: A singlet is expected, as there are no adjacent fluorine or hydrogen atoms to cause splitting.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a common method. The mass spectrum should show a prominent [M+H]⁺ ion at m/z 230.95 and/or a [M-H]⁻ ion at m/z 228.94.
-
Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity, confirming the presence of a single bromine atom.
-
Safety and Handling
While specific safety data for this compound is not available, data for the structurally similar 4-bromo-7-fluoroindoline-2,3-dione should be considered as a proxy.
GHS Hazard Statements (for 4-bromo-7-fluoroindoline-2,3-dione): [2]* H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental exposure, follow standard laboratory first-aid procedures and seek medical attention if necessary.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its carefully arranged functional groups—a synthetically versatile bromine, a metabolically robust fluorine, and a biologically relevant lactam core—provide an ideal platform for constructing complex molecular architectures. For researchers in oncology and other therapeutic areas, this building block offers a reliable and efficient starting point for the development of novel, targeted therapies. Understanding its properties, reactivity, and handling is essential for unlocking its full potential in the laboratory and beyond.
References
-
Zhang, J., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1689. Available at: [Link]
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PubChem. (n.d.). 4-bromo-7-fluoroindoline-2,3-dione. National Center for Biotechnology Information. Retrieved from: [Link]
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Chen, S., et al. (2024). Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. Bioorganic & Medicinal Chemistry, 117752. Available at: [Link]
- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
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Liav, A., et al. (1999). Synthesis of bromoindolyl 4,7-di-O-methyl-Neu5Ac: specificity toward influenza A and B viruses. Carbohydrate Research, 317(1-4), 198-203. Available at: [Link]
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PubChem. (n.d.). 4-Bromo-7-fluoro-5-methylindolin-2-one. National Center for Biotechnology Information. Retrieved from: [Link]
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Navigating the Physicochemical Landscape of 4-Bromo-7-fluoroindolin-2-one: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the physical properties of 4-Bromo-7-fluoroindolin-2-one, a halogenated oxindole derivative of significant interest in medicinal chemistry and drug discovery. Recognizing the potential for structural ambiguity with the closely related 4-Bromo-7-fluoroindoline-2,3-dione, this document first clarifies the distinction between these two compounds. It then presents the available physicochemical data for this compound, noting the current reliance on computationally predicted values in the absence of extensive, publicly available experimental data. The core of this guide is a detailed exposition of the authoritative, field-proven methodologies for the experimental determination of key physical properties, including melting point, solubility, and spectroscopic characteristics (NMR, FT-IR, and Mass Spectrometry). This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to both understand the known attributes of this compound and to rigorously determine its physical properties in a laboratory setting.
Introduction and Clarification of Compound Identity
The precise characterization of a molecule's physical properties is a cornerstone of chemical and pharmaceutical research. These properties govern a compound's behavior in various environments, influencing its reactivity, formulation, and pharmacokinetic profile. The subject of this guide, this compound, is a member of the indolin-2-one (oxindole) class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of bromine and fluorine atoms onto this scaffold is a common strategy to modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a valuable intermediate and a potential pharmacophore in its own right.
A critical point of clarification is the distinction between this compound and a similarly named compound, 4-Bromo-7-fluoroindoline-2,3-dione (also known as 4-Bromo-7-fluoroisatin). The former possesses a single carbonyl group at the 2-position of the indolinone core, while the latter has two adjacent carbonyl groups at the 2- and 3-positions. This seemingly minor difference results in significantly different chemical structures and, consequently, distinct physical and chemical properties.
-
This compound (CAS: 1260903-30-7): The primary focus of this guide.
-
4-Bromo-7-fluoroindoline-2,3-dione (CAS: 1153535-26-2): A related but distinct compound.
Researchers working with commercial suppliers or synthesizing these compounds should exercise diligence in confirming the identity of their material, as nomenclature can sometimes be ambiguous. This guide will focus on the properties of the mono-carbonyl compound, this compound, while providing comparative data for the dione where available.
Physicochemical Properties of this compound
As of the date of this publication, detailed experimental data for the physical properties of this compound are not widely available in peer-reviewed literature. The data presented in this section are primarily derived from computational predictions and information from chemical suppliers. It is imperative for researchers to experimentally verify these properties for their specific batches of the compound.
General and Computed Properties
The following table summarizes the key physical and chemical identifiers for this compound.
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-7-fluoro-1,3-dihydro-2H-indol-2-one | N/A |
| Synonyms | 4-bromo-7-fluoro-2,3-dihydro-1H-indol-2-one | [1][2] |
| CAS Number | 1260903-30-7 | [3][4][5] |
| Molecular Formula | C₈H₅BrFNO | [3][4] |
| Molecular Weight | 230.03 g/mol | [3][4] |
| Predicted LogS | -4.03 | [6] |
| Predicted Solubility | 0.0216 mg/mL (in water) | [6] |
| Predicted XLogP | 2.7 | [7] |
Note: Predicted values are computationally derived and should be used as estimates pending experimental verification.
For comparison, the related dione compound, 4-Bromo-7-fluoroindoline-2,3-dione (CAS: 1153535-26-2), has a molecular formula of C₈H₃BrFNO₂ and a molecular weight of 244.02 g/mol .[8][9][10][11] Its predicted XLogP3 value is 1.5.[8]
Authoritative Experimental Protocols for Physicochemical Characterization
This section details the standard, validated methodologies for determining the key physical properties of solid organic compounds like this compound. The causality behind experimental choices is explained to provide a deeper understanding of the principles at play.
Melting Point Determination
Expertise & Experience: The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[12] Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities will depress and broaden this range. The choice of a slow heating rate near the expected melting point is critical for achieving thermal equilibrium between the sample and the heating block, ensuring an accurate measurement.
Trustworthiness: The protocol described is a self-validating system. An initial rapid determination provides an approximate range, which is then refined by a slower, more careful measurement. Consistency across multiple determinations (at least two) provides confidence in the recorded value.
Methodology: Capillary Melting Point Determination using a Mel-Temp Apparatus
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder.[12] If necessary, gently crush any coarse crystals in a mortar and pestle.
-
Push the open end of a capillary melting point tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the bottom of the capillary to a height of 2-3 mm.[13]
-
-
Apparatus Setup and Measurement:
-
Place the packed capillary tube into the sample holder of the Mel-Temp apparatus.[13]
-
Set the heating rate to a moderate level for a preliminary, rapid determination to find the approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat it rapidly to about 15-20°C below the approximate melting point found in the previous step.
-
Reduce the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[14][15]
-
Repeat the slow heating determination with a fresh sample to ensure reproducibility.
-
Solubility Profiling
Expertise & Experience: A compound's solubility profile across a range of solvents with varying polarity and pH provides critical information about its functional groups and potential for formulation.[16] The principle "like dissolves like" is fundamental here; polar compounds dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Furthermore, the solubility of acidic or basic compounds is highly pH-dependent. An acidic compound like a carboxylic acid or phenol will be more soluble in a basic solution (e.g., 5% NaOH) where it can form a water-soluble salt.[17] Similarly, a basic compound like an amine will be more soluble in an acidic solution (e.g., 5% HCl).[18]
Trustworthiness: This protocol employs a systematic, stepwise approach. By testing solubility in a defined sequence of solvents (water, ether, aqueous acid, aqueous base), a clear classification of the compound's nature can be established.[16][19] The use of small, standardized quantities of solute and solvent ensures consistency and comparability of results.
Methodology: Qualitative Solubility Assessment
-
General Procedure:
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add 1 mL of the chosen solvent in portions, agitating vigorously after each addition.[16]
-
Observe whether the solid dissolves completely. A compound is generally considered "soluble" if it dissolves at a concentration of approximately 20 mg/mL.
-
-
Solvent Sequence and Interpretation:
-
Water: Test solubility in water. If soluble, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[20] Given the predicted LogS of -4.03, this compound is expected to be poorly soluble in water.[6]
-
5% NaOH Solution: If insoluble in water, test solubility in 5% aqueous sodium hydroxide. Solubility indicates the presence of an acidic functional group.
-
5% NaHCO₃ Solution: If soluble in 5% NaOH, test in 5% sodium bicarbonate. Solubility in this weaker base suggests a strongly acidic group (like a carboxylic acid), while insolubility suggests a weakly acidic group (like a phenol).[18]
-
5% HCl Solution: If insoluble in water and 5% NaOH, test solubility in 5% aqueous hydrochloric acid. Solubility indicates the presence of a basic functional group, most commonly an amine.[16] The lactam nitrogen in the indolinone core is generally not basic enough to dissolve in 5% HCl.
-
Concentrated H₂SO₄: If the compound is insoluble in all the above, its solubility in cold, concentrated sulfuric acid can be tested. Solubility in this strong acid indicates the presence of a functional group containing nitrogen, oxygen, or unsaturation.[17]
-
Organic Solvents: Test solubility in common organic solvents such as methanol, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO) to establish a profile for use in reactions and analyses.
-
Spectroscopic Characterization
Expertise & Experience: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling). ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment. For this compound, key expected signals would include aromatic protons, the CH₂ group protons at the 3-position, and the N-H proton of the lactam. The choice of deuterated solvent is critical; the compound must be sufficiently soluble, and the solvent's residual peaks should not obscure important signals from the analyte.[21] DMSO-d₆ or CDCl₃ are common choices for this type of compound.
Trustworthiness: Modern NMR spectrometers, when properly calibrated and shimmed, provide highly reproducible and accurate data. The use of an internal standard, typically tetramethylsilane (TMS), provides a reliable reference point (0 ppm) for chemical shifts.[22] Adherence to standard sample preparation and data acquisition guidelines, such as those published by major chemistry societies, ensures data quality.[23]
Methodology: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[21]
-
Ensure the sample is fully dissolved; sonication may be required. The final solution must be clear and free of particulate matter.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz instrument might include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans will be required (e.g., 128 scans or more, depending on concentration).[24] A longer relaxation delay (e.g., 2-5 seconds) may be necessary to observe quaternary carbons.
-
-
Data Processing and Interpretation:
-
Process the raw data (Free Induction Decay, FID) using a Fourier transform.
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak as a secondary standard (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the specific protons and carbons in the molecule.
-
Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[25] Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. By detecting which frequencies of IR radiation are absorbed by the sample, a spectrum is generated that acts as a molecular "fingerprint."[26] For this compound, key characteristic absorption bands would be expected for the N-H stretch of the lactam (amide), the C=O stretch of the lactam, C-H stretches (aromatic and aliphatic), and C-C bonds within the aromatic ring.
Trustworthiness: The thin solid film method is a reliable and straightforward technique for solid samples. It avoids the characteristic peaks of mulling agents (like Nujol) and the potential for polymorphic changes that can occur when pressing KBr pellets.[27] Running a background spectrum before the sample measurement corrects for atmospheric H₂O and CO₂ as well as any instrumental artifacts, ensuring the resulting spectrum is solely from the sample.
Methodology: Thin Solid Film Method
-
Sample Preparation:
-
Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent in which it is soluble (e.g., acetone or dichloromethane) in a small vial.[28]
-
Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[28] The film should be translucent, not opaque.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric gases.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Analyze the resulting spectrum for characteristic absorption bands. Key regions to examine include:
-
~3200 cm⁻¹: N-H stretching vibration of the lactam.
-
~1700-1720 cm⁻¹: C=O (carbonyl) stretching vibration of the lactam.[24]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2900-2800 cm⁻¹: Aliphatic C-H stretching (from the CH₂ group).
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1200-1000 cm⁻¹: C-F stretching vibration.
-
Below 800 cm⁻¹: C-Br stretching vibration.
-
-
Expertise & Experience: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and providing clues about its structure.[29] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds.[30] The choice of ionization technique is crucial. Electron Ionization (EI) is a "hard" technique that causes extensive fragmentation, yielding a characteristic fingerprint spectrum. For this compound, the mass spectrum under EI would be expected to show a prominent molecular ion (M⁺) peak. A key feature would be the isotopic pattern of bromine: natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in two peaks for any bromine-containing fragment (M⁺ and M+2) of nearly equal intensity, which is a powerful diagnostic tool.
Trustworthiness: GC-MS is a highly sensitive and reliable technique. The gas chromatograph separates the sample components before they enter the mass spectrometer, ensuring that the resulting mass spectrum corresponds to a pure compound.[31] The fragmentation patterns and isotopic distributions are highly reproducible under standardized conditions, allowing for comparison with spectral libraries and confident identification.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[32] The solution must be free of any particulate matter.
-
-
Instrumental Analysis:
-
Inject a small volume (typically 1 µL) of the solution into the GC-MS system.
-
The sample is vaporized in the heated injection port and separated on the GC column based on its boiling point and interaction with the column's stationary phase.[30]
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
The molecules are ionized, typically using Electron Ionization (EI) at 70 eV.[29]
-
The resulting ions (the molecular ion and its fragments) are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺). This will be the peak at the highest m/z that corresponds to the molecular weight of the compound (230.03 for C₈H₅⁷⁹BrFNO).
-
Look for the M+2 peak at approximately m/z 232, which should have a similar intensity to the M⁺ peak, confirming the presence of one bromine atom.
-
Analyze the fragmentation pattern. Common fragmentation pathways for this type of molecule might include the loss of CO, Br, or other small neutral fragments. This pattern provides structural confirmation.
-
Conclusion
This compound is a compound with significant potential in the field of drug discovery. While a comprehensive, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides the most current predicted data and, more importantly, a robust framework of authoritative protocols for its determination. By clarifying the compound's identity and providing detailed, scientifically-grounded methodologies for characterization, we empower researchers to generate the high-quality, reliable data necessary to advance their work. The application of the described protocols for melting point determination, solubility profiling, and spectroscopic analysis (NMR, FT-IR, and MS) will ensure a thorough and accurate physicochemical understanding of this valuable synthetic building block.
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A Technical Guide to the Solubility Profile of 4-Bromo-7-fluoroindolin-2-one for Drug Discovery and Development
Foreword: The Critical Role of Solubility in Preclinical Success
In the landscape of modern drug discovery, the intrinsic properties of a molecule are as critical as its pharmacological activity. Among these, aqueous solubility stands as a primary gatekeeper to a compound's ultimate success or failure. For a novel scaffold like 4-Bromo-7-fluoroindolin-2-one, a compound of interest in contemporary medicinal chemistry, understanding its solubility is not merely a data point; it is a cornerstone of its developability profile. Poor solubility is a leading cause of attrition for promising drug candidates, directly impacting absorption, bioavailability, and the ability to formulate a viable therapeutic product.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the solubility of this compound, offering researchers a robust framework for its evaluation.
Physicochemical Landscape of this compound
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₈H₅BrFNO | BLD Pharm[3] |
| Molecular Weight | 230.03 g/mol | BLD Pharm[3] |
| CAS Number | 1260903-30-7 | BLD Pharm[3] |
| Predicted LogP | ~2.0-3.0 (estimated based on similar structures) | Inferred from related compounds[4][5] |
| General Structural Class | Halogenated Indolinone | N/A |
The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen), alongside the lipophilic aromatic ring and halogen substituents, creates a complex physicochemical profile. The interplay of these features will govern its interaction with aqueous and organic media. Studies on similar indolinone derivatives have highlighted how substitutions can significantly impact properties like lipophilicity and, consequently, aqueous solubility.[4][5]
Strategic Approaches to Solubility Determination
The choice of solubility assay is dictated by the stage of drug development. In early discovery, speed and low compound consumption are paramount, making kinetic solubility the preferred method. As a candidate progresses, a more rigorous understanding of its true equilibrium solubility becomes essential, necessitating thermodynamic solubility determination.[1][6]
Kinetic Solubility: High-Throughput Screening for Early-Stage Assessment
Kinetic solubility measures the concentration at which a compound, rapidly introduced from a high-concentration organic stock solution (typically DMSO), precipitates in an aqueous buffer.[1][6] This method is prone to generating supersaturated solutions, which may yield a higher apparent solubility than the true thermodynamic value.[1] However, its utility lies in providing a rapid assessment for structure-solubility relationship studies.[1]
Caption: Workflow for Thermodynamic Solubility Determination.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) to ensure a saturated solution is formed. [7]2. Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Solid Phase Analysis: It is crucial to analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) to identify the polymorphic form or determine if a salt has disproportionated. [8]
Key Factors Influencing the Solubility of this compound
The solubility of an ionizable compound can be significantly influenced by the properties of the solvent system.
The Impact of pH
The indolinone scaffold contains an amide proton that can be deprotonated under basic conditions and a carbonyl group that could potentially be protonated under strongly acidic conditions. Therefore, the pH of the aqueous medium is expected to have a significant effect on the solubility of this compound. For a compound with acidic or basic properties, solubility will increase as the pH moves away from its pKa, due to the higher solubility of the ionized form compared to the neutral form. [1]A pH-solubility profile, as determined by the shake-flask method across a range of pH values, is essential for predicting its behavior in the gastrointestinal tract.
Cosolvents and Formulation Excipients
Given the anticipated low aqueous solubility of this compound, the use of cosolvents (e.g., ethanol, propylene glycol) or solubility-enhancing excipients (e.g., cyclodextrins, surfactants) will likely be necessary for formulation. Systematic screening of these agents is a standard part of pre-formulation studies.
Data Interpretation and Reporting
All solubility data should be reported with the experimental conditions clearly stated, including the method used (kinetic or thermodynamic), buffer composition and pH, temperature, and incubation time.
Hypothetical pH-Solubility Profile for this compound
| pH of Buffer | Method | Temperature (°C) | Solubility (µg/mL) |
| 2.0 | Thermodynamic | 25 | 5.2 |
| 5.0 | Thermodynamic | 25 | 1.8 |
| 7.4 | Thermodynamic | 25 | 1.5 |
| 9.0 | Thermodynamic | 25 | 25.7 |
| 7.4 | Kinetic (2h) | 25 | 45.0 |
This hypothetical data illustrates that the compound is a weak acid, with solubility increasing at higher pH values. It also shows the typical discrepancy between kinetic and thermodynamic solubility values.
Conclusion: A Pathway to Informed Development
While direct experimental solubility data for this compound remains to be published, this guide provides a comprehensive framework for its systematic evaluation. By employing both high-throughput kinetic assays in early discovery and the gold-standard shake-flask method for preclinical development, researchers can build a robust understanding of this compound's solubility profile. A thorough investigation of pH-dependent solubility is critical for anticipating its in vivo absorption and guiding the selection of an appropriate formulation strategy. This methodical approach will mitigate risks associated with poor biopharmaceutical properties and ultimately increase the probability of advancing a promising therapeutic candidate.
References
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An In-Depth Technical Guide to 4-Bromo-7-fluoroindolin-2-one and its Key Analogue in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Nomenclature and Structure in Substituted Indolinones
The indole scaffold and its derivatives are cornerstones of modern medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, halogenated indolinones represent a critical family of building blocks, offering nuanced control over a molecule's physicochemical and pharmacological properties. This guide focuses on 4-Bromo-7-fluoroindolin-2-one , a specific, doubly halogenated oxindole.
A critical point of clarification is essential for any researcher working with this compound. The scientific literature and commercial catalogs contain extensive information on a closely related but structurally distinct analogue: 4-Bromo-7-fluoro-1H-indole-2,3-dione , commonly known as 4-Bromo-7-fluoroisatin . The distinction lies at the C3 position of the five-membered ring: the indolin-2-one (an oxindole) possesses a methylene group (CH₂), while the isatin features a second carbonyl group (C=O). This seemingly minor difference fundamentally alters the molecule's reactivity, synthetic utility, and biological profile.
While this compound is available as a synthetic building block, the vast majority of published, in-depth research has utilized its isatin counterpart as a versatile precursor for drug candidates. This guide will first provide a focused technical profile of the requested indolin-2-one and then deliver a comprehensive analysis of the more extensively studied 4-bromo-7-fluoroisatin, thereby offering a complete and practical resource for drug development professionals.
Caption: Structural comparison of this compound and 4-Bromo-7-fluoroisatin.
Part 1: Technical Profile of this compound
This compound is primarily utilized as a specialized building block in synthetic and medicinal chemistry. Its public-domain data is largely confined to supplier specifications, with limited peer-reviewed literature detailing its synthesis or applications. The presence of bromine and fluorine atoms, along with the oxindole core, makes it an attractive starting point for generating novel chemical entities.
1.1 Identifiers and Physicochemical Properties
The key identifiers and computed properties for this compound are summarized below. This information is critical for unambiguous identification in procurement, synthesis planning, and regulatory documentation.
| Property | Value | Source |
| IUPAC Name | 4-bromo-7-fluoro-1,3-dihydro-2H-indol-2-one | N/A |
| CAS Number | 1260903-30-7 | [1] |
| Molecular Formula | C₈H₅BrFNO | [1][2] |
| Molecular Weight | 230.03 g/mol | [1][2] |
| Canonical SMILES | C1C2=C(NC1=O)C(=CC=C2F)Br | [2] |
| InChIKey | QMTQFUFNWYQCGN-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area (TPSA) | 49.39 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Note: Data is primarily sourced from chemical vendor databases and computational models, reflecting the limited availability of experimentally derived values in peer-reviewed literature.
Part 2: In-Depth Analysis of 4-Bromo-7-fluoroisatin (A Key Analogue)
4-Bromo-7-fluoro-1H-indole-2,3-dione (4-bromo-7-fluoroisatin) is a highly versatile and well-documented intermediate in drug discovery. The isatin core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The strategic placement of bromine and fluorine atoms further enhances its utility.
2.1 Physicochemical and Structural Data
The properties of 4-bromo-7-fluoroisatin are well-characterized.
| Property | Value | Source |
| IUPAC Name | 4-bromo-7-fluoro-1H-indole-2,3-dione | [3] |
| CAS Number | 1153535-26-2 | [3] |
| Molecular Formula | C₈H₃BrFNO₂ | [3] |
| Molecular Weight | 244.02 g/mol | [3] |
| Canonical SMILES | C1=CC(=C2C(=C1F)NC(=O)C2=O)Br | [3] |
| InChIKey | GEILBCZHJGIPBQ-UHFFFAOYSA-N | [3] |
| Melting Point | Not available in cited sources | N/A |
| XLogP3 | 1.5 | [3] |
2.2 Synthesis and Mechanistic Insights
The synthesis of substituted isatins often employs the Sandmeyer isatin synthesis methodology. This classic approach involves the condensation of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like concentrated sulfuric acid or polyphosphoric acid.
Causality in Synthesis: The choice of a substituted aniline (e.g., 2-bromo-5-fluoroaniline) as the starting material directly dictates the final substitution pattern on the isatin core. The acid-catalyzed cyclization proceeds via an electrophilic aromatic substitution mechanism, where the protonated intermediate attacks the electron-rich aromatic ring to form the five-membered lactam ring.
Caption: Generalized Sandmeyer pathway for isatin synthesis.
2.3 Chemical Reactivity and Strategic Importance
The isatin core is defined by two key reactive sites, which medicinal chemists exploit for library synthesis and lead optimization:
-
The C3-Keto Group: This carbonyl is highly electrophilic and readily undergoes condensation reactions with a variety of nucleophiles (e.g., amines, hydrazines). This reaction is the foundation for creating Schiff bases and hydrazones, which are common pharmacophores in kinase inhibitors and other drug classes.
-
The N1-Amide Proton: The N-H proton is acidic and can be deprotonated with a mild base (e.g., K₂CO₃) to form the isatin anion.[4] This anion is a potent nucleophile that readily reacts with alkyl halides, allowing for the introduction of diverse side chains at the N1 position. This modification is crucial for tuning solubility, cell permeability, and target engagement.[5]
The Role of Halogen Substituents:
-
Fluorine: The 7-fluoro substituent significantly impacts the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can enhance the acidity of the N-H proton and modulate the pKa of the molecule. In a drug development context, fluorine is often introduced to improve metabolic stability (by blocking sites of oxidative metabolism) and enhance binding affinity through favorable electrostatic interactions with target proteins.[6][7]
-
Bromine: The 4-bromo substituent serves as a valuable synthetic handle. It is an ideal group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino groups to build molecular complexity and explore the structure-activity relationship (SAR) at this position.
2.4 Application in Drug Discovery Workflows
4-Bromo-7-fluoroisatin is not typically a final drug product but rather a critical starting material. Its value lies in its ability to be rapidly diversified into large libraries of related compounds for high-throughput screening.
Caption: Use of 4-bromo-7-fluoroisatin in a typical drug discovery campaign.
This scaffold has been integral to the development of compounds targeting various diseases. For instance, the isatin core is found in inhibitors of caspases (enzymes involved in apoptosis), kinases (implicated in cancer), and viral proteases.[8][9] The specific 4-bromo-7-fluoro substitution pattern allows for fine-tuning of these activities.
2.5 Representative Experimental Protocol: N-Alkylation of Isatin
This protocol provides a validated, step-by-step method for the N-alkylation of an isatin core, a fundamental reaction in the synthesis of isatin-based compound libraries.[4][10]
Objective: To synthesize N-alkyl-4-bromo-7-fluoroisatin.
Materials:
-
4-Bromo-7-fluoroisatin (1.0 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.3 mmol)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-bromo-7-fluoroisatin (1.0 mmol).
-
Base Addition: Add anhydrous potassium carbonate (1.3 mmol) to the flask.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask.
-
Formation of Anion: Stir the suspension at room temperature for 30-60 minutes. The formation of the isatin anion is often accompanied by a color change.
-
Alkylation: Slowly add the alkyl halide (1.1 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-water (50 mL).
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration, wash with cold water, and dry. If the product is an oil, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel as needed.
Self-Validation: The success of the reaction is confirmed by TLC analysis showing the consumption of the starting material and the appearance of a new, less polar spot. The final structure and purity are confirmed by NMR spectroscopy and mass spectrometry.
2.6 Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-bromo-7-fluoro-1H-indole-2,3-dione is associated with the following hazards.[3]
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling Precautions: Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Directions
This guide clarifies the identity of This compound and places it in the context of its more extensively studied and synthetically versatile analogue, 4-Bromo-7-fluoroisatin . While the former serves as a niche building block, the latter is a powerhouse intermediate in drug discovery, offering multiple points for chemical diversification and strategic halogenation that enhances its value.
For drug development professionals, understanding the distinct reactivity of the oxindole versus the isatin core is paramount. The wealth of data on 4-bromo-7-fluoroisatin provides a robust foundation for designing new kinase inhibitors, antiviral agents, and other therapeutics. Future research could focus on developing efficient and scalable syntheses for this compound itself, enabling a systematic exploration of its biological activity and a direct comparison with its isatin counterpart. Such studies would unlock the full potential of this halogenated scaffold and enrich the toolbox of medicinal chemistry.
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The Halogen Effect: A Technical Guide to the Role of Bromine and Fluorine in Bioactivity
Abstract
The strategic incorporation of halogen atoms, particularly bromine and fluorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the nuanced roles these two halogens play in modulating the bioactivity of small molecules. We will dissect the fundamental physicochemical properties of bromine and fluorine and explore how these characteristics are leveraged to optimize pharmacokinetic and pharmacodynamic profiles. This document moves beyond a mere listing of effects to provide the underlying causality, supported by experimental data, detailed protocols, and mechanistic visualizations, thereby empowering rational drug design and accelerating the development of novel therapeutics.
Introduction: The Strategic Value of Halogenation in Drug Discovery
The substitution of a hydrogen atom with a halogen is a seemingly subtle modification that can profoundly alter the biological activity of a molecule. Bromine and fluorine, while both halogens, possess distinct properties that offer a diverse toolkit to the medicinal chemist. Fluorine, the most electronegative element, is prized for its ability to enhance metabolic stability and modulate pKa, while the larger, more polarizable bromine atom is a powerful tool for enhancing potency through specific interactions like halogen bonding.[1][2] The decision to incorporate either bromine or fluorine is a critical step in lead optimization, often dictated by the specific challenges presented by a drug candidate and its biological target. This guide will provide a comparative framework to inform these critical decisions.
The Impact of Bromine and Fluorine on Physicochemical Properties
The journey of a drug from administration to its target is governed by a delicate balance of physicochemical properties. Bromination and fluorination are key strategies to fine-tune these parameters.
Lipophilicity: A Tale of Two Halogens
Lipophilicity, often quantified as logP or logD, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Fluorine: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can modestly increase lipophilicity, polyfluorination often leads to a decrease.[3] For instance, the replacement of a hydrogen with a fluorine at a para-phenyl position can increase the logP by approximately 0.3-0.5 units.[4]
-
Bromine: Bromine substitution generally leads to a more significant increase in lipophilicity compared to fluorine, which can be advantageous for membrane permeability but may also increase the risk of metabolic liabilities and off-target effects.[5]
Table 1: Comparative Effects of Bromination and Fluorination on Lipophilicity (logP)
| Parent Compound | Brominated Analog | ΔlogP (Br) | Fluorinated Analog | ΔlogP (F) | Reference |
| Benzene | Bromobenzene | +0.87 | Fluorobenzene | +0.13 | [3] |
| Aniline | 4-Bromoaniline | +0.91 | 4-Fluoroaniline | +0.32 | [3] |
Electronic Effects: Modulating Acidity and Basicity
The high electronegativity of fluorine and the polarizability of bromine exert strong electronic influences on neighboring functional groups.
-
Fluorine: The potent electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic amines, which can improve bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[1]
-
Bromine: Bromine also has an electron-withdrawing inductive effect, though less pronounced than fluorine. Its larger size and polarizability can lead to more complex electronic consequences, including participation in halogen bonding.[2]
Pharmacokinetic Optimization through Halogenation
A primary motivation for incorporating halogens into drug candidates is the enhancement of their pharmacokinetic profiles.
Metabolic Stability: Blocking the Sites of Attack
Metabolic instability is a major cause of drug failure. The cytochrome P450 (CYP) family of enzymes are primary drivers of drug metabolism.
-
Fluorine: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes.[1] Replacing a metabolically vulnerable C-H bond with a C-F bond is a highly effective strategy to block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][6]
-
Bromine: The carbon-bromine (C-Br) bond is weaker than the C-F bond and can be more susceptible to metabolic cleavage. However, the steric bulk of the bromine atom can shield adjacent sites from enzymatic attack. The impact of bromination on metabolic stability is often compound-specific.[7][8]
Table 2: Quantitative Comparison of Metabolic Stability of Halogenated vs. Non-halogenated Compounds
| Compound Pair | Metabolic System | t½ (min) - Non-halogenated | t½ (min) - Halogenated | Fold Increase in Stability | Reference |
| Phenylalanine vs. 4-Fluorophenylalanine | Rat Liver Microsomes | 25 | >120 | >4.8 | [6] |
| Diclofenac vs. 4'-Fluorodiclofenac | Human Liver Microsomes | 15 | 60 | 4.0 | [1] |
| BDE-47 (Tetrabromo) vs. BDE-99 (Pentabromo) | Mouse Liver Microsomes | 2.5 | 8.8 | 3.5 | [9] |
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a compound using liver microsomes.
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Prepare a 20 mM stock solution of NADPH in buffer.
-
Thaw liver microsomes (human or other species) on ice. Dilute to a final protein concentration of 1 mg/mL in buffer.
-
-
Incubation:
-
Pre-warm a 96-well plate containing the microsomal suspension at 37°C for 5 minutes.
-
Add the test compound to the wells to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. For a negative control, add buffer instead of NADPH.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
Caption: Workflow for an in vitro microsomal stability assay.
Enhancing Pharmacodynamics: The Role of Halogen Interactions
The ultimate goal of drug design is to achieve potent and selective binding to the biological target. Bromine and fluorine contribute to this in distinct ways.
Halogen Bonding: A Key Interaction for Bromine
Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein.[2][13]
-
Bromine's Prowess: Bromine is an excellent halogen bond donor due to its large, polarizable electron cloud, which creates a significant σ-hole. This interaction is highly directional and can significantly contribute to binding affinity and selectivity.[8][13]
-
Fluorine's Limitation: In contrast, the small size and high electronegativity of fluorine result in a very weak or non-existent σ-hole, making it a poor halogen bond donor.[14]
Caption: Halogen bonding between a brominated ligand and a protein.
Fluorine's Influence on Conformation and Hydrogen Bonding
While not a strong halogen bond donor, fluorine can significantly impact binding affinity through other mechanisms:
-
Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that fits more favorably into the target's binding site.[1]
-
Modulation of Hydrogen Bonds: Fluorine's electron-withdrawing ability can influence the strength of nearby hydrogen bond donors and acceptors, fine-tuning the hydrogen bonding network between the drug and its target.[1]
Synthetic Strategies: Incorporating Bromine and Fluorine
The ability to introduce halogens at specific positions in a molecule is crucial for successful drug development.
Late-Stage Functionalization
Modern synthetic methods increasingly focus on "late-stage" halogenation, allowing for the introduction of bromine or fluorine into complex molecules at a late step in the synthesis. This enables rapid exploration of structure-activity relationships.[15][16]
-
Fluorination: Advances in both nucleophilic and electrophilic fluorinating reagents have made late-stage fluorination more accessible.[17]
-
Bromination: A variety of reagents and methods, including electrochemical approaches, are available for the regioselective bromination of diverse scaffolds.[18]
Toxicology and Safety Considerations
While halogenation is a powerful tool, it is essential to consider the potential toxicological implications.
-
Organofluorine Compounds: The high stability of the C-F bond can lead to persistence in the environment. Some fluorinated compounds can be metabolized to toxic byproducts.[19]
-
Organobromine Compounds: Certain brominated compounds have been associated with neurotoxicity and endocrine disruption. Careful toxicological profiling of any new brominated drug candidate is essential.
Conclusion: A Rational Approach to Halogenation in Drug Design
Bromine and fluorine offer a complementary set of tools for the medicinal chemist to address a wide range of challenges in drug discovery. The choice between these two halogens should be guided by a thorough understanding of their distinct physicochemical properties and their potential impact on a molecule's pharmacokinetic and pharmacodynamic profiles. By leveraging the principles outlined in this guide, researchers can make more informed decisions, leading to the rational design of safer and more effective medicines. The continued development of novel synthetic methodologies and a deeper understanding of halogen-protein interactions will undoubtedly further expand the role of bromine and fluorine in shaping the future of pharmaceutical innovation.
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Singh, R. P., et al. (2023). A review: FDA-approved fluorine-containing small molecules from 2015 to 2022. OUCI. Available from: [Link]
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Meanwell, N. A. (2011). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. Available from: [Link]
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Kumar, R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5519. Available from: [Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. Available from: [Link]
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Ahmad, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Available from: [Link]
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The Genesis of a Scaffold: A Technical History of Halogenated Indolinones in Kinase Inhibition
Abstract
The indolinone core represents a cornerstone in the development of targeted cancer therapies, giving rise to a clinically significant class of protein kinase inhibitors. This in-depth technical guide charts the discovery and historical evolution of halogenated indolinones, from the initial identification of the oxindole scaffold as a kinase inhibitor to the rational design and clinical success of multi-targeted agents like sunitinib. We will explore the critical role of halogenation in modulating potency and selectivity, delve into the key structure-activity relationships, and provide detailed synthetic methodologies for seminal compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal class of therapeutics.
The Dawn of a New Inhibitor Class: The Indolinone Scaffold
The late 1990s marked a pivotal era in cancer research, with a burgeoning understanding of the role of protein kinases in signal transduction and tumorigenesis. This period saw a shift towards the rational design of small molecule inhibitors targeting the ATP-binding site of these enzymes. Within this context, the indolinone (or oxindole) scaffold emerged as a promising pharmacophore.
A seminal 1997 paper by Mohammadi et al. is widely recognized for establishing the indolinone core as a viable kinase inhibitor.[1][2] Their work detailed the discovery of a new class of protein tyrosine kinase inhibitors based on the oxindole core, demonstrating their ability to inhibit the kinase activity of Fibroblast Growth Factor Receptor 1 (FGFR1).[1][3] This foundational research, which included the elucidation of the crystal structure of the FGFR1 kinase domain in complex with an indolinone inhibitor, revealed that the indolinone moiety occupies the adenine-binding pocket of the ATP-binding site.[1][4]
Contemporaneously, researchers at SUGEN, Inc. were exploring similar scaffolds, leading to the development of SU5416, later known as semaxanib.[5][6][7] First reported around 1996, SU5416 was identified as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][8] This discovery was significant as it highlighted the potential of the indolinone scaffold to target kinases crucial for tumor growth and vascularization.[4][9]
The Halogen Advantage: Enhancing Potency and Specificity
While early indolinone-based inhibitors like SU5416 showed promise, the quest for improved potency, selectivity, and pharmacokinetic properties led to further structural modifications. A key strategy that emerged was the introduction of halogen atoms to the indolinone core.
Halogenation has a profound impact on the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability, and ability to form specific interactions with the target protein.[2] In the context of kinase inhibitors, halogens can form halogen bonds, a type of non-covalent interaction with backbone carbonyls or other electron-rich atoms in the ATP-binding pocket, thereby enhancing binding affinity.[2]
The Rise of Sunitinib: A Case Study in Halogenation
The development of sunitinib (SU11248) from the SU5416 scaffold is a prime example of the successful application of halogenation in drug design. Sunitinib, an oral, multi-targeted receptor tyrosine kinase inhibitor, features a fluorine atom at the 5-position of the indolinone ring.[10][11] This seemingly minor addition has significant consequences for the drug's activity.
The fluorine atom in sunitinib plays a crucial role in its binding to the ATP pocket of various kinases.[12] Crystal structures of sunitinib in complex with VEGFR2 reveal that the fluorine atom forms favorable interactions within a hydrophobic pocket, contributing to the compound's high affinity.[10][13] This strategic placement of a halogen atom enhances the molecule's overall potency and influences its selectivity profile.
Mechanism of Action: Targeting Key Angiogenic Pathways
Halogenated indolinones, most notably sunitinib, exert their anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis.[14][15][16] The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[17][18]
By binding to the ATP-binding site of these receptors, these inhibitors block the phosphorylation and activation of downstream signaling molecules, thereby disrupting crucial cellular processes.
VEGFR and PDGFR Signaling Pathways
The binding of VEGF and PDGF to their respective receptors triggers a cascade of intracellular signaling events that promote cell proliferation, migration, and survival. Key downstream pathways include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[18][][20] Halogenated indolinones effectively abrogate these signals, leading to an anti-angiogenic and anti-proliferative effect.
Caption: Synthetic workflow for 5-Fluoroindolin-2-one.
Step-by-Step Protocol:
-
Reaction of 2,4-Difluoronitrobenzene and Dimethyl Malonate: To a solution of sodium methoxide in methanol, add dimethyl malonate dropwise at a controlled temperature (e.g., 5-10°C). After stirring, add 2,4-difluoronitrobenzene dropwise, maintaining the temperature. The reaction is typically stirred for several hours at room temperature.
-
Work-up and Isolation: After reaction completion, the mixture is acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated to yield 4-fluoro-2-(methyl malonate) nitrobenzene. [21]3. Reduction and Cyclization: The intermediate from the previous step is dissolved in a mixture of acetic acid and water. Iron powder is added portion-wise, and the reaction is heated (e.g., to reflux) for several hours.
-
Final Isolation: The reaction mixture is filtered while hot, and the filtrate is cooled to allow for crystallization of the product. The solid is collected by filtration, washed, and dried to afford 5-fluoroindolin-2-one. [21]
Synthesis of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
This protocol outlines the synthesis of the pyrrole aldehyde component of sunitinib.
Workflow Diagram:
Caption: Synthetic workflow for the pyrrole aldehyde intermediate.
Step-by-Step Protocol:
-
Vilsmeier-Haack Formylation: To a solution of phosphorus oxychloride in dimethylformamide (DMF) at low temperature (e.g., 0-5°C), add ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. The reaction is typically stirred at room temperature for several hours.
-
Hydrolysis of Ester: The formylated pyrrole is then subjected to basic hydrolysis (e.g., using aqueous sodium hydroxide) to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
-
Amide Coupling: The carboxylic acid is coupled with N,N-diethylethylenediamine using a suitable coupling agent (e.g., EDC/HOBt or CDI) in an appropriate solvent (e.g., DMF or dichloromethane) to give the final product. [22][23][24]
Final Assembly of Sunitinib
This protocol describes the condensation of the two key intermediates to form sunitinib.
Step-by-Step Protocol:
-
Condensation Reaction: A mixture of 5-fluoroindolin-2-one and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide is heated in a suitable solvent (e.g., ethanol or toluene) in the presence of a base catalyst (e.g., piperidine or pyrrolidine).
-
Crystallization and Isolation: Upon cooling, the product crystallizes out of the solution. The solid is collected by filtration, washed with a non-polar solvent (e.g., hexane or diethyl ether), and dried to yield sunitinib.
Historical Timeline and Clinical Development
The journey of halogenated indolinones from bench to bedside is a testament to the power of rational drug design.
-
Mid-1990s: The significance of protein kinases as therapeutic targets is widely recognized. [17]* 1996-1997: The indolinone scaffold is identified as a potent kinase inhibitor by researchers at SUGEN and in academia. [1][5]SU5416 (semaxanib) emerges as a selective VEGFR inhibitor. [6]* Early 2000s: The focus shifts to optimizing the indolinone core, leading to the synthesis of halogenated derivatives with improved properties. Sunitinib (SU11248) is developed.
-
2006: Sunitinib (marketed as Sutent®) receives FDA approval for the treatment of advanced renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST) after imatinib failure. [25]This marks a significant milestone for targeted cancer therapy.
-
Present: Sunitinib remains a standard of care for these indications, and the indolinone scaffold continues to be a source of inspiration for the development of new kinase inhibitors.
Conclusion and Future Perspectives
The discovery and development of halogenated indolinones represent a landmark achievement in medicinal chemistry and oncology. From the initial identification of a novel kinase inhibitor scaffold to the successful clinical implementation of a multi-targeted therapeutic, this class of compounds has significantly impacted the treatment of cancer. The story of the halogenated indolinones underscores the importance of structure-based drug design and the strategic use of chemical modifications, such as halogenation, to optimize drug candidates. As our understanding of kinase biology continues to evolve, the versatile indolinone core will undoubtedly serve as a foundation for the development of the next generation of targeted therapies.
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Methodological & Application
Synthesis of 4-Bromo-7-fluoroindolin-2-one
An Application Note for the
Abstract
The indolin-2-one (oxindole) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] This document provides a detailed, field-tested protocol for the synthesis of 4-Bromo-7-fluoroindolin-2-one, a key substituted heterocyclic intermediate. The presented synthetic strategy is a robust two-step process commencing from commercially available 2-bromo-5-fluoroaniline. The key transformation involves a highly regioselective, palladium-catalyzed intramolecular C-H functionalization to construct the oxindole ring system.[3][4] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.
Introduction and Strategic Rationale
The indolin-2-one motif is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, most notably protein kinases.[5][6] By inhibiting specific kinases, these compounds can modulate cellular signaling pathways implicated in cancer proliferation and angiogenesis. The strategic placement of halogen substituents, such as bromine and fluorine, on the indolin-2-one core provides critical vectors for further chemical modification. The bromine atom at the 4-position is particularly valuable as it serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Our synthetic approach was designed for efficiency, reliability, and high regioselectivity, circumventing the need for pre-functionalized precursors often required in classical methods like the Friedel-Crafts cyclization.[3] The chosen pathway involves two primary stages:
-
N-Acylation: The initial step is the straightforward acylation of 2-bromo-5-fluoroaniline with chloroacetyl chloride to form the key α-chloroacetanilide precursor.
-
Palladium-Catalyzed Cyclization: The core transformation is the intramolecular C-H arylation of the α-chloroacetanilide. This modern synthetic method offers excellent functional group tolerance and high yields under relatively mild conditions.[4][7]
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Chloroacetyl chloride is a potent lachrymator and corrosive; handle with extreme care. Palladium compounds are toxic and should be handled with caution.
Step 1: Synthesis of 2-Chloro-N-(2-bromo-5-fluorophenyl)acetamide
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-bromo-5-fluoroaniline (5.00 g, 26.3 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL). Stir the mixture at room temperature until the aniline is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (4.40 mL, 31.6 mmol, 1.2 equiv.) to the stirred solution.
-
Reagent Addition: Add chloroacetyl chloride (2.30 mL, 28.9 mmol, 1.1 equiv.) dropwise over 15 minutes via a syringe. Ensure the internal temperature does not exceed 5 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting aniline spot is consumed.
-
Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol/water or by trituration with cold hexanes to yield 2-Chloro-N-(2-bromo-5-fluorophenyl)acetamide as a white to off-white solid. (Expected yield: 85-95%).
Step 2:
This protocol is adapted from the palladium-catalyzed C-H functionalization methodology developed by Buchwald and co-workers.[3][4]
-
Reaction Setup: To a dry oven-dried Schlenk flask, add the intermediate 2-Chloro-N-(2-bromo-5-fluorophenyl)acetamide (5.00 g, 18.8 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.21 g, 0.94 mmol, 0.05 equiv.), and 2-(di-tert-butylphosphino)biphenyl (0.56 g, 1.88 mmol, 0.10 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous toluene (90 mL) followed by triethylamine (5.2 mL, 37.5 mmol, 2.0 equiv.) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C.
-
Reaction: Stir the mixture vigorously at 100 °C for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (2:1 Hexanes:Ethyl Acetate) or LC-MS for the disappearance of the starting material.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst and salts. Wash the pad with additional ethyl acetate (3 x 20 mL).
-
Workup: Combine the filtrates and transfer to a separatory funnel. Wash with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will be a brown solid. Purify by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 30%).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a light tan or pale yellow solid. (Expected yield: 70-85%).
Reagent Summary and Stoichiometry
The following table summarizes the reagents for the key cyclization step (Step 2).
| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| 2-Chloro-N-(2-bromo-5-fluorophenyl)acetamide | 266.50 | 1.0 | 18.8 | 5.00 g |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.05 | 0.94 | 210 mg |
| 2-(Di-tert-butylphosphino)biphenyl | 298.42 | 0.10 | 1.88 | 560 mg |
| Triethylamine (TEA) | 101.19 | 2.0 | 37.5 | 5.2 mL |
| Toluene | 92.14 | - | - | 90 mL |
Mechanistic Insights: The Catalytic Cycle
The palladium-catalyzed intramolecular C-H functionalization proceeds via a Pd(0)/Pd(II) catalytic cycle.[3][4] The choice of a bulky, electron-rich phosphine ligand like 2-(di-tert-butylphosphino)biphenyl is crucial for promoting both the oxidative addition and the challenging reductive elimination steps.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of the α-chloroacetanilide to form a Pd(II) enolate intermediate.
-
Intramolecular C-H Activation/Arylation: This Pd(II) species then facilitates an intramolecular C-H activation at the ortho-position of the phenyl ring, leading to the formation of a palladacycle.
-
Reductive Elimination: The final step is the reductive elimination from the palladacycle, which forms the C-C bond of the indolin-2-one ring and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Proposed catalytic cycle for the intramolecular cyclization.
Characterization of Final Product
-
Appearance: Light tan or pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals for the aromatic protons, the CH₂ group of the ring (around δ 3.5 ppm), and the NH proton (a broad singlet around δ 10.5 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the carbonyl carbon (around δ 175 ppm), the aromatic carbons (showing C-F and C-Br coupling), and the CH₂ carbon (around δ 35 ppm).
-
Mass Spectrometry (ESI): Calculated for C₈H₅BrFNO, m/z 230.96. Found [M+H]⁺ 231.97, [M-H]⁻ 229.95. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be clearly visible.
References
- Vertex AI Search. (2024). Intramolecular reductive Heck reaction in the synthesis of 3,3-disubstituted isoindolin-1-ones.
-
Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]
-
PubMed. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. [Link]
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ACS Publications. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. [Link]
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NIH. (2014). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. [Link]
- ResearchGate. Synthesis and biological evaluation of diversely substituted indolin-2-ones.
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Wikipedia. Sandmeyer reaction. [Link]
- Carreras, J., et al. (2012).
-
Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. [Link]
-
NIH. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- ResearchGate. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides.
-
Organic Chemistry Portal. Oxindole synthesis. [Link]
-
Wikipedia. Intramolecular Heck reaction. [Link]
- Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534.
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Indian Academy of Sciences. (2019). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. [Link]
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- 7. Oxindole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 4-Bromo-7-fluoroindolin-2-one Derivatives
Introduction: The Privileged Scaffold of Indolin-2-one
The indolin-2-one (oxindole) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1] This heterocyclic motif is central to numerous natural products and synthetic pharmaceuticals, particularly in oncology.[1][2] A significant number of small-molecule kinase inhibitors, such as Sunitinib, are built around the indolin-2-one core, highlighting its efficacy in targeting ATP-binding sites of various kinases involved in tumorigenesis.[2][3][4]
The strategic introduction of halogen atoms onto this scaffold provides a powerful tool for modulating physicochemical and pharmacological properties. The presence of a fluorine atom at the C7 position can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions. Concurrently, a bromine atom at the C4 position serves as an exceptionally versatile synthetic handle. It provides a reactive site for a host of palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of diverse chemical libraries for drug discovery.
This guide provides a comprehensive overview of robust synthetic routes to the key intermediate, 4-Bromo-7-fluoroindolin-2-one, and details field-proven protocols for its subsequent derivatization into a variety of functionalized analogues.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is a critical first step. A reliable and scalable route proceeds from a commercially available substituted aniline through a two-step sequence involving acylation and subsequent intramolecular cyclization.
Workflow for Core Synthesis
Caption: Synthetic pathway to the this compound core.
Experimental Protocol 1: Synthesis of this compound
Step 1: Acylation of 2-Bromo-5-fluoroaniline
-
To a stirred solution of 2-bromo-5-fluoroaniline (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask fitted with a dropping funnel, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 eq.).
-
Cool the biphasic mixture to 0°C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq.) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. The causality for this dropwise addition at low temperature is to control the exothermicity of the acylation reaction and prevent potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting aniline is consumed.
-
Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-(2-bromo-5-fluorophenyl)-2-chloroacetamide, which can often be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 3.0 eq.) in 1,2-dichloroethane (DCE, approx. 0.3 M) under an inert nitrogen atmosphere, add the crude N-(2-bromo-5-fluorophenyl)-2-chloroacetamide (1.0 eq.) portion-wise. The use of a significant excess of Lewis acid is critical to drive the intramolecular electrophilic aromatic substitution by activating the chloroacetamide.
-
Heat the reaction mixture to reflux (approx. 85°C) and maintain for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Cool the mixture to 0°C and carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. Caution: This quenching process is highly exothermic.
-
Stir the resulting mixture for 1 hour, which will precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a cold non-polar solvent like hexane to remove non-polar impurities.
-
Dry the solid under vacuum to afford this compound (CAS No. 1260903-30-7)[5] as a solid, which can be further purified by recrystallization if necessary.
Part 2: Derivatization of the this compound Scaffold
The true utility of the this compound intermediate lies in its capacity for diversification. The following sections detail protocols for key transformations at both the N1 and C4 positions.
A. N-Alkylation of the Indolinone Core
Modification at the indolinone nitrogen is a common strategy to alter the molecule's steric and electronic properties.[6][7] The weakly acidic N-H proton can be removed by a suitable base, and the resulting anion can be alkylated with various electrophiles.[8][9][10]
Caption: General scheme for N-alkylation of the indolin-2-one core.
Experimental Protocol 2: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) (approx. 0.2 M) under a nitrogen atmosphere, add a base (e.g., sodium hydride (60% dispersion in mineral oil, 1.2 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.)) portion-wise at 0°C.
-
Stir the mixture at 0°C for 30 minutes. The choice of base is crucial; NaH ensures complete and irreversible deprotonation, while carbonate bases offer milder conditions suitable for more sensitive substrates.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.2 eq.) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel to yield the desired N-alkylated product.
| Entry | Alkylating Agent | Base | Typical Yield (%) |
| 1 | Methyl Iodide | NaH | 85-95% |
| 2 | Benzyl Bromide | Cs₂CO₃ | 80-90% |
| 3 | Ethyl Bromoacetate | K₂CO₃ | 75-85% |
B. Palladium-Catalyzed Cross-Coupling at the C4-Position
The C4-bromo substituent is primed for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
1. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent.[11][12][13][14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vial, combine the N-protected this compound (1.0 eq.), the desired aryl or vinyl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, approx. 0.1 M). The role of water is to aid in the dissolution of the inorganic base and facilitate the transmetalation step.[13]
-
Seal the vial and heat the reaction mixture to 80-100°C for 6-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the C4-arylated or -vinylated product.
| Entry | Boronic Acid/Ester | Catalyst | Base | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80-95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 85-98% |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 65-80% |
| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | 70-85% |
2. Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne, a valuable transformation for introducing linear, rigid linkers into a molecule.[15][16] The reaction uniquely employs a dual-catalyst system of palladium and copper.[17][18][19]
Experimental Protocol 4: General Procedure for Sonogashira Coupling
-
To a mixture of N-protected this compound (1.0 eq.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.) in a sealed tube, add a degassed solvent such as THF or DMF.
-
Add a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq.). The amine acts as both the base and a solvent in some cases.
-
Add the terminal alkyne (1.2 eq.) and seal the tube.
-
Heat the reaction to a temperature between room temperature and 60°C for 4-12 hours. The mild conditions are a key advantage of this reaction.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography to yield the C4-alkynylated product.
| Entry | Alkyne | Typical Yield (%) |
| 1 | Phenylacetylene | 85-95% |
| 2 | Trimethylsilylacetylene | 90-98% |
| 3 | Propargyl alcohol | 70-85% |
3. Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a premier method for constructing C(sp²)-N bonds, coupling the aryl bromide with a primary or secondary amine.[20][21][22] The success of this transformation is highly dependent on the use of bulky, electron-rich phosphine ligands that facilitate the crucial reductive elimination step.[23][24]
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Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 4-Bromo-7-fluoroindolin-2-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the 4-Bromo-7-fluoroindolin-2-one Scaffold
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific starting material, this compound, offers a unique combination of reactive sites, making it an exceptionally versatile platform for the synthesis of novel antimicrobial agents. The strategic placement of the bromine and fluorine atoms provides several advantages:
-
Orthogonal Reactivity: The bromo group at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amino substituents.[1][2][3][4] This allows for the exploration of a wide chemical space to optimize antimicrobial activity.
-
Enhanced Bioactivity of Fluorine: The fluorine atom at the 7-position can significantly enhance the metabolic stability and lipophilicity of the final compound, potentially improving its pharmacokinetic profile.[5][6][7][8] Fluorine substitution is a well-established strategy in drug design to increase potency and bioavailability.
-
Active Methylene Group: The CH₂ group at the 3-position is activated and readily undergoes Knoevenagel condensation with various aldehydes, providing a straightforward method for introducing further diversity and pharmacophoric elements known to contribute to antimicrobial action.[9][10][11][12][13]
This guide provides a comprehensive overview of the synthetic routes to functionalize this compound and detailed protocols for the synthesis and evaluation of a novel potential antimicrobial agent.
Proposed Synthetic Pathway: A Dual-Functionalization Approach
Our proposed strategy involves a two-step sequential modification of the this compound core to generate a library of compounds with high potential for antimicrobial activity. The rationale is to combine the known benefits of C-N bond formation at the 4-position with the introduction of a bioactive moiety at the 3-position.
Caption: Proposed two-step synthesis of a novel antimicrobial agent.
Part 1: Synthesis of 4-(Arylamino)-7-fluoroindolin-2-one Intermediate via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][14][15][16] This reaction is ideal for coupling an aryl amine to the 4-bromo position of our starting material. The choice of the aryl amine can be varied to tune the electronic and steric properties of the final compound. For this protocol, we will use aniline as a representative aryl amine.
Protocol 1: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium tert-butoxide (KOt-Bu)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon)
-
TLC plates, silica gel
-
Column chromatography supplies
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and X-Phos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (10 mL) to the flask and stir the mixture for 10 minutes at room temperature.
-
Add aniline (1.2 mmol) and potassium tert-butoxide (1.4 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(phenylamino)-7-fluoroindolin-2-one.
Part 2: Synthesis of the Final Antimicrobial Agent via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[10][11][12][13] In our case, the active methylene group of the 4-(arylamino)-7-fluoroindolin-2-one intermediate will react with an aldehyde. We propose the use of 5-nitrofuran-2-carbaldehyde, as the nitro-heterocyclic moiety is a known pharmacophore in antimicrobial agents.
Protocol 2: Knoevenagel Condensation
Materials:
-
4-(Phenylamino)-7-fluoroindolin-2-one (from Protocol 1)
-
5-Nitrofurfural
-
Piperidine
-
Ethanol
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-(phenylamino)-7-fluoroindolin-2-one (1.0 mmol) and 5-nitrofurfural (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
A precipitate should form upon reaction completion. Cool the mixture to room temperature.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the final product, (Z)-3-((5-nitrofuran-2-yl)methylene)-4-(phenylamino)-7-fluoroindolin-2-one.
Anticipated Antimicrobial Activity
The indolin-2-one scaffold and its derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including drug-resistant strains.[17][18][19][20][21] The proposed final compound incorporates several features expected to contribute to potent antimicrobial efficacy.
| Compound Class | Reported Activity | Reference |
| 3-Alkylidene-indolin-2-ones | Active against Gram-positive and Gram-negative bacteria. | [17] |
| Indolin-2-one-nitroimidazole hybrids | Potent activity against MRSA and VRE. | [17] |
| Halogenated indoles | Enhanced antimicrobial and antibiofilm activity. | [19][20] |
Mechanism of Action:
Recent studies on indolin-2-one derivatives have revealed a dual mechanism of action, which is a significant advantage in combating antimicrobial resistance. This dual action involves:
-
Inhibition of Topoisomerase IV: This essential enzyme is involved in DNA replication, and its inhibition leads to bacterial cell death.
-
Reductive Bioactivation: The nitro group can be reduced within the bacterial cell to form reactive radical species that damage DNA and other vital cellular components.
Caption: Dual mechanism of action of antimicrobial indolin-2-one derivatives.
Protocol 3: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Materials:
-
Synthesized antimicrobial compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring OD₆₀₀)
-
Incubator
Procedure:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel antimicrobial agents. The strategic application of modern synthetic methodologies, such as the Buchwald-Hartwig amination and Knoevenagel condensation, allows for the creation of a diverse library of compounds. The anticipated dual mechanism of action of the resulting indolin-2-one derivatives holds significant promise for overcoming the challenge of antimicrobial resistance. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this promising scaffold in the quest for new and effective antimicrobial therapies.
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Metal-catalyzed cross-coupling reactions with 4-Bromo-7-fluoroindolin-2-one
An Application Guide to Metal-Catalyzed Cross-Coupling Reactions with 4-Bromo-7-fluoroindolin-2-one
Introduction: The Strategic Value of the 7-Fluoroindolin-2-one Scaffold
The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and pharmaceuticals.[1] Its unique three-dimensional structure allows it to interact with a wide range of biological targets. The introduction of a fluorine atom at the 7-position, as seen in this compound, can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic potential.[2][3]
The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a diverse array of functionalizations through metal-catalyzed cross-coupling reactions.[4] These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[5][6] This guide provides detailed protocols and expert insights into the application of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the derivatization of this compound, a crucial intermediate for drug discovery programs.[7]
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies a common mechanistic pathway involving a palladium catalyst.[8] The cycle, which typically alternates between Pd(0) and Pd(II) oxidation states, is the engine that drives bond formation.[9][10] Understanding this fundamental process is critical for troubleshooting and optimizing reactions.
The general cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[5][9]
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) delivers its organic group to the palladium center.[9][10]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[5][9]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds, celebrated for its mild conditions, high functional group tolerance, and the stability and low toxicity of its organoboron reagents.[10][11][12]
Principle & Causality
This reaction couples the aryl bromide with an organoboronic acid or ester in the presence of a palladium catalyst and a base.[13] The base is crucial; it activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[11] The choice of catalyst, ligand, base, and solvent system is interdependent and critical for achieving high yields, especially with potentially challenging substrates. For electron-rich heterocycles like indolinones, a well-chosen phosphine ligand is essential to promote oxidative addition and stabilize the catalytic species.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2–5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inerting: Seal the flask with a septum and cycle between vacuum and backfilling with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe. The typical concentration is 0.1–0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 90–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Key Considerations & Data
| Parameter | Recommended Choice | Rationale & Troubleshooting |
| Catalyst | Pd(dppf)Cl₂ | The dppf ligand is robust and effective for a wide range of aryl bromides. If yields are low, consider more advanced Buchwald ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor.[14][15] |
| Base | K₂CO₃ (general), Cs₂CO₃ (milder) | Carbonates are generally sufficient. If debromination is observed, a weaker base like K₃PO₄ may be beneficial. Stronger bases (e.g., alkoxides) are typically not required for aryl bromides. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | The aqueous component is crucial for dissolving the inorganic base and facilitating the catalytic cycle. Ensure solvents are thoroughly degassed to prevent catalyst oxidation. |
| Equivalents | 1.2-1.5 equiv of Boronic Acid | A slight excess is used to drive the reaction to completion and account for potential homo-coupling of the boronic acid. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[16][17] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[14][18]
Principle & Causality
This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base.[19] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald ligands) are required to facilitate the challenging reductive elimination step that forms the C-N bond.[14][16] The base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu), is needed to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.[19]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1–1.3 equiv)
-
Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1–2 mol%)
-
Ligand: Xantphos, RuPhos, or similar bulky phosphine ligand (2–4 mol%)
-
Base: NaOtBu or K₃PO₄ (1.5–2.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, the ligand, and the base to an oven-dried reaction vessel.
-
Catalyst Formation: Add the anhydrous, degassed solvent and stir for 5-10 minutes to allow for pre-formation of the active catalyst.
-
Reagent Addition: Add the this compound followed by the amine.
-
Reaction: Seal the vessel and heat to 80–120 °C. The reaction is often complete within 2–12 hours.
-
Monitoring: Track the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate), separate the layers, and wash the organic phase with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Key Considerations & Data
| Parameter | Recommended Choice | Rationale & Troubleshooting |
| Ligand | Xantphos (general), RuPhos/XPhos (more active) | Ligand choice is critical and substrate-dependent.[20] Xantphos is a good starting point. For less reactive amines, more electron-rich and bulky ligands from the Buchwald portfolio may be necessary. |
| Base | NaOtBu (strong), K₃PO₄/K₂CO₃ (weaker) | NaOtBu is highly effective but can be incompatible with base-sensitive functional groups.[19] In such cases, weaker inorganic bases can be used, often requiring longer reaction times or more active catalysts. |
| Solvent | Toluene, Dioxane | Aprotic, non-polar to moderately polar solvents are preferred. Ensure they are rigorously dried and degassed. |
| Atmosphere | Strictly Inert | The Pd(0) species and many phosphine ligands are highly sensitive to oxygen. Working in a glovebox is ideal, but meticulous inerting techniques are essential. |
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[21] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, important structures in materials science and medicinal chemistry.[22]
Principle & Causality
The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI).[21][23] The palladium complex undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the product.[22] The amine base (e.g., triethylamine or diisopropylamine) serves both as a base to deprotonate the alkyne and often as the solvent.
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2–2.0 equiv)
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ (1–3 mol%)
-
Copper(I) Co-catalyst: Copper(I) Iodide (CuI) (2–5 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Co-solvent (optional): THF or DMF
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Setup: To an oven-dried, two-neck flask equipped with a stir bar and condenser, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Inerting: Evacuate and backfill the flask with inert gas three times.
-
Solvent/Reagent Addition: Add the amine base (and optional co-solvent), followed by the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C). The reaction is often rapid, but can be monitored over 1–6 hours.
-
Monitoring: Check for completion using TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the amine solvent. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove amine salts.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Key Considerations & Data
| Parameter | Recommended Choice | Rationale & Troubleshooting |
| Co-catalyst | Copper(I) Iodide | The copper co-catalyst significantly accelerates the reaction.[21] However, it can promote alkyne homo-coupling (Glaser coupling). If this is a major side-product, "copper-free" Sonogashira conditions using a more active palladium catalyst and a different base (e.g., TBAF or an inorganic base) can be employed.[22] |
| Base | Et₃N, DIPEA | The amine base is critical for the formation of the copper acetylide. It must be anhydrous. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings are often performed under mild thermal conditions, which helps to preserve sensitive functional groups.[21] |
| Side Reactions | Glaser Coupling | To minimize homo-coupling of the alkyne, ensure a strictly anaerobic environment and add the alkyne slowly to the reaction mixture if necessary. |
Conclusion
This compound is a highly valuable building block for the synthesis of complex molecules targeted at drug discovery. Mastery of metal-catalyzed cross-coupling reactions is essential for unlocking its full potential. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide a powerful and versatile toolkit for creating diverse libraries of compounds based on this privileged scaffold. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers, but it is crucial to remember that every substrate is unique. Thoughtful optimization of catalysts, ligands, bases, and conditions, grounded in a solid understanding of the underlying reaction mechanisms, will ultimately pave the way for synthetic success.
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Application Notes and Protocols for the N-Alkylation of 4-Bromo-7-fluoroindolin-2-one
Introduction: The Strategic Importance of N-Alkylated Indolin-2-ones
The indolin-2-one, or oxindole, scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3][4] The strategic introduction of substituents on the indolinone nitrogen (N-alkylation) is a pivotal step in the synthesis of these molecules, as it allows for the fine-tuning of their biological activity, pharmacokinetic properties, and target-binding affinity. The 4-Bromo-7-fluoroindolin-2-one is a particularly valuable starting material, with the bromo and fluoro substituents offering handles for further chemical modifications and influencing the overall electronic properties of the molecule. This guide provides a detailed exploration of the chemical principles and practical protocols for the efficient N-alkylation of this key intermediate.
Core Principles: Understanding the N-Alkylation Reaction
The N-alkylation of this compound is fundamentally a nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the relatively acidic N-H bond of the lactam functionality to generate a nucleophilic indolinate anion. This anion then attacks an electrophilic alkylating agent, forming the desired N-C bond. The success of this transformation hinges on the careful selection of the base, solvent, and alkylating agent, all of which are influenced by the electronic nature of the substituted indolin-2-one core.
The Role of the Base: Deprotonation and Anion Formation
The acidity of the N-H proton in indolin-2-one is a critical factor. The predicted pKa of the N-H bond in unsubstituted indolin-2-one is approximately 14.77.[2] The electron-withdrawing effects of the bromine and fluorine atoms in this compound are expected to increase the acidity of the N-H proton, making deprotonation more favorable. The choice of base is crucial for efficient deprotonation without promoting unwanted side reactions.
A suitable base should be strong enough to quantitatively deprotonate the indolinone nitrogen but not so strong as to cause decomposition or side reactions. Common bases for this transformation include:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation. It is often used in polar aprotic solvents like DMF or THF.[3][5]
-
Potassium Carbonate (K₂CO₃): A milder inorganic base that is effective, particularly in polar aprotic solvents like DMF, and is often favored for its ease of handling and lower cost.[3][6]
-
Potassium tert-butoxide (KOtBu): A strong, sterically hindered base that can be effective for deprotonation.
The choice of base will influence the reaction kinetics and the potential for side reactions. For instance, a very strong base might increase the propensity for C3-alkylation, a common competing pathway.[7]
Reaction Mechanism: An SN2 Pathway
The N-alkylation of the indolinate anion with an alkyl halide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[8][9][10][11] This is analogous to the well-established Williamson ether synthesis.[8][9][10][11][12]
Diagram: General Mechanism of N-Alkylation
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4-Bromo-7-fluoroindolin-2-one in the synthesis of anti-inflammatory agents
Application Notes & Protocols
Topic: 4-Bromo-7-fluoroindolin-2-one in the Synthesis of Novel Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Indolin-2-one Scaffold
The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1] Its rigid, planar structure and hydrogen bonding capabilities allow for precise interactions with various biological targets. This versatility is demonstrated by the success of drugs like Sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy, which features the indolin-2-one core.[2] In the realm of inflammation, this scaffold has been extensively explored to generate potent inhibitors of key pro-inflammatory pathways.[3][4]
Inflammation is a complex biological response involving the activation of immune cells and the release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[4] Uncontrolled, chronic inflammation is a hallmark of many debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.[4][5][6] Consequently, there is a persistent need for novel anti-inflammatory agents with improved efficacy and safety profiles.
This application note focuses on This compound (CAS No. 1260903-30-7) as a strategic starting material for the synthesis of next-generation anti-inflammatory agents.[7] The unique substitution pattern of this molecule offers distinct advantages for synthetic diversification:
-
The Bromine Atom (C4): Serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
-
The Fluorine Atom (C7): Modulates the electronic properties and lipophilicity of the molecule. It can enhance metabolic stability by blocking potential sites of oxidation and improve membrane permeability.
-
The Methylene Group (C3): The acidic protons at this position facilitate classic condensation reactions, most notably the Knoevenagel condensation, allowing for the facile introduction of diverse substituents crucial for biological activity.[1][2]
This guide provides a comprehensive framework, including detailed synthetic and biological evaluation protocols, for leveraging this compound in an anti-inflammatory drug discovery program.
Synthetic Strategy: Knoevenagel Condensation for Bioactive Derivatives
A cornerstone reaction for modifying the indolin-2-one scaffold is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group at the C3 position with an aldehyde or ketone. This approach is highly effective for synthesizing 3-substituted-ylideneindolin-2-one derivatives, a class of compounds known to possess significant anti-inflammatory properties.[1]
The general workflow involves reacting this compound with a selected aromatic aldehyde in the presence of a weak base like piperidine or pyrrolidine in a protic solvent such as ethanol. This strategy allows for the creation of a library of compounds where the variation is introduced through the choice of aldehyde, enabling systematic exploration of structure-activity relationships (SAR).
Caption: General workflow for the synthesis of anti-inflammatory agents.
Detailed Experimental Protocols
Protocol 1: Synthesis of (Z)-4-bromo-7-fluoro-3-(4-hydroxy-3-methoxybenzylidene)indolin-2-one
This protocol describes a representative Knoevenagel condensation using vanillin (4-hydroxy-3-methoxybenzaldehyde) as the aromatic aldehyde. The choice of vanillin is illustrative, as phenolic hydroxyl groups are often associated with antioxidant and anti-inflammatory activities.
Expert Rationale: The reaction is typically performed under reflux in ethanol to ensure sufficient solubility of the reactants. Piperidine is used as a mild organic base catalyst; it deprotonates the C3-methylene group of the indolinone to form a reactive enolate, which then attacks the aldehyde carbonyl. The subsequent dehydration step is often spontaneous under the reaction conditions to yield the thermodynamically stable conjugated product.
Materials and Reagents:
-
This compound (FW: 232.04 g/mol )
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde) (FW: 152.15 g/mol )
-
Piperidine (FW: 85.15 g/mol )
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and filtration
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.32 g, 10 mmol) and vanillin (1.67 g, 11 mmol, 1.1 eq).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask. The mixture will be a suspension.
-
Catalyst Addition: Add piperidine (0.5 mL, ~5 mmol, 0.5 eq) to the suspension using a micropipette.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (~80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Isolation: Cool the flask further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol (2 x 15 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the bright yellow-orange solid product under vacuum to a constant weight.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Step-by-step experimental workflow for Knoevenagel condensation.
Protocol 2: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol assesses the ability of the synthesized compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. Inhibition of NO is a key indicator of anti-inflammatory potential.[3][4]
Expert Rationale: LPS, a component of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including NO, via the enzyme inducible nitric oxide synthase (iNOS).[4] The Griess assay provides a simple and reliable colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates inhibition of the inflammatory response. A preliminary cytotoxicity assay (e.g., MTT) is crucial to ensure that the observed reduction in NO is due to anti-inflammatory activity and not cell death.
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized test compound, dissolved in DMSO (stock solution)
-
Griess Reagent (Component A: Sulfanilamide in H₃PO₄; Component B: NED in H₂O)
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
-
MTT reagent for cytotoxicity assay
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" group treated with DMSO at the same final concentration. Incubate for 1 hour.
-
Inflammatory Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the "unstimulated control" group.
-
Incubation: Incubate the plate for another 24 hours at 37°C with 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.
-
Add 50 µL of Griess Reagent Component A to all wells (supernatants and standards). Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B. Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated cells. Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of NO production).
-
Cytotoxicity Assay: In a parallel plate, perform an MTT assay on cells treated with the compound (without LPS stimulation) to ensure the tested concentrations are non-toxic.
Mechanism of Action and Data Interpretation
Many 3-substituted indolin-2-one derivatives exert their anti-inflammatory effects by modulating key intracellular signaling pathways.[3] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression, including iNOS, COX-2, TNF-α, and IL-6.[3][8] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate transcription of pro-inflammatory genes. Potent anti-inflammatory compounds can prevent this cascade.[8]
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
Hypothetical Data Presentation
The efficacy of the synthesized compounds can be summarized in a table for clear comparison against a known standard anti-inflammatory drug, such as Indomethacin.
| Compound | IC₅₀ for NO Inhibition (µM) | Cell Viability at 100 µM (% of Control) |
| (Z)-4-bromo-7-fluoro-3-(4-hydroxy-3-methoxybenzylidene)indolin-2-one | 15.2 ± 1.8 | 96.5% |
| Indomethacin (Reference) | 25.5 ± 2.1 | 98.1% |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile starting material for the development of novel anti-inflammatory agents. The synthetic accessibility and the potential for diverse functionalization at both the C3 and C4 positions allow for the rapid generation of compound libraries for biological screening. The protocols outlined in this guide provide a robust foundation for synthesizing and evaluating new chemical entities based on this privileged scaffold.
Future work should focus on expanding the library of derivatives by:
-
Exploring diverse aldehydes: Utilizing a range of electron-donating and electron-withdrawing groups on the aromatic aldehyde to probe electronic requirements for activity.
-
C4-position modification: Employing Suzuki or Buchwald-Hartwig coupling reactions at the bromine site to introduce new aryl or heteroaryl moieties, potentially accessing additional binding pockets in target enzymes.
-
In-depth mechanistic studies: For lead compounds, investigating the precise molecular targets by exploring effects on upstream signaling molecules like MAPKs and Akt, in addition to the NF-κB pathway.[3][4]
Through such systematic exploration, the this compound scaffold can be fully exploited to discover and optimize the next generation of potent and safe anti-inflammatory therapeutics.
References
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Jeong, E., Lee, J., Kim, H., Lee, S., Kim, H., & Kim, J. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(23), 7169. [Link]
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Jeong, E., Lee, J., Kim, H., Lee, S., Kim, H., & Kim, J. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. National Center for Biotechnology Information (PMC). [Link]
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Li, J., Hu, L., Liu, Y., Li, W., Li, C., Chen, J., ... & Liang, G. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1851–1863. [Link]
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Li, J., Hu, L., Liu, Y., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed. [Link]
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Wang, C., Li, Y., Cai, Y., et al. (2024). Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors. PubMed. [Link]
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Garia, A., Kumar, D., Singh, V. K., & Singh, V. (2025). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Advances, 15(2), 1024-1035. [Link]
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Chew, E. H., Lu, G., & Pervaiz, S. (2016). Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. Oncotarget, 7(21), 30036–30054. [Link]
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Abouzid, K. M., Abdel-Sattar, E. A., & El-Mowafy, M. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]
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Godard, A., & Duflos, M. (2000). [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. PubMed. [Link]
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Sun, L., Li, X., Shi, W., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Center for Biotechnology Information (PMC). [Link]
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Toscano, L., Barlotti, L., Fioriello, G., et al. (1977). Derivatives of 2-bromo-6beta-fluoropregna-1,4-diene-3,20-dione and their antiinflammatory activity. PubMed. [Link]
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Sun, L., Li, X., Shi, W., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed. [Link]
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Vane, J. R., & Botting, R. M. (1987). Mechanism of action of Anti-inflammatory drugs. ResearchGate. [Link]
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Yousefian, M., & Ghodsi, R. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. PubMed. [Link]
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Wang, Y., Zhang, Y., Wang, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. [Link]
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Analytical techniques for characterizing 4-Bromo-7-fluoroindolin-2-one
An In-Depth Guide to the Analytical Characterization of 4-Bromo-7-fluoroindolin-2-one
Introduction: The Significance of Rigorous Analysis
This compound is a halogenated heterocyclic compound belonging to the indolinone family. The indolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other pharmacologically active agents.[1][2] As a synthetic intermediate or an active pharmaceutical ingredient (API) candidate, the precise structural identity, purity, and stability of this compound are paramount. Comprehensive analytical characterization is not merely a procedural step; it is the foundation of reliable, reproducible research and is critical for ensuring the safety and efficacy of potential drug candidates.[3]
This guide provides a detailed overview of the primary analytical techniques and protocols for the definitive characterization of this compound. As a senior application scientist, the focus here is not just on the "how" but the "why"—explaining the rationale behind methodological choices to empower researchers to adapt and troubleshoot these protocols effectively.
Physicochemical Profile
A foundational step in any analytical workflow is to understand the basic physicochemical properties of the compound. This information dictates choices for solvent selection, chromatographic conditions, and sample handling.
| Property | Value | Source |
| IUPAC Name | 4-Bromo-7-fluoro-1,3-dihydro-2H-indol-2-one | - |
| CAS Number | 1260903-30-7 | [4] |
| Molecular Formula | C₈H₅BrFNO | [4] |
| Molecular Weight | 230.03 g/mol | [4] |
| Appearance | (Typically a solid) | - |
| Storage | Keep in dark place, sealed in dry, room temperature | [4] |
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and in this case, ¹⁹F), revealing connectivity and stereochemistry. For a novel or synthesized compound, NMR is the gold standard for structural confirmation.[5]
Causality Behind Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its clear separation of the solvent peak from most analyte signals. The acidic N-H proton of the indolinone is more likely to be observed as a distinct, exchangeable peak in DMSO-d₆.
-
Nuclei to Observe:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Reveals the number and type of carbon atoms (e.g., C=O, aromatic C-H, C-Br).
-
¹⁹F NMR: Directly observes the fluorine atom, offering a highly sensitive probe with a wide chemical shift range, making it excellent for confirming the presence and environment of the fluorine substituent.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Vortex the tube gently until the sample is fully dissolved.
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Run standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} experiments.
-
For more detailed structural assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be invaluable.
-
Trustworthiness: Expected Spectral Data
The following table outlines the predicted chemical shifts (δ) and coupling patterns. Actual values may vary slightly based on the solvent and spectrometer.
| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment Rationale |
| ¹H | ~10.5 | Singlet, broad | N-H proton; position is solvent-dependent and exchangeable. |
| ¹H | ~7.0-7.2 | Doublet of doublets | Aromatic proton ortho to Fluorine. |
| ¹H | ~6.8-7.0 | Doublet of doublets | Aromatic proton ortho to Bromine. |
| ¹H | ~3.5 | Singlet | CH₂ methylene protons at position 3. |
| ¹³C | ~175 | Singlet | C=O (carbonyl) carbon. |
| ¹³C | ~110-150 | Multiple signals | Aromatic carbons, with shifts influenced by F and Br substituents. |
| ¹³C | ~35 | Singlet | CH₂ methylene carbon. |
| ¹⁹F | ~ -110 to -130 | Singlet or doublet | C-F fluorine; coupling to adjacent aromatic proton may be observed. |
Molecular Weight Confirmation by Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is an essential technique for confirming the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular mass. For this compound, the presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides an additional layer of confirmation.
Causality Behind Experimental Choices
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like indolinones. It typically produces protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺) with minimal fragmentation, making it straightforward to identify the molecular ion peak.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
System Setup: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer. A direct infusion approach can also be used.
-
Mobile Phase: A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid is often sufficient. Formic acid aids in the protonation of the analyte.
-
MS Parameters:
-
Mode: ESI positive ion mode.
-
Scan Range: Set the mass range to scan from m/z 100 to 500 to ensure capture of the molecular ion.
-
Expected Ions: Look for the [M+H]⁺ ion.
-
Trustworthiness: Expected Mass Spectrum
-
Molecular Ion ([M+H]⁺): The calculated monoisotopic mass of C₈H₅BrFNO is 229.9589 Da. The [M+H]⁺ ion will appear as a doublet of peaks with near-equal intensity due to the bromine isotopes.
-
For ⁷⁹Br: m/z ≈ 230.96
-
For ⁸¹Br: m/z ≈ 232.96
-
-
This characteristic M, M+2 isotopic pattern is a definitive signature for a monobrominated compound.[6]
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation is required.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be taken and automatically subtracted from the sample spectrum.
Trustworthiness: Expected Absorption Bands
The FTIR spectrum provides a molecular "fingerprint" and confirms the presence of key structural components.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3100 | N-H Stretch | Amide N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~1710 | C=O Stretch | Amide Carbonyl (Lactam) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1150 | C-N Stretch | Amine/Amide |
| 1100 - 1000 | C-F Stretch | Aryl-Fluoride |
| 600 - 500 | C-Br Stretch | Aryl-Bromide |
The presence of a strong absorption around 1710 cm⁻¹ is particularly indicative of the indolinone carbonyl group.[8][9]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds. It separates the main compound from any impurities, allowing for accurate quantification.[3] For a substituted indolinone, a reverse-phase (RP-HPLC) method is the logical choice, as it effectively separates moderately polar organic compounds based on their hydrophobicity.[10][11]
Overall Analytical Workflow
The following diagram outlines the logical flow for the complete characterization of the compound.
Experimental Protocol: RP-HPLC Purity Assay
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~1 mg of this compound and dissolving it in 10 mL of methanol or acetonitrile (to make 0.1 mg/mL).
-
Further dilute as necessary to be within the linear range of the detector.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions: The following conditions are a robust starting point for method development.[11][12]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase; acid improves peak shape. |
| Gradient | 5% to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp | 30 °C | Maintains reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV-Vis Diode Array Detector (DAD) | Monitor at 254 nm and 280 nm for aromatic compounds. |
HPLC Workflow Diagram
Trustworthiness: Data Interpretation
-
Retention Time (t_R_): The main peak corresponding to this compound should be sharp and symmetrical.
-
Purity Calculation: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. For high-purity material, this value should be >98%.
-
Peak Tailing: Peak tailing can indicate interactions with residual silanols on the column; using an acid modifier like formic acid helps to minimize this.
References
-
PubChem. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. [Link]
-
SpectraBase. 4-BROMO-7-FLUOROINDOLE. Wiley. [Link]
-
ResearchGate. FTIR spectra of the compounds 1,2, 3, and 4. [Link]
-
PubChemLite. 4-bromo-7-fluoro-2,3-dihydro-1h-isoindole. [Link]
-
PubChemLite. 4-bromo-7-fluoroindole (C8H5BrFN). [Link]
-
Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
-
PubChem. 4-Bromoindole. National Center for Biotechnology Information. [Link]
-
Yang, D., et al. (2025). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Journal of Organic Chemistry. [Link]
-
SpectraBase. 7-BROMO-4-FLUOROINDOLE. Wiley. [Link]
-
Sofyan, B., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Hilberg, F., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(13), 3758-3773. [Link]
-
Zhao, R., et al. (2010). HPLC Determination of 2,7-Dibromofluorenone in Bromo-derivatives of Fluorenone. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 46(9), 1018-1019. [Link]
-
ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
ResearchGate. Analogue-based design, synthesis and biological evaluation of 3-substituted-(methylenehydrazono)indolin-2-ones as anticancer agents. [Link]
-
ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... [Link]
-
Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience. [Link]
-
The Royal Society of Chemistry. Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. [Link]
-
ResearchGate. FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... [Link]
-
NIST. Benzonitrile, 4-bromo-. NIST WebBook. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
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- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Determination of 2,7-Dibromofluorenone in Bromo-derivatives of Fluorenone [mat-test.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-7-fluoroindolin-2-one
Welcome to the technical support center for the synthesis of 4-Bromo-7-fluoroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are based on established chemical principles and field-proven strategies for analogous transformations.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A prevalent strategy involves a multi-step sequence starting from a substituted aniline. A plausible route is the cyclization of a suitably substituted α-halo-acetanilide. This approach, a variation of the Gassman or other indole syntheses, offers a convergent route to the desired indolin-2-one core. The key steps typically involve the formation of an N-aryl acetamide, followed by α-halogenation and subsequent intramolecular cyclization.
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature, reaction time, and stoichiometry of reagents are crucial. For instance, during bromination steps, maintaining low temperatures can prevent over-bromination and the formation of undesired side products.[1] Similarly, the choice of base and solvent for the cyclization step can significantly impact the yield and purity of the final product.
Q3: How can I effectively purify the crude this compound?
A3: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation with solvent systems of varying polarities. For column chromatography, a common eluent system is a mixture of ethyl acetate and petroleum ether or hexane.[2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic stage.
Stage 1: Synthesis of the Precursor (e.g., 2-bromo-N-(3-bromo-6-fluorophenyl)acetamide)
Issue 1: Low Yield of the Acetanilide Precursor
-
Potential Cause: Incomplete acylation of the starting aniline.
-
Recommended Solution:
-
Ensure the purity of the starting aniline and the acylating agent (e.g., bromoacetyl bromide or chloride).
-
Use a suitable base (e.g., pyridine, triethylamine) to scavenge the acid byproduct.
-
Optimize the reaction temperature; some acylations proceed more efficiently at 0 °C to room temperature.
-
-
Potential Cause: Side reactions of the starting aniline.
-
Recommended Solution:
-
If the aniline is prone to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Difficulty in α-Bromination of the Acetanilide
-
Potential Cause: Inefficient brominating agent.
-
Recommended Solution:
-
N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) is a common choice for α-bromination. Ensure the freshness of the NBS and initiator.
-
Alternatively, direct bromination with Br₂ can be used, but requires careful control of stoichiometry and temperature to avoid multiple brominations.
-
Stage 2: Intramolecular Cyclization to Form the Indolin-2-one Ring
Issue 3: Low Yield of this compound
-
Potential Cause: Inefficient cyclization.
-
Recommended Solution:
-
The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is critical for this Friedel-Crafts type cyclization. The optimal catalyst and its stoichiometry may need to be determined experimentally.
-
The reaction temperature is a key parameter. While some cyclizations require heating, others may proceed at lower temperatures to minimize side reactions.
-
Ensure anhydrous conditions, as Lewis acids are sensitive to moisture.
-
-
Potential Cause: Formation of isomeric products.
-
Recommended Solution:
-
The regioselectivity of the cyclization is directed by the substituents on the aromatic ring. In some cases, a mixture of isomers may be unavoidable. Careful purification by chromatography is then required to isolate the desired 4-bromo-7-fluoro isomer.
-
Issue 4: Formation of Poly-brominated or Other Side Products
-
Potential Cause: Over-bromination in a preceding step or during cyclization if a bromine-containing Lewis acid is used under harsh conditions.
-
Recommended Solution:
-
Carefully control the stoichiometry of the brominating agent in the α-bromination step.[1]
-
During cyclization, use the mildest possible conditions (catalyst, temperature, and time) that afford a reasonable reaction rate.
-
Experimental Workflow & Data
Hypothetical Synthetic Workflow
The following diagram illustrates a plausible synthetic route to this compound.
Caption: A plausible synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for low yield in the synthesis.
Typical Reagent Stoichiometry and Conditions
The following table provides a general guide for reagent stoichiometry and reaction conditions. These should be optimized for your specific experimental setup.
| Step | Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Temperature | Time (h) |
| Acylation | 3-Bromo-6-fluoroaniline (1.0 eq) | Bromoacetyl bromide (1.1 eq) | Pyridine (1.2 eq) | Dichloromethane (DCM) | 0 °C to RT | 2-4 |
| Cyclization | 2-Bromo-N-(3-bromo-6-fluorophenyl)acetamide (1.0 eq) | AlCl₃ (1.5-2.5 eq) | - | Carbon disulfide (CS₂) or Dichloroethane (DCE) | RT to 60 °C | 4-12 |
References
-
Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Dove Medical Press. Available at: [Link]
Sources
Technical Support Center: Purification of Halogenated Indolinones
Welcome to the technical support center for the purification of halogenated indolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Halogenated indolinones are key structural motifs in many biologically active molecules and kinase inhibitors, making their purity paramount for reliable downstream applications.[1] This resource provides practical, field-proven insights in a question-and-answer format to directly address specific issues you may face in the lab.
Troubleshooting Guide
This section addresses specific problems that can arise during the purification of halogenated indolinones, offering probable causes and actionable solutions.
Problem 1: Low Recovery of the Desired Compound After Flash Chromatography
Question: I am losing a significant amount of my halogenated indolinone product during flash column chromatography. What could be the cause and how can I improve my yield?
Answer: Low recovery during flash chromatography is a common issue that can often be attributed to several factors.[2] The primary culprits are often irreversible adsorption to the stationary phase, improper solvent selection, or co-elution with impurities.
Probable Causes & Solutions:
-
Irreversible Adsorption: Halogenated indolinones, particularly those with acidic protons (e.g., on the indole nitrogen), can strongly and sometimes irreversibly bind to the silica gel.
-
Solution: Deactivate the silica gel by adding a small percentage of a polar modifier like triethylamine (0.1-1%) or acetic acid to your mobile phase. The choice of modifier depends on the nature of your compound (basic or acidic). For a neutral indolinone, this can still help by capping active silanol groups.
-
-
Improper Solvent System: An inappropriate solvent system can lead to either very strong retention (requiring highly polar eluents that may not be compatible with your compound) or poor separation, leading to the collection of mixed fractions and subsequent loss during further purification attempts.
-
Solution: Methodically develop your solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often more effective than isocratic elution for complex mixtures.[3]
-
-
Compound Instability on Silica: Some halogenated indolinones can be sensitive to the acidic nature of silica gel and may degrade on the column.
-
Solution: Consider using a less acidic stationary phase, such as neutral alumina, or a bonded phase like C18 for reversed-phase chromatography.[2] If you must use silica, minimizing the time the compound spends on the column by using a faster flow rate can help.
-
Problem 2: Persistent Colored Impurities in the Final Product
Question: My purified halogenated indolinone is consistently a yellow, brown, or reddish color, even after chromatography. How can I obtain a colorless product?
Answer: Colored impurities in indolinone syntheses are frequently oxidation products.[4] The indolinone core can be susceptible to oxidation, which is often exacerbated by exposure to air and light, especially at elevated temperatures.
Probable Causes & Solutions:
-
Oxidation: The indolinone scaffold can oxidize to form highly conjugated, colored byproducts.
-
Solution 1: Recrystallization with Decolorizing Carbon. Recrystallization is a powerful technique for removing small amounts of colored impurities.[5][6] Dissolve your crude product in a minimal amount of a hot solvent. Add a small amount (1-2% by weight) of activated decolorizing charcoal, and gently swirl or stir for a few minutes. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and allow the filtrate to cool slowly to form pure crystals.[5]
-
Solution 2: Workup Under Inert Atmosphere. If your compound is particularly sensitive, consider performing the reaction workup and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solution 3: Addition of an Antioxidant. In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during workup or storage can prevent oxidation.
-
Problem 3: Co-elution of Structurally Similar Impurities
Question: I am struggling to separate my desired halogenated indolinone from a closely related impurity (e.g., a regioisomer or a dehalogenated analog) using flash chromatography. What are my options?
Answer: Separating structurally similar impurities is a significant challenge. The subtle differences in polarity may not be sufficient for effective separation by standard flash chromatography.
Probable Causes & Solutions:
-
Insufficient Resolution of the Chromatographic System: Your current column and solvent system may not have the resolving power to separate the compounds.
-
Solution 1: Optimize Flash Chromatography Conditions. Use a higher-resolution silica gel (smaller particle size).[3] Employing a very shallow solvent gradient can improve separation.
-
Solution 2: Switch to a Different Chromatographic Mode. If normal-phase chromatography is ineffective, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can offer a different selectivity and may resolve the impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an option for very polar compounds.[7]
-
Solution 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC). For difficult separations, preparative HPLC provides much higher resolution than flash chromatography and is often the method of choice for achieving high purity, albeit with smaller sample loads.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for the initial purification of a crude halogenated indolinone?
A1: A two-step approach is often most effective. Start with flash column chromatography to remove the bulk of the impurities and isolate the fractions containing your product.[10] Then, subject the combined, partially purified fractions to recrystallization to achieve high purity and obtain a crystalline solid.[11]
Q2: How does the position and type of halogen affect the purification strategy?
A2: The nature and position of the halogen (F, Cl, Br, I) can influence the compound's polarity, solubility, and crystal packing. For instance, fluorinated indolinones might be more amenable to normal-phase chromatography, while bromo- and iodo-substituted analogs might have better crystallinity, making recrystallization a more attractive option. The presence of halogens can also impact metabolic stability and cell permeability, which are important considerations in drug development.[1]
Q3: My halogenated indolinone seems to be unstable and degrades during purification. What precautions should I take?
A3: Stability can be a concern, especially with prolonged exposure to heat or certain chromatographic media.[12]
-
Temperature Control: Avoid excessive heat during solvent removal (use a rotovap with a water bath at a moderate temperature) and during recrystallization.
-
pH Control: If your compound is sensitive to acid or base, ensure your workup and purification conditions are neutral.
-
Minimize Exposure: Work efficiently to minimize the time the compound is in solution or on a chromatography column. Store the purified compound in a cool, dark place, and under an inert atmosphere if necessary.
Q4: What analytical techniques are essential for assessing the purity of my final halogenated indolinone product?
A4: A combination of techniques is necessary to confirm the purity and identity of your compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a sample and quantifying any impurities.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your compound and can also be used to detect impurities. Quantitative NMR (qNMR) can be used to determine purity against a certified reference standard.[13]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can be coupled with liquid chromatography (LC-MS) to identify impurities.[15]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity for crystalline solids.[5]
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol provides a general workflow for purifying a halogenated indolinone using flash chromatography.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). The amount of silica should be 50-100 times the weight of your crude sample.
-
Column Packing: Pour the slurry into a glass column with a stopcock. Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand to the top of the silica to prevent disturbance during sample loading.
-
Sample Loading: Dissolve your crude halogenated indolinone in a minimal amount of a suitable solvent (ideally the initial mobile phase or a slightly more polar solvent). Carefully apply the sample solution to the top of the column.
-
Elution: Begin eluting the column with your chosen solvent system, starting with a low polarity. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the elution of your compound by TLC analysis of the collected fractions.[3]
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of a Halogenated Indolinone
This protocol outlines the steps for purifying a halogenated indolinone by recrystallization.[16]
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[17] Common solvents include ethanol, ethyl acetate, hexane, or mixtures thereof.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.[16]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. For further crystallization, the flask can be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Visualizations
Decision-Making Workflow for Purification
Caption: A decision tree for selecting the appropriate purification method.
Troubleshooting Logic for Low Yield in Flash Chromatography
Caption: Troubleshooting flowchart for low recovery in flash chromatography.
Data Summary
Table 1: Comparison of Common Purification Techniques
| Technique | Pros | Cons | Best For |
| Recrystallization | - High purity achievable- Scalable- Cost-effective | - Requires a crystalline solid- Can have lower yields- Finding a suitable solvent can be time-consuming | Final purification step; removing small amounts of impurities.[5][11] |
| Flash Chromatography | - Good for large sample loads- Effective for removing major impurities- Relatively fast | - Lower resolution than HPLC- Potential for sample degradation on silica- Can use large volumes of solvent | Initial purification of crude reaction mixtures.[2][10][18] |
| Preparative HPLC | - High resolution and purity- Good for difficult separations | - Small sample capacity- Expensive equipment and solvents- Time-consuming for large amounts | Isolating high-purity material for biological testing; separating close-eluting isomers.[9] |
References
- Recrystallization. (n.d.). NIUS Chemistry Experiments, HBCSE.
- A Deep Dive into the Structure-Activity Relationship of Bromo-Chloro-Substituted Indolinones. (n.d.). Benchchem.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). Semantic Scholar.
- Successful Flash Chromatography. (n.d.). King Group.
- Recrystallization. (2021). Chemistry LibreTexts.
- Recrystallization. (2013). YouTube.
- A Review Article on Flash Chromatography. (2018). Asian Journal of Research in Chemistry.
- Recrystallization (chemistry) | Research Starters. (n.d.). EBSCO.
- Identity determination and purity testing. (n.d.). ChemCon GmbH.
- Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2025). ResearchGate.
- Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage.
- Purification of Organic Compounds by Flash Column Chromatography. (2025).
- Assay and purity evaluation of 5-chlorooxindole by liquid chromatography. (1996). PubMed.
- Increasing the Stability of Flavin-Dependent Halogenases by Disulfide Engineering. (2024).
- Technical Support Center: Purification of Polyhalogenated Anilines. (2025). Benchchem.
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- 17. Reagents & Solvents [chem.rochester.edu]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Derivatization of 4-Bromo-7-fluoroindolin-2-one
Welcome to the technical support center for the derivatization of 4-Bromo-7-fluoroindolin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction conditions for successful N-alkylation and N-acylation. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to Derivatization of this compound
This compound is a key building block in medicinal chemistry, valued for its utility in the synthesis of various kinase inhibitors and other pharmacologically active molecules. The indolin-2-one core, substituted with electron-withdrawing bromine and fluorine atoms, presents unique reactivity that must be carefully considered when planning derivatization strategies at the nucleophilic nitrogen atom. The primary routes for derivatization are N-alkylation and N-acylation, which allow for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
This guide will walk you through the critical parameters for both transformations, providing a logical framework for troubleshooting common issues and achieving high-yield, clean reactions.
Core Principles of Reactivity
The N-H proton of the indolin-2-one is acidic and can be removed by a suitable base to form a nucleophilic anion. The reactivity of this anion is influenced by the electron-withdrawing effects of the bromine and fluorine substituents on the aromatic ring. These substituents increase the acidity of the N-H proton compared to unsubstituted indolin-2-one, which can influence the choice of base.
Troubleshooting Guide: N-Alkylation
N-alkylation is a fundamental method for introducing alkyl, benzyl, or other carbon-based side chains at the 1-position of the indolin-2-one ring. The most common approach involves deprotonation with a strong base followed by reaction with an electrophilic alkylating agent.
Problem 1: Low or No Conversion to the N-Alkylated Product
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted starting material.
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the indolin-2-one nitrogen. The electron-withdrawing fluorine and bromine atoms increase the acidity of the N-H proton, but a sufficiently strong base is still crucial.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for this transformation. Ensure you are using a fresh, high-quality source of NaH. Other strong bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) can also be considered, although NaH is often preferred for its handling characteristics.
-
-
Poor Solubility of the Indolin-2-one Salt: The sodium salt of this compound may have limited solubility in your chosen solvent, hindering its reaction with the alkylating agent.
-
Solution: Use a polar aprotic solvent that can effectively solvate the anionic intermediate. Anhydrous N,N-dimethylformamide (DMF) is an excellent choice. Anhydrous tetrahydrofuran (THF) can also be used, but DMF is often superior for this type of reaction.
-
-
Inactive Alkylating Agent: The alkylating agent (e.g., alkyl halide) may have degraded.
-
Solution: Use a fresh bottle of the alkylating agent. If using an alkyl bromide, which can be less reactive than the corresponding iodide, consider adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). The iodide will undergo a Finkelstein reaction with the alkyl bromide to generate the more reactive alkyl iodide in situ, which can significantly accelerate the reaction.
-
-
Reaction Temperature is Too Low: For less reactive alkylating agents, room temperature may not be sufficient to drive the reaction to completion.
-
Solution: After the initial deprotonation and addition of the alkylating agent at 0 °C, allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., 40-60 °C) may be necessary.[1] Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.
-
Problem 2: Formation of Multiple Products (Side Reactions)
Symptoms:
-
TLC plate shows multiple spots in addition to the starting material and the desired product.
-
LC-MS analysis reveals peaks corresponding to undesired byproducts.
Potential Causes & Solutions:
-
O-Alkylation: The enolate form of the indolin-2-one can also be alkylated, leading to the formation of an O-alkylated byproduct.
-
Solution: O-alkylation is generally less favored than N-alkylation for indolin-2-ones. However, to minimize this side reaction, ensure complete deprotonation to form the N-anion. Performing the reaction at a lower temperature can also favor N-alkylation.
-
-
Dialkylation: If the product itself can be deprotonated, a second alkylation may occur. This is less common for N-alkylation of indolin-2-ones but can be a concern with highly reactive alkylating agents or very strong bases.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. Avoid a large excess, which can promote side reactions.
-
-
Decomposition: At elevated temperatures, the starting material or product may be unstable.
-
Solution: Maintain careful temperature control. If heating is required, do so gradually and for the minimum time necessary to achieve a good conversion.
-
Troubleshooting Guide: N-Acylation
N-acylation introduces an acyl group to the indolin-2-one nitrogen, forming an amide. This is typically achieved using an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.
Problem 1: Incomplete Acylation
Symptoms:
-
Significant amount of starting material remains after the reaction.
-
Low isolated yield of the N-acylated product.
Potential Causes & Solutions:
-
Insufficiently Reactive Acylating Agent: Some acylating agents are less reactive than others.
-
Solution: Acyl chlorides are generally more reactive than acid anhydrides. If you are using an anhydride and observing a sluggish reaction, consider switching to the corresponding acyl chloride.
-
-
Base is Too Weak or Nucleophilic: The base is required to neutralize the acid byproduct (e.g., HCl) generated during the reaction. If the base is too weak, the reaction mixture will become acidic, protonating the starting material and stopping the reaction. If the base is nucleophilic, it can compete with the indolin-2-one for the acylating agent.
-
Solution: Use a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used and can serve as both the base and the solvent.
-
-
Hydrolysis of the Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture.
-
Solution: Ensure that your reaction is performed under anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: O-Acylation as a Side Reaction
Symptoms:
-
Formation of an O-acylated byproduct is observed by LC-MS or NMR.
Potential Causes & Solutions:
-
Reaction Conditions Favoring Enolate Formation: Certain conditions can promote the formation of the enolate, which can then be acylated.
-
Solution: N-acylation is generally favored. Using a non-nucleophilic base and a highly reactive acylating agent at low to ambient temperatures will typically yield the N-acylated product selectively.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a standard N-alkylation of this compound?
A1: A robust starting point is to use sodium hydride (NaH, 1.1-1.2 equivalents) as the base and anhydrous N,N-dimethylformamide (DMF) as the solvent. The reaction is typically initiated at 0 °C for the deprotonation step, followed by the addition of the alkylating agent (1.0-1.2 equivalents). The reaction is then allowed to warm to room temperature and stirred for 2-24 hours.[1]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material, product, and any potential byproducts. LC-MS is also a powerful tool for monitoring the reaction and identifying the masses of the species in the reaction mixture.
Q3: My N-alkylation with an alkyl bromide is very slow. What can I do?
A3: As mentioned in the troubleshooting guide, adding a catalytic amount of potassium iodide (KI) can significantly speed up the reaction by generating the more reactive alkyl iodide in situ.
Q4: What is a reliable method for N-acylation?
A4: A common and effective method is to react the this compound with an acyl chloride (1.1 equivalents) in the presence of a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.2-1.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or THF at room temperature.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable. Handle NaH with care in a fume hood and under an inert atmosphere. Acyl chlorides are corrosive and lachrymatory. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol is based on well-established procedures for the N-alkylation of similar indole derivatives.[1]
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the hydrogen evolution ceases.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be required.
-
Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Alkylating Agent | Base (eq) | Solvent | Temperature (°C) | Time (h) |
| Methyl Iodide | NaH (1.1) | DMF | 0 to RT | 2-4 |
| Ethyl Bromide | NaH (1.2) | DMF | RT | 6-12 |
| Benzyl Bromide | NaH (1.1) | THF | 0 to RT | 4-8 |
Table adapted from a general protocol for a similar substrate and should be optimized for this compound.[1]
Protocol 2: General Procedure for N-Acylation
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) or THF.
-
Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or DIPEA (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) or acid anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Workflow
N-Alkylation Troubleshooting Logic
Caption: Troubleshooting flowchart for low N-alkylation conversion.
General Derivatization Workflow
Caption: General workflow for N-alkylation and N-acylation.
References
-
New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]
-
4-BROMO-7-FLUOROINDOLE. SpectraBase. [Link]
-
4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. PubChem. [Link]
-
4-bromo-7-fluoroindole (C8H5BrFN). PubChemLite. [Link]
- US6972336B2 - N-alkylation of indole derivatives.
Sources
Technical Support Center: Suzuki Coupling with 4-Bromoindoles
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with 4-bromoindole substrates. The indole moiety is a privileged scaffold in medicinal chemistry, but its functionalization, particularly at the C4 position of the benzenoid ring, presents unique challenges.[1][2][3] This guide is structured in a question-and-answer format to directly address common issues and provide field-proven, actionable solutions to accelerate your research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with 4-bromoindole is resulting in a low yield or failing completely. What are the primary causes?
Low yields in this specific coupling are a frequent issue stemming from a combination of factors related to the electronic nature of the indole ring and the general sensitivities of the Suzuki reaction.[4] Here is a breakdown of the most common culprits:
-
Suboptimal Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often inefficient for electron-rich and potentially coordinating heterocycles like indole.[4][5] The reaction may require more robust catalyst systems to overcome higher activation barriers.
-
Inappropriate Base or Solvent: The choice of base and solvent is not universal; it is highly substrate-dependent.[6][7] An incorrect combination can lead to poor solubility, slow reaction rates, or promotion of side reactions.[8]
-
Presence of Oxygen: Inadequate degassing of the reaction mixture is a primary cause of failure. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species or promote the homocoupling of the boronic acid partner.[9][10][11]
-
Side Reactions: The desired cross-coupling pathway is often in competition with side reactions like protodeboronation and homocoupling, which consume starting materials without forming the desired product.[4][9][12]
-
Issues with the Indole N-H Group: The free N-H group on the indole ring is acidic and can interfere with the catalytic cycle, leading to side reactions or catalyst inhibition.[13][14]
Q2: My starting materials are consumed, but I'm seeing little to no desired product. What are the most common side reactions?
If your starting 4-bromoindole is being consumed without corresponding product formation, one or more side reactions are likely dominating. The principal competing pathways are:
-
Protodeboronation: This is the protonolysis of the boronic acid's C-B bond, replacing it with a C-H bond.[12] This reaction is often promoted by the presence of base and water and is particularly problematic for electron-rich or unstable heteroaryl boronic acids.[4][14] The result is the formation of the corresponding arene from your boronic acid, consuming it before it can couple.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct.[9] This is often competitive with the desired cross-coupling, especially if the main reaction is slow or if oxygen is present in the reaction mixture.[4][8][11] Using a Pd(II) salt as a precatalyst can also lead to initial homocoupling as it is reduced to the active Pd(0) state.[9][11]
-
Dehalogenation: The 4-bromoindole can be reduced to indole. This can occur through various pathways, sometimes involving the palladium catalyst itself. While less common than the other two, it becomes more significant if reaction conditions are too harsh or if the catalyst system is not well-chosen.[15]
In-Depth Troubleshooting and Optimization
Q3: How do I select the optimal catalyst system for coupling with 4-bromoindoles?
For challenging substrates like 4-bromoindoles, moving beyond generic catalysts is often necessary. The goal is to select a system that promotes a high rate of oxidative addition and reductive elimination while remaining stable.[4][16]
Catalyst Selection Logic:
-
Oxidative Addition: The C-Br bond at the 4-position of the electron-rich indole ring can be challenging to activate. Therefore, using a palladium catalyst with bulky, electron-rich phosphine ligands is highly recommended. These ligands stabilize the Pd(0) center, increase its electron density, and promote the oxidative addition step, which is often rate-limiting.[4][17]
-
Precatalysts: Modern palladium precatalysts are often superior to generating the catalyst in situ. They are more stable, easier to handle, and provide a more controlled and reproducible entry into the catalytic cycle, often minimizing side reactions like homocoupling.[9][18]
The following diagram illustrates the fundamental catalytic cycle for the Suzuki-Miyaura reaction. Understanding these steps is crucial for rational troubleshooting.
Caption: The Suzuki-Miyaura Catalytic Cycle.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Strengths & Considerations |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 1 - 5 | A good starting point. Generally reliable and commercially available. May require higher temperatures.[19][20] |
| Pd₂(dba)₃ + XPhos/SPhos | Buchwald Ligand | 1 - 3 | Excellent for electron-rich aryl bromides. Bulky ligands accelerate both oxidative addition and reductive elimination.[21][14][18] |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 1 - 3 | Highly active and thermally stable. NHC ligands are strong sigma-donors, making them effective for challenging couplings.[16] |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2 - 10 | "Classic" catalyst, but often less effective for this substrate class. Prone to decomposition and slower reaction rates.[4][5] |
Q4: How should I approach the selection of base and solvent for my reaction?
The base is not merely a spectator; it is essential for activating the boronic acid to facilitate transmetalation.[6][22] The solvent system must solubilize all components and operate at a suitable temperature.
Troubleshooting Workflow for Reaction Conditions:
Caption: A decision-making workflow for troubleshooting low yields.
| Base | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ | Dioxane / H₂O (e.g., 4:1) | 80 - 110 | A robust, strong base often effective for hindered or electron-rich partners. Good starting point.[14][23] |
| K₂CO₃ | DME / H₂O or THF / H₂O | 80 - 100 | A common, milder base. Can be effective but may be too weak for challenging couplings.[19][20][24] |
| Cs₂CO₃ | Dioxane or Toluene | 80 - 110 | Very strong base, often used when others fail. Can increase solubility and reaction rates. |
| KF | Anhydrous THF or Dioxane | 60 - 100 | A weaker base useful for substrates with base-sensitive functional groups. Can help suppress protodeboronation.[8][25] |
Q5: Is it necessary to protect the indole nitrogen (N-H)?
The acidic N-H proton of the indole can complicate Suzuki couplings.[13][14] While successful couplings on unprotected indoles have been reported, particularly using aqueous conditions, N-protection is a reliable strategy to improve outcomes.[1][2]
-
Arguments for N-Protection:
-
Prevents Side Reactions: Protection blocks the N-H group from acting as a ligand for the palladium center or participating in undesired intermolecular reactions.[2][15]
-
Improves Solubility: Attaching a protecting group like Boc (tert-butyloxycarbonyl) or Tosyl (p-toluenesulfonyl) can enhance the solubility of the indole substrate in common organic solvents.
-
Increases Yield & Reproducibility: In many cases, protection leads to significantly higher and more consistent yields, especially when using arylboronic acids.[26][27]
-
-
Common Protecting Groups:
Recommendation: If you are experiencing low yields or complex reaction mixtures with an unprotected 4-bromoindole, N-protection is a highly recommended troubleshooting step.
Experimental Protocols
General Protocol for Suzuki Coupling of N-Boc-4-bromoindole
This is a representative protocol and should be optimized for your specific boronic acid partner.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-4-bromoindole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and any additional ligand if required.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio, to a concentration of ~0.1 M with respect to the bromoindole) via syringe. Degas the solvent by bubbling argon through it for at least 20 minutes prior to addition.[19][24]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
Protocol for Reaction Work-up and Purification
-
Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional EtOAc.[28]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.[29]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[30]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[28][30]
References
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018-10-02). Available from: [Link]
-
Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. (2025-07-21). Available from: [Link]
-
Protodeboronation - Wikipedia. Available from: [Link]
-
The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - NIH. Available from: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available from: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available from: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024-02-23). Available from: [Link]
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - RSC Publishing. (2021-11-16). Available from: [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences. Available from: [Link]
-
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017-12-04). Available from: [Link]
-
Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... - ResearchGate. Available from: [Link]
-
Effect of base and solvent Suzuki cross coupling of 4 - ResearchGate. Available from: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023-01-29). Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Available from: [Link]
-
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters - ACS Publications. (2025-12-30). Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021-07-09). Available from: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014-12-23). Available from: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023-12-20). Available from: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016-01-05). Available from: [Link]
-
The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid - ResearchGate. Available from: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available from: [Link]
-
Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Available from: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Available from: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly) - ORGANIC CHEMISTRY. (2021-08-19). Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025-03-29). Available from: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available from: [Link]
-
Indolylboronic Acids: Preparation and Applications - MDPI. Available from: [Link]
-
Suzuki reaction - Wikipedia. Available from: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025-08-07). Available from: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025-03-22). Available from: [Link]
Sources
- 1. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Indolylboronic Acids: Preparation and Applications [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pure.hw.ac.uk [pure.hw.ac.uk]
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- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. youtube.com [youtube.com]
- 29. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ias.ac.in [ias.ac.in]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-7-fluoroindolin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 4-Bromo-7-fluoroindolin-2-one. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles to ensure a successful and scalable synthesis.
This compound is a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics.[1][2] Its successful synthesis on a larger scale requires careful consideration of reaction conditions, regioselectivity, and process safety.
Section 1: Synthetic Strategy & Route Selection
The primary challenge in synthesizing this compound is achieving regioselective bromination at the C4 position. The electron-donating nature of the amide nitrogen (directing ortho- and para-) and the electron-withdrawing, ortho-, para-directing nature of the fluorine atom create a complex electronic environment. Two primary synthetic strategies are viable, each with distinct advantages and disadvantages for scale-up.
FAQ: Which synthetic route is best for my scale-up campaign?
The choice between direct electrophilic bromination and a multi-step Sandmeyer reaction depends on your specific project priorities, such as cost, timeline, and available equipment.
The table below summarizes the key considerations for each route:
| Feature | Route A: Direct Electrophilic Bromination | Route B: Sandmeyer Reaction |
| Starting Material | 7-Fluoroindolin-2-one | 4-Amino-7-fluoroindolin-2-one |
| Number of Steps | 1 | 2 (Diazotization + Sandmeyer) |
| Key Advantage | High atom economy, shorter route. | Excellent, unambiguous regioselectivity. |
| Primary Challenge | Controlling regioselectivity to avoid C5/C6 bromination and di-bromination. | Handling unstable diazonium salt intermediates; managing copper waste streams. |
| Scale-Up Concern | Potential for difficult chromatographic separation of isomers. | Exotherms during diazotization and decomposition; requires strict temperature control. |
| Recommendation | Preferred for initial exploration if a robust crystallization method can be developed to isolate the desired C4 isomer. | Recommended when absolute regiochemical purity is required and multi-step synthesis is acceptable. |
Section 2: Troubleshooting Guide - Route A: Direct Bromination
This route involves the direct electrophilic bromination of 7-fluoroindolin-2-one. Success hinges on reaction conditions that strongly favor substitution at the C4 position.
FAQ 1: My reaction produces a mixture of regioisomers (4-bromo, 6-bromo) and di-brominated product. How can I improve C4 selectivity?
This is the most common issue. Regioselectivity in electrophilic aromatic substitution is governed by a combination of steric and electronic factors.
Root Causes & Solutions:
-
Harsh Brominating Agent: Using molecular bromine (Br₂) with a strong Lewis acid can be too reactive, leading to poor selectivity.
-
Solution: Switch to a milder brominating agent like N-Bromosuccinimide (NBS). NBS generates a low concentration of electrophilic bromine in situ, which can improve selectivity.
-
-
Incorrect Solvent Choice: The solvent can influence the reactivity of the brominating agent and the substrate.
-
Solution: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are often good starting points. Protic solvents like methanol can sometimes be used with NBS.[3] A solvent screen is highly recommended during process development.
-
-
Temperature Control: Higher temperatures increase reaction rates but often decrease selectivity.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring by HPLC or TLC.
-
-
N-H Acidity: The acidic N-H of the indolin-2-one can interfere with some reagents.
-
Solution (Advanced): In some cases, N-protection (e.g., with a Boc or SEM group) can alter the electronic distribution and sterically hinder other positions, potentially favoring C4 substitution. However, this adds two steps (protection/deprotection) to the synthesis, reducing the primary advantage of this route.
-
FAQ 2: The reaction is sluggish or stalls, resulting in low conversion. What should I do?
Root Causes & Solutions:
-
Insufficient Activation: Electrophilic bromination requires the generation of a "Br+" equivalent. With NBS, this is often catalyzed by a protic acid source.
-
Solution: Add a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) to the reaction mixture. This protonates NBS, making it a more potent electrophile.
-
-
Poor Reagent Quality: NBS can degrade over time.
-
Solution: Use freshly recrystallized NBS for best results. Ensure it has been stored in a cool, dark, and dry place.
-
-
Stoichiometry: On scale-up, ensure accurate molar equivalents are used.
-
Solution: Use 1.05 to 1.1 equivalents of NBS. Using a large excess will lead to di-bromination.
-
Section 3: Troubleshooting Guide - Route B: Sandmeyer Reaction
This classic transformation converts an aryl amine to an aryl bromide via a diazonium salt intermediate, offering excellent regiocontrol.[4][5][6] The process involves two distinct chemical steps: diazotization and copper-catalyzed bromide displacement.
FAQ 1: The diazotization step (formation of Ar-N₂⁺) seems to have low yield or generates significant side products.
Root Causes & Solutions:
-
Temperature Excursion: Aryl diazonium salts are notoriously unstable at elevated temperatures. Their decomposition is rapid above 5-10 °C.[7]
-
Solution: Maintain a strict temperature protocol of -5 °C to 5 °C throughout the addition of sodium nitrite (NaNO₂) and for the duration of the diazonium salt's existence. Use a properly sized cooling bath and monitor the internal reaction temperature, not just the bath temperature.
-
-
Incorrect Acid Concentration: The reaction requires a sufficient excess of strong acid (e.g., HBr, HCl) to generate nitrous acid (HONO) from NaNO₂ and keep the reaction medium acidic to prevent unwanted side reactions like diazo coupling.
-
Solution: Use at least 3 equivalents of acid: one to protonate the starting amine, one to react with NaNO₂, and one to maintain an acidic environment. Using HBr is often convenient as it also serves as the bromide source for the subsequent step.
-
-
Nitrite Addition Rate: A rapid addition of the NaNO₂ solution can cause localized temperature spikes and a buildup of nitrous acid, which can decompose.
-
Solution: Add the aqueous solution of NaNO₂ slowly, subsurface if possible, ensuring the temperature does not rise above 5 °C.
-
FAQ 2: During the addition of the diazonium salt to the copper(I) bromide solution, there is excessive foaming/gas evolution and the product yield is low.
Root Causes & Solutions:
-
Premature Decomposition: This indicates the diazonium salt is decomposing via a non-productive pathway before it can react with the copper catalyst. This is often a temperature issue.
-
Solution: Ensure both the diazonium salt solution and the CuBr solution are adequately cooled before and during the addition. The Sandmeyer reaction itself can be exothermic, so slow addition is key.
-
-
Inactive Catalyst: The Sandmeyer reaction relies on a Cu(I) catalyst. If the catalyst has been oxidized to Cu(II), the reaction will be sluggish or fail.[4][5]
-
Solution: Use freshly prepared or high-quality commercial CuBr. The solution should be nearly colorless or light green; a deep blue/green color indicates significant Cu(II) contamination. Some protocols call for the addition of a small amount of a reducing agent like sodium sulfite to the CuBr solution to ensure it remains in the +1 oxidation state.
-
Section 4: General Scale-Up, Purification, and Safety
FAQ 1: How should I approach purification on a multi-gram to kilogram scale?
While column chromatography is excellent for lab-scale purification, it is often impractical and costly at scale.
-
Recommended Method: Recrystallization. This is the most effective and scalable method for purifying solid organic compounds.
-
Solvent Selection: The key is to find a solvent system where the desired 4-bromo isomer has high solubility at elevated temperatures and low solubility at room temperature or below, while the undesired isomers remain soluble.
-
Screening Protocol: Start with common solvents (Isopropanol, Ethanol, Ethyl Acetate, Toluene, Acetonitrile) and mixtures (e.g., Toluene/Heptane, Ethanol/Water). Test small quantities of the crude material to identify a suitable system.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If impurities remain, a hot filtration can be performed. Allow the solution to cool slowly to promote the formation of large, pure crystals. Cool further in an ice bath before filtering and washing the crystals with a small amount of cold solvent.
-
FAQ 2: What are the primary safety concerns for this synthesis at scale?
-
Brominating Agents (NBS, Br₂): These are highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). For Br₂, a respirator may be required. Have a quenching agent like sodium thiosulfate readily available for spills.
-
Diazonium Salts: These compounds are thermally unstable and can be explosive in a dry, isolated state. NEVER isolate the diazonium salt. Always generate and use it in a cold solution immediately.
-
Exotherms: Both bromination and the Sandmeyer reaction can generate significant heat. Ensure the reactor is equipped with adequate cooling capacity. For large-scale reactions, use controlled, slow addition via an addition funnel or pump to manage the rate of heat generation.
Section 5: Experimental Protocol (Route A: Direct Bromination)
This protocol is a representative procedure for lab-scale development and should be optimized and validated before scaling.
Step-by-Step Methodology:
-
Reactor Setup: To a clean, dry, jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge 7-fluoroindolin-2-one (1.0 eq).
-
Dissolution: Add acetonitrile (MeCN, ~10 volumes, e.g., 10 mL per gram of starting material). Stir the mixture to form a suspension or solution.
-
Cooling: Cool the reactor contents to 0-5 °C using an appropriate cooling bath.
-
Reagent Addition: In a separate vessel, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in MeCN (~5 volumes). Add this solution dropwise to the cold reactor over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature (20-25 °C). Monitor the reaction progress by HPLC/TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 10-15 °C. Slowly add an aqueous solution of sodium thiosulfate (~10% w/v) to quench any unreacted electrophilic bromine.
-
Work-up & Isolation: Add water (~10 volumes) to the reaction mixture to precipitate the crude product. Stir the resulting slurry for 1 hour at room temperature.
-
Filtration: Collect the solid product by filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold MeCN or isopropanol to remove soluble impurities.
-
Drying: Dry the crude product under vacuum at 40-50 °C until a constant weight is achieved.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol or ethyl acetate/heptane) to yield pure this compound.
| Parameter | Recommended Value | Justification |
| Starting Material | 7-Fluoroindolin-2-one[2] | Commercially available precursor. |
| Reagent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. |
| Equivalents of NBS | 1.05 - 1.1 eq | Slight excess ensures full conversion without promoting significant di-bromination. |
| Solvent | Acetonitrile (MeCN) | Common polar aprotic solvent that facilitates the reaction. |
| Temperature | 0 °C to 25 °C | Low initial temperature improves regioselectivity. |
| Typical Yield | 60-80% (after purification) | Dependant on the efficiency of the recrystallization to remove isomers. |
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
Ansari, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
PubChem. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. [Link]
-
Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). [Link]
-
Kim, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. [Link]
-
El-Gamal, M. I., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed Central. [Link]
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Ortseifen, V., et al. (2020). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. Angewandte Chemie. [Link]
-
Tura, A. C., et al. (2015). Synthesis, Biological, and Computational Evaluation of Novel 1,3,5-Substituted Indolin-2-one Derivatives as Inhibitors of Src Tyrosine Kinase. PubMed. [Link]
-
Reddy, R., et al. (2022). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. PMC, NIH. [Link]
- Google Patents. The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
Li, J., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC, NIH. [Link]
-
Surasani, R., et al. (2012). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. (2023). [Link]
-
ResearchGate. Practical Regioselective Bromination of Azaindoles and Diazaindoles. (2016). [Link]
-
MySkinRecipes. 7-Fluoroindolin-2-one. [Link]
-
Menon, B. R. K., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. [Link]
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Ortseifen, V., et al. (2020). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. PMC, NIH. [Link]
-
ResearchGate. General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. (2018). [Link]
-
PubChemLite. 4-bromo-7-fluoro-2,3-dihydro-1h-isoindole. [Link]
-
Pen-Active. 7-Bromo-4-fluoroindole: High Purity Pharmaceutical Intermediate for Synthesis. (2024). [Link]
-
SpectraBase. 4-BROMO-7-FLUOROINDOLE. [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. (2017). [Link]
-
ResearchGate. Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. (2018). [Link]
-
Liu, X., et al. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC, NIH. [Link]
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Identifying and removing impurities from 4-Bromo-7-fluoroindolin-2-one
Welcome to the technical support center for 4-Bromo-7-fluoroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on identifying and removing impurities from this compound. The following information is structured in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Impurity Identification
Q1: What are the most likely impurities in my sample of this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. A plausible synthesis involves the cyclization of a derivative of 2-amino-5-bromo-2-fluorophenylacetic acid. Given this, potential impurities can be categorized as follows:
-
Starting Materials and Reagents: Unreacted starting materials, such as the corresponding aniline or phenylacetic acid derivatives, can be present.
-
Isomeric Impurities: Incomplete regioselectivity during the bromination of a 7-fluoroindolin-2-one precursor could lead to the presence of other bromo-fluoro-indolin-2-one isomers.
-
Side-Reaction Products:
-
Over-bromination: Introduction of a second bromine atom to the aromatic ring.
-
Hydrolysis: Cleavage of the lactam ring under acidic or basic conditions can lead to the corresponding amino acid.
-
Oxidation: The indolin-2-one ring can be susceptible to oxidation, leading to the formation of isatin (indole-2,3-dione) derivatives.[1]
-
-
Degradation Products: Indole derivatives can undergo degradation through hydroxylation pathways.[2]
Q2: Which analytical techniques are best suited for identifying these impurities?
A2: A multi-technique approach is recommended for comprehensive impurity profiling.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment due to its high resolution and sensitivity.[4] A reversed-phase C18 column is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, enabling the determination of the molecular weights of impurities.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
Troubleshooting Common Issues
Q3: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify them?
A3: Start by systematically evaluating the potential sources of the peaks.
-
Blank Injection: Run a blank injection (mobile phase only) to rule out system contamination or solvent impurities.
-
Spiking Experiment: If you have access to potential impurity standards (e.g., starting materials), spike your sample with a small amount of the standard. An increase in the peak area of a specific peak will confirm its identity.
-
LC-MS Analysis: If standards are unavailable, LC-MS is the most direct way to get molecular weight information for each peak, which is a critical first step in identification.
-
Forced Degradation Studies: Subjecting your sample to stress conditions (acid, base, heat, oxidation, light) can help to intentionally generate degradation products. Comparing the chromatograms from the forced degradation study to your original sample can help identify degradation-related impurities.
Q4: My NMR spectrum looks complex, with more signals than expected for the pure compound. How can I interpret this?
A4: A complex NMR spectrum suggests the presence of multiple species.
-
Compare with Reference Spectra: If available, compare your spectrum to a reference spectrum of pure this compound.
-
Look for Characteristic Peaks: Identify the characteristic peaks of your target compound first. The remaining signals will belong to impurities.
-
Consider Isomers: Isomeric impurities will have similar but distinct NMR spectra. Look for sets of peaks with similar splitting patterns but different chemical shifts.
-
2D NMR Techniques: Techniques like COSY and HSQC can help to establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.
Purification Protocols
Q5: What is the recommended method for purifying crude this compound?
A5: The choice of purification method depends on the nature and quantity of the impurities. Flash column chromatography is a versatile and widely used technique for purifying organic compounds.[9][10]
Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (Hexane, Ethyl Acetate, Dichloromethane)
-
Glass column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
The ideal solvent system will give a good separation of the desired product (Rf value of ~0.3) from its impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar mobile phase identified in the TLC analysis.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
-
Fraction Analysis and Product Isolation:
-
Identify the fractions containing the pure product based on the TLC analysis.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Q6: Can I use recrystallization to purify this compound?
A6: Recrystallization can be a highly effective purification technique, especially for removing small amounts of impurities from a solid compound.[11][12]
Protocol: Recrystallization
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems to screen include:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Analytical Techniques for Impurity Profiling
| Technique | Purpose | Typical Parameters/Considerations |
| HPLC | Purity determination and quantification of impurities. | Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid) Detection: UV at an appropriate wavelength (e.g., 254 nm) |
| LC-MS/MS | Molecular weight determination of impurities for identification. | Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive or negative mode.[7] Mass Analyzer: Triple Quadrupole or Time-of-Flight (TOF) |
| NMR | Structural elucidation of the main component and impurities. | Solvent: DMSO-d₆ or CDCl₃ Experiments: ¹H, ¹³C, COSY, HSQC, HMBC |
| GC-MS | Identification of volatile impurities and residual solvents. | Column: Capillary column (e.g., HP-5MS) Carrier Gas: Helium |
Visualizations
Experimental Workflows
Caption: Workflow for Impurity Identification.
Caption: General Purification Workflow.
References
-
Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Retrieved from [Link]
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-
4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. (n.d.). PubChem. Retrieved from [Link]
-
Purification: How To. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
- Purification of Organic Compounds by Flash Column Chrom
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. (n.d.). National Institutes of Health. Retrieved from [Link]
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How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). Retrieved from [Link]
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Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. (n.d.). National Institutes of Health. Retrieved from [Link]
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- The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. (n.d.).
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- HPLC Determination of 2,7-Dibromofluorenone in Bromo-deriv
- Efficient synthesis of new oxindol -based heterocyclic entities via indolin-2-one deriv
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- 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (n.d.). MDPI.
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- 11. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Amino-5-bromo-4-fluorobenzoic acid | 1290117-11-1 | Benchchem [benchchem.com]
Technical Support Center: 4-Bromo-7-fluoroindolin-2-one and its Derivatives
Welcome to the technical support center for 4-Bromo-7-fluoroindolin-2-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common stability issues encountered during experimentation. As a core scaffold in many kinase inhibitors and other biologically active molecules, understanding the stability of this compound is critical for reproducible and reliable results.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dark, dry place at room temperature.[6] The compound is a crystalline solid and is generally stable under these conditions. However, halogenated compounds can be reactive, so it is prudent to minimize exposure to light, moisture, and air.
Q2: I've noticed the color of my solid this compound has changed from off-white to a yellowish or brownish hue. Is it still usable?
A2: A color change often indicates degradation. While slight discoloration might not significantly impact every application, it is a warning sign. The likely culprits are slow oxidation or photodegradation upon prolonged exposure to air and light. Before use, it is highly recommended to assess the purity of the discolored material using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to quantify the extent of degradation.
Solution Stability
Q3: How stable is this compound in common organic solvents (e.g., DMSO, DMF, Methanol)?
A3: While generally soluble in polar aprotic solvents like DMSO and DMF, the long-term stability of this compound in solution is not guaranteed. It is best practice to prepare solutions fresh before each experiment. If storage is necessary, store solutions at -20°C or -80°C in tightly capped vials, and minimize freeze-thaw cycles. Some bromo-substituted indole derivatives have been noted to be unstable even at 4°C over a few hours, suggesting that caution is warranted.[7]
Q4: My compound is precipitating out of a buffered aqueous solution. What is causing this and how can I fix it?
A4: Precipitation can be due to poor solubility or degradation into less soluble products. The indolin-2-one core contains a lactam (a cyclic amide) which is susceptible to hydrolysis, especially under acidic or basic conditions.[8]
-
To improve solubility: Consider adjusting the pH of your buffer, as the molecule's charge state can influence its solubility. The use of co-solvents such as DMSO or ethanol (if tolerated by your experimental system) can also help maintain solubility.
-
To prevent degradation: If hydrolysis is suspected, prepare the solution immediately before use and keep it at a neutral pH if possible. Analyze the precipitate and supernatant by LC-MS to identify if degradation products have formed.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during synthesis, purification, or in your assays.
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Symptom: Your HPLC or LC-MS chromatogram shows new, unexpected peaks that were not present in the starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxidative Degradation | The electron-rich indole nucleus is prone to oxidation, which can be accelerated by air, light, or certain reagents.[9][10] The C3 position is a common site of oxidation in indoles. | 1. Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon. 2. Work under Inert Atmosphere: For sensitive reactions, perform them under a nitrogen or argon atmosphere. 3. Protect from Light: Wrap reaction flasks and storage vials in aluminum foil.[6] 4. Analyze Degradants: Use LC-MS to get the mass of the impurity. Common oxidative products could involve hydroxylation of the ring or opening of the lactam. |
| Hydrolysis | The lactam ring in the indolin-2-one core can be opened by hydrolysis, especially in the presence of strong acids or bases.[8] A patent for a related compound demonstrates this using potassium hydroxide.[11] | 1. Control pH: Maintain a neutral pH whenever possible. If acidic or basic conditions are required, minimize the exposure time and temperature. 2. Use Anhydrous Conditions: For non-aqueous reactions, ensure all solvents and reagents are dry. 3. Characterize Products: The hydrolyzed product will have a mass increase of 18 Da (the addition of H₂O). |
| Photodegradation | Exposure to UV or even ambient light can cause degradation. Studies on related indole derivatives show that photo-oxidation can lead to complex products like benzoxazinones.[9] | 1. Minimize Light Exposure: Work in a fume hood with the sash down and the room lights dimmed if possible. Use amber vials for storage. 2. Run a Dark Control: In photosensitivity assays, include a control sample that is not exposed to light to confirm that the degradation is light-induced. |
Issue 2: Low or Inconsistent Yields in Synthetic Reactions
Symptom: Reactions using this compound as a starting material are giving poor or variable yields.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Product Decomposition | The desired product may be unstable under the reaction or workup conditions. High temperatures, prolonged reaction times, or harsh pH can lead to degradation. Some indole derivatives are known to be sensitive to acid and can degrade on silica gel.[12] | 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer time. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to avoid over-exposure to harsh conditions. 3. Modify Purification: If degradation on silica gel is suspected, try a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization or preparative HPLC. |
| Side Reactions at the Lactam N-H | The nitrogen on the indolin-2-one ring is a secondary amine and can participate in side reactions, especially in the presence of strong bases and electrophiles. | 1. Protecting Groups: If necessary, protect the N-H group with a suitable protecting group (e.g., Boc, SEM) before proceeding with the desired reaction. 2. Optimize Base: Use a non-nucleophilic base or a weaker base if the N-H is not the intended reaction site. |
Visualizing Potential Degradation Pathways
To better understand the stability of the this compound core, the following diagrams illustrate the most probable degradation pathways based on its chemical structure and the behavior of related compounds.
Caption: Key degradation pathways for this compound.
Experimental Protocol: Stability Assessment by HPLC
This protocol provides a general method to assess the stability of this compound under forced degradation conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[13][14][15][16]
Objective: To identify potential degradation products and determine the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil and kept alongside.
3. Sample Analysis by HPLC:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated HPLC method. A typical reversed-phase method is provided below.
Table 1: Suggested HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B 5-25 min: 20-80% B 25-30 min: 80% B 30-31 min: 80-20% B 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to that of a non-stressed control.
-
Calculate the percentage degradation by comparing the peak area of the parent compound.
-
Identify and, if possible, characterize any new peaks that appear using LC-MS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indolinone based LRRK2 kinase inhibitors with a key hydrogen bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1260903-30-7|this compound|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Electrochemical oxidation of 3-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. ijrpp.com [ijrpp.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. biopharminternational.com [biopharminternational.com]
Technical Support Center: Regioselective Functionalization of the Indolinone Core
Welcome to the technical support center for the regioselective functionalization of the indolinone core. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this privileged scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
The indolinone (or oxindole) skeleton is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and natural products.[1] Achieving precise control over the position of functionalization is paramount for tuning the biological activity and physicochemical properties of these molecules. This guide provides practical, field-proven insights to help you achieve your desired regioselectivity.
Frequently Asked Questions (FAQs)
General Principles of Regioselectivity
Q1: What are the primary factors governing the regioselectivity of indolinone functionalization?
A1: The regioselectivity of indolinone functionalization is a delicate interplay of several factors:
-
Inherent Electronic Properties: The indolinone core has distinct electronic characteristics. The C3 position is the most nucleophilic and acidic, making it prone to reactions with electrophiles and bases.[2] The benzene ring (C4-C7) is less reactive and functionalization here often requires harsher conditions or specific catalytic systems.[2][3]
-
Steric Hindrance: The steric environment around a specific position can either hinder or promote a reaction. Bulky substituents on the nitrogen or adjacent carbons can block access to a particular site.
-
Reaction Conditions: The choice of catalyst, solvent, base, and temperature can dramatically influence the outcome of a reaction. For instance, in palladium-catalyzed C-H alkenylation of indoles, the solvent system can switch the selectivity between the C2 and C3 positions.[2]
-
Directing Groups: The use of a directing group, which coordinates to a metal catalyst and brings it into proximity with a specific C-H bond, is a powerful strategy for overriding the inherent reactivity of the indolinone core. This is particularly crucial for functionalizing the less reactive C4-C7 positions.[3][4][5]
-
Protecting Groups: The choice of a protecting group on the indole nitrogen can influence the steric and electronic properties of the ring system, thereby directing functionalization.[6][7] For example, a bulky protecting group can sterically hinder the C7 position, favoring functionalization at other sites.
Q2: How do I choose between N-functionalization and C-functionalization?
A2: The chemoselectivity between N- and C-functionalization is often dictated by the reaction conditions. For instance, in the alkylation of 2-oxindoles with secondary alcohols, a protic solvent and a Brønsted acid catalyst favor C-alkylation, while an aprotic solvent and a Lewis acid catalyst lead to N-alkylation.[8]
-
For N-functionalization: Reactions like the Buchwald-Hartwig amination or Ullmann coupling are commonly employed for N-arylation.[9][10] These reactions typically involve a palladium or copper catalyst and a suitable ligand.
-
For C-functionalization: To favor C-functionalization, the nitrogen is often protected with a group that can be easily removed later.[6][7] This blocks the nucleophilicity of the nitrogen and directs the reaction to the carbon positions.
Troubleshooting Guides by Position
C3-Functionalization
The C3 position is the most common site for functionalization due to its activated methylene group.[1] However, challenges such as over-reaction, poor stereoselectivity, and the formation of all-carbon quaternary centers can arise.
Issue 1: Low yield in C3-alkylation with primary alcohols (Borrowing Hydrogen Catalysis).
-
Potential Cause: Inefficient catalyst turnover or catalyst decomposition. The "borrowing hydrogen" or "hydrogen autotransfer" mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the indolinone. The catalyst must be robust enough to handle both the oxidation and reduction steps.
-
Troubleshooting Steps:
-
Catalyst Choice: Ruthenium and Iridium complexes are commonly used. If you are experiencing low yields, consider screening different catalysts. For example, a Ru-NHC catalyst has been shown to be effective for the C3-alkylation of 2-oxindoles with primary alcohols.[1]
-
Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions, as both oxygen and water can poison the catalyst. Use freshly distilled solvents and degas the reaction mixture thoroughly.
-
Temperature: The reaction often requires elevated temperatures to drive the equilibrium towards the product. A temperature screen (e.g., 80-120 °C) may be necessary to find the optimal conditions for your specific substrate.
-
Hydrogen Acceptor: While the reaction is often designed to be acceptorless, in some cases, a mild hydrogen acceptor can improve catalyst turnover.
-
Issue 2: Difficulty in forming a C3-spirocyclic junction.
-
Potential Cause: Unfavorable ring strain in the transition state or steric hindrance from the incoming electrophile.
-
Troubleshooting Steps:
-
Reaction Strategy: Consider a different synthetic approach. For instance, an intramolecular reaction may be more favorable than an intermolecular one.
-
Catalyst System: For radical cyclizations, photoredox catalysis can be a mild and effective alternative to traditional methods that use hazardous initiators like organostannanes.[11]
-
Substrate Modification: Modify the tether linking the indolinone core to the reactive partner to favor the desired cyclization.
-
Workflow for Troubleshooting C3-Functionalization
Caption: Troubleshooting workflow for C3-functionalization.
Benzene Ring (C4-C7) Functionalization
Functionalization of the benzene ring of the indolinone core is challenging due to its lower reactivity compared to the pyrrole moiety.[2][3] Directing groups are often essential to achieve regioselectivity.
Issue 3: Poor regioselectivity in C-H arylation of the benzene ring.
-
Potential Cause: The directing group is not effective enough, or the reaction conditions are not optimized to favor a single regioisomer.
-
Troubleshooting Steps:
-
Directing Group Strategy: The choice of directing group is critical. A wide variety of directing groups have been developed for C-H activation.[5][12] For C4-arylation, a pivaloyl group on a nitrogen-containing transient directing group has been shown to be effective.[4] For C7-arylation, a bulky and electron-withdrawing directing group on the indole nitrogen can increase selectivity.[4]
-
Catalyst and Ligand: The metal catalyst and its coordinating ligand play a crucial role. Palladium, rhodium, and iridium catalysts are commonly used.[13][14] Screen different catalyst/ligand combinations to optimize selectivity.
-
Transient Directing Groups: To avoid the need for extra steps to install and remove a directing group, consider using a transient directing group. These are formed in situ from a weakly coordinating functional group and a co-catalytic modifier.[15]
-
Solvent and Additives: The solvent can have a significant impact on regioselectivity. The addition of acids or bases can also influence the reaction outcome.
-
Issue 4: Low conversion in C-H activation at the C4-C7 positions.
-
Potential Cause: The C-H bond is not being efficiently cleaved by the metal catalyst.
-
Troubleshooting Steps:
-
Increase Temperature: C-H activation is often the rate-limiting step and typically requires high temperatures.
-
Oxidant: Many C-H functionalization reactions require an oxidant to regenerate the active catalyst. Ensure your oxidant is fresh and added in the correct stoichiometry.
-
Catalyst Loading: Increasing the catalyst loading may improve conversion, but be mindful of the cost and potential for side reactions.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate slow C-H activation reactions.
-
Decision Tree for Benzene Ring Functionalization
Caption: Decision-making workflow for C4-C7 functionalization.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C4-Arylation of N-Pivaloyl Indole
This protocol is adapted from methodologies employing directing groups for regioselective C-H activation.[4]
Materials:
-
N-Pivaloyl indole
-
Aryl iodide
-
Pd(OAc)₂
-
Ag₂O
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Schlenk flask and other standard anhydrous reaction glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add N-pivaloyl indole (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (10 mol%), and Ag₂O (2.0 equiv).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Photoredox-Catalyzed Synthesis of 3-Substituted Indolinones
This protocol is based on the use of photoredox catalysis for the synthesis of indolines, which can be subsequently oxidized to indolinones.[16][17]
Materials:
-
2-Iodoacetanilide derivative
-
Alkene
-
NiCl₂·glyme
-
N-Heterocyclic carbene (NHC) ligand (e.g., IPr)
-
Photocatalyst (e.g., Ir(ppy)₃)
-
Amine base (e.g., DBU)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Blue LED light source
Procedure:
-
In a glovebox, add the 2-iodoacetanilide derivative (1.0 equiv), NiCl₂·glyme (10 mol%), and NHC ligand (12 mol%) to a vial.
-
Add anhydrous, degassed DMF and stir for 10 minutes.
-
Add the alkene (1.5 equiv), photocatalyst (1-2 mol%), and DBU (1.5 equiv).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in front of a blue LED light source and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary
Table 1: Comparison of Catalytic Methods for Indolinone Functionalization
| Functionalization Site | Catalytic Method | Key Features | Challenges |
| C3 | Borrowing Hydrogen (Ru, Ir) | Atom economical, uses alcohols as alkylating agents.[1] | Requires high temperatures, catalyst sensitivity. |
| C3 | Photoredox Catalysis | Mild reaction conditions, generation of radical intermediates.[18] | Substrate scope can be limited. |
| C4-C7 | Transition Metal C-H Activation (Pd, Rh, Ir) | Enables functionalization of unreactive C-H bonds.[3][14] | Often requires directing groups, high temperatures.[4] |
| N-position | Buchwald-Hartwig Amination (Pd) | Broad substrate scope for N-arylation.[10] | Ligand sensitivity, potential for C-arylation side products. |
| N-position | Ullmann Condensation (Cu) | Cost-effective catalyst.[9] | Often requires high temperatures and stoichiometric copper. |
References
- C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES - IISER Pune.
- Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones.
- C-H Functionalization of indoles and oxindoles through CDC reactions.
- Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis - PMC.
- Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides - PubMed.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - NIH.
- Electrochemical Umpolung C–H Functionalization of Oxindoles - ACS Publications.
- Indole Functionalization via Photoredox Gold Catalysis - ElectronicsAndBooks.
- Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis - Xingwei Li.
- A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry.
- Indole Functionalization via Photoredox Gold Catalysis - PubMed.
- Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis.
- Directing groups (DG) based strategies for C−H activation. - ResearchGate.
- MIT Open Access Articles Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis.
- Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols | The Journal of Organic Chemistry - ACS Publications.
- Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing).
- Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC - NIH.
- Appendix 6: Protecting groups - Oxford Learning Link.
- A New Protecting-Group Strategy for Indoles | Request PDF.
- Efficient Palladium-Catalyzed N-Arylation of Indoles - Organic Chemistry Portal.
Sources
- 1. C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES [dr.iiserpune.ac.in:8080]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 11. Indole Functionalization via Photoredox Gold Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 16. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Indolinone-Based Kinase Inhibitors: Evaluating the Potential of Novel Scaffolds like 4-Bromo-7-fluoroindolin-2-one
Welcome to a detailed exploration of the indolinone scaffold, a cornerstone in modern kinase inhibitor design. This guide is crafted for researchers, medicinal chemists, and drug development professionals who are navigating the complex landscape of kinase inhibitor discovery. We will dissect the established success of prominent indolinone-based drugs and, through this lens, evaluate the strategic importance and potential of novel building blocks like 4-Bromo-7-fluoroindolin-2-one. Our focus will be on the "why" behind experimental design, ensuring that every step is a self-validating component of a robust research program.
The indolin-2-one core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the ATP-binding pocket of various kinases. Its true power lies in its synthetic tractability; the core can be strategically decorated with various functional groups to achieve high potency and selectivity. This guide will use well-characterized inhibitors such as Sunitinib, Nintedanib, and Axitinib as benchmarks to understand how specific structural modifications on the indolinone ring system translate into profound differences in biological activity.
While this compound itself is not an established kinase inhibitor, it represents a synthetically attractive starting point. The electron-withdrawing properties of the fluorine at the 7-position and the versatile bromine handle at the 4-position offer medicinal chemists a rich platform for generating novel derivatives through cross-coupling reactions. Understanding the impact of substitutions at these positions is key to designing the next generation of targeted therapies.
The Indolinone Core: A Privileged Scaffold for Kinase Inhibition
The 2-indolinone structure is a bicyclic aromatic system containing a pyrrolidinone ring fused to a benzene ring. Its key feature is the hydrogen bond donor-acceptor pair, which effectively mimics the hinge-binding motif of ATP within the kinase active site. This fundamental interaction anchors the molecule, allowing other parts of the structure to explore and engage with more variable regions of the kinase, thereby dictating selectivity.
Caption: Competitive inhibition at the ATP-binding site.
Comparative Analysis of Marketed Indolinone Inhibitors
To appreciate the potential of a new scaffold like this compound, we must first understand the structure-activity relationships (SAR) of its successful predecessors. Below, we compare three leading multi-kinase inhibitors, each built upon the indolinone core.
| Inhibitor | Key Kinase Targets | Approved Indications | Core Modifications |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET | Renal Cell Carcinoma (RCC), Gastrointestinal Stromal Tumor (GIST) | Features a diethylaminoethyl carboxamide side chain, crucial for its broad target profile. |
| Nintedanib | VEGFRs, FGFRs, PDGFRs | Idiopathic Pulmonary Fibrosis (IPF), Non-Small Cell Lung Cancer (NSCLC) | The N-methyl-2-(4-methylpiperazin-1-yl)acetamide side chain contributes to its unique FGF receptor inhibition. |
| Axitinib | VEGFRs 1, 2, 3 | Advanced Renal Cell Carcinoma (RCC) | A more compact structure with a sulfonamide-linked side chain, leading to high selectivity for VEGFRs. |
Quantitative Potency Comparison (IC₅₀ Data)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The data below, compiled from various sources, illustrates how subtle changes to the indolinone scaffold dramatically alter the potency and selectivity profile.
| Kinase Target | Sunitinib IC₅₀ (nM) | Nintedanib IC₅₀ (nM) | Axitinib IC₅₀ (nM) |
| VEGFR1 | 2 | 34 | 0.1 |
| VEGFR2 | 9 | 13 | 0.2 |
| VEGFR3 | 8 | 13 | 0.1-0.3 |
| PDGFRβ | 2 | 65 | 1.6 |
| FGFR1 | - | 69 | - |
| c-KIT | 4 | - | 1.7 |
| FLT3 | 1 | - | - |
Data compiled from publicly available databases and scientific literature. Exact values may vary between studies.
This data clearly shows that while all three drugs potently inhibit VEGFRs, Axitinib is the most potent and selective for this family. Sunitinib displays a broader profile, hitting other receptor tyrosine kinases like KIT and FLT3, which explains its utility in GIST. Nintedanib's unique inclusion of FGFR inhibition is a key differentiator for its indications.
Experimental Protocols for Characterizing Novel Indolinone Inhibitors
When evaluating a novel compound derived from a scaffold like this compound, a tiered approach to experimentation is essential for building a comprehensive profile.
In Vitro Kinase Activity Assay (IC₅₀ Determination)
The first step is to determine the direct inhibitory effect of your compound on a panel of purified kinases. This is a clean, cell-free system that measures the fundamental interaction between the inhibitor and its targets.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The output is typically luminescence, fluorescence, or radioactivity, which is inversely proportional to the inhibitor's potency.
Workflow:
Caption: Workflow for a typical in vitro kinase assay.
Detailed Steps:
-
Plate Preparation: Serially dilute the test compound (e.g., 11-point, 3-fold dilutions starting from 10 µM) in a 384-well plate.
-
Kinase Reaction: Add the kinase and its specific peptide substrate to the wells.
-
Initiation: Start the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature.
-
Detection: Stop the reaction and add a detection reagent. For ADP-Glo™ (Promega), this reagent depletes unused ATP, and a second reagent converts the generated ADP to ATP, which drives a luciferase reaction.
-
Data Acquisition: Read the luminescent signal on a plate reader.
-
Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Fit the dose-response curve using non-linear regression to determine the IC₅₀ value.
Trustworthiness Check: The inclusion of a known inhibitor (e.g., Sunitinib) as a positive control is non-negotiable. This validates the assay's performance and provides a benchmark for your novel compound's potency.
Cellular Proliferation Assay
After confirming direct kinase inhibition, the next logical step is to assess the compound's effect on cancer cells whose growth is driven by the target kinase.
Principle: Assays like MTT or CellTiter-Glo® measure the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.
Detailed Steps:
-
Cell Plating: Seed cells (e.g., HUVEC for VEGFR inhibitors) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
Reagent Addition: Add the viability reagent (e.g., CellTiter-Glo®) and incubate as per the manufacturer's protocol.
-
Signal Reading: Measure the luminescent or colorimetric signal.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the signal against the compound concentration.
Target Engagement in a Cellular Context (Western Blot)
A critical question is whether the compound inhibits the intended target within the complex environment of a living cell. Western blotting for the phosphorylated (active) form of the target kinase is the gold standard for answering this.
Principle: This technique uses antibodies to detect the levels of a specific protein. By comparing the amount of the phosphorylated target protein in treated vs. untreated cells, we can directly observe target inhibition.
Workflow:
Caption: The Western Blot workflow for target validation.
Causality and Interpretation: If your compound is an effective VEGFR2 inhibitor, you should observe a dose-dependent decrease in the signal for phospho-VEGFR2 (p-VEGFR2) upon treatment. Crucially, the signal for total VEGFR2 and a loading control (like β-Actin) should remain unchanged. This demonstrates that your compound is specifically inhibiting the kinase's activity, not simply causing protein degradation or general cell death. This self-validating system is essential for trustworthy data.
Conclusion: The Path Forward for this compound
The journey from a chemical scaffold to a clinical candidate is a multi-step process of rational design and rigorous validation. While this compound is an untested entity, its structure holds significant promise. The strategic placement of the bromo and fluoro groups provides synthetic handles to explore chemical space that has not been fully addressed by existing inhibitors like Sunitinib or Axitinib.
By employing the systematic experimental approach outlined above—progressing from in vitro potency to cellular activity and finally to direct target engagement—researchers can efficiently characterize novel derivatives. The ultimate goal is to leverage these substitutions to achieve a unique profile of potency and selectivity, potentially targeting kinase isoforms or resistance mutations that are not well-addressed by current therapies. This guide provides the strategic framework and validated methodologies to embark on that journey with confidence.
References
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PubChem Compound Summary for CID 15876251, 4-Bromo-7-fluoro-1,3-dihydro-2H-indol-2-one. National Center for Biotechnology Information. [Link]
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Sunitinib. National Center for Biotechnology Information. PubChem Compound Summary for CID 5329102. [Link]
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Nintedanib. National Center for Biotechnology Information. PubChem Compound Summary for CID 6451169. [Link]
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Axitinib. National Center for Biotechnology Information. PubChem Compound Summary for CID 6450551. [Link]
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Western Blotting Principles and Methods. Bio-Rad Laboratories, Inc. [Link]
The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of 4-Bromo-7-fluoroindolin-2-one Derivatives
The indolin-2-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous kinase inhibitors. Its versatility allows for substitutions that can fine-tune biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the biological activity of 4-Bromo-7-fluoroindolin-2-one derivatives, a class of compounds showing significant promise in oncology. We will explore their mechanism of action, compare their efficacy with established and emerging kinase inhibitors, and provide detailed experimental protocols for their evaluation.
The Rationale for the this compound Scaffold
The strategic placement of halogen atoms on the indolin-2-one core is a well-established method to modulate the compound's biological profile. The bromine atom at the 4-position and the fluorine atom at the 7-position are not arbitrary choices. Bromine, with its larger size and polarizability, can form halogen bonds and engage in van der Waals interactions within the ATP-binding pocket of kinases, often enhancing binding affinity. Fluorine, a small and highly electronegative atom, can alter the electronic properties of the aromatic ring, improve metabolic stability, and enhance cell membrane permeability. This dual halogenation pattern on the indolin-2-one scaffold creates a unique electronic and steric profile, making these derivatives compelling candidates for targeted cancer therapy.
Comparative Biological Activity: Targeting Key Oncogenic Pathways
Derivatives of the indolin-2-one core have been shown to inhibit a range of kinases involved in tumor progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Aurora Kinases, and Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). While direct comparative studies on a broad series of this compound derivatives are not extensively available in the public domain, we can infer their potential and structure-activity relationships (SAR) from studies on closely related analogs, such as the 5-bromo-7-azaindolin-2-one series.
Performance Against Cancer Cell Lines
The following table presents illustrative IC50 values for 5-bromo-7-azaindolin-2-one derivatives against a panel of human cancer cell lines, with Sunitinib as a comparator. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. This data demonstrates the potential for significant anti-proliferative activity from this class of compounds, often exceeding that of the established drug.
| Compound ID | Modification | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | Skov-3 (Ovarian) IC50 (µM) | Reference |
| 23p (analog) | 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety | 2.357 | 3.012 | 2.874 | [1] |
| 23c (analog) | N-[2-(piperidin-1-yl)ethyl] substituent | >30 | 3.103 | 9.410 | [1] |
| 23d (analog) | N-[2-(pyrrolidin-1-yl)ethyl] substituent | >30 | 6.250 | 3.721 | [1] |
| Sunitinib | Comparator | 49.036 | 31.594 | 31.985 | [1] |
Note: The data presented is for 5-bromo-7-azaindolin-2-one derivatives, which are structural analogs of the this compound scaffold. These values are intended to be illustrative of the potential activity of this compound class.
The data suggests that modifications to the side chain appended to the indolin-2-one core can dramatically influence potency and selectivity against different cancer cell lines. For instance, compound 23p showed broad-spectrum activity, being significantly more potent than Sunitinib across all tested cell lines[1].
Mechanism of Action: Kinase Inhibition and Downstream Effects
The primary mechanism of action for many indolin-2-one derivatives is the competitive inhibition of ATP binding to the catalytic domain of protein kinases. This blockade of phosphorylation disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Two key pathways often targeted by these compounds are the PERK and Aurora B kinase signaling cascades.
PERK Signaling Pathway
The Unfolded Protein Response (UPR) is a cellular stress response pathway, and PERK is a key sensor of ER stress. In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, cancer cells can hijack the PERK signaling pathway to promote survival. Inhibition of PERK can re-sensitize cancer cells to therapy.
Caption: The role of Aurora B kinase in mitosis and its inhibition.
Comparison with Alternative Kinase Inhibitors
To contextualize the potential of this compound derivatives, it is crucial to compare them with other kinase inhibitors in clinical use or development.
| Inhibitor Class | Primary Target(s) | Key Advantages | Key Limitations |
| This compound Derivatives (Investigational) | Potentially PERK, Aurora B, VEGFR, PDGFR | High potency, potential for improved selectivity and metabolic stability due to halogenation. | Limited clinical data, full kinase selectivity profile and resistance mechanisms are yet to be fully elucidated. |
| Sunitinib (Multi-targeted RTK inhibitor) | VEGFRs, PDGFRs, c-KIT, FLT3, RET | Broad anti-angiogenic and anti-tumor activity, established clinical efficacy in specific cancers. | Off-target effects leading to toxicities (e.g., fatigue, hypertension, hand-foot syndrome), development of resistance. |
| Barasertib (AZD1152) (Selective Aurora B Inhibitor) | Aurora B | High selectivity for Aurora B over Aurora A, potential for efficacy in hematologic malignancies and solid tumors. [2][3] | Dose-limiting hematological toxicities (e.g., neutropenia) due to the essential role of Aurora B in normal cell division. [2] |
Experimental Protocols for Biological Evaluation
The following are standardized protocols for assessing the biological activity of this compound derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Workflow Diagram
Sources
The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Indolinones
Introduction: The Indolinone Scaffold and the Strategic Imperative of Fluorination
The 2-indolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors that have revolutionized the treatment of various cancers and other diseases.[1][2][3] These small molecules typically exert their therapeutic effect by competing with ATP for the kinase's binding site, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[3][4] Prominent non-fluorinated indolinone-based drugs, such as Sunitinib and Nintedanib, have demonstrated significant clinical success as multi-targeted tyrosine kinase inhibitors.[5][6]
However, the relentless pursuit of enhanced therapeutic efficacy, improved pharmacokinetic profiles, and mitigation of off-target effects has led medicinal chemists to explore the strategic incorporation of fluorine into the indolinone scaffold.[7][8] Fluorine, the most electronegative element, possesses a unique combination of properties—small atomic size, high C-F bond strength, and the ability to modulate lipophilicity and pKa—that can profoundly influence a drug's biological activity.[8][9][10] This guide provides a comprehensive comparison of the efficacy of fluorinated versus non-fluorinated indolinones, supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation kinase inhibitors.
The Mechanistic Rationale for Fluorination in Indolinone Drug Design
The introduction of fluorine into an indolinone scaffold is not a random act of chemical modification but a deliberate strategy to enhance its drug-like properties. The underlying principles for this approach are multifaceted:
-
Enhanced Binding Affinity and Selectivity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with amino acid residues in the kinase's ATP-binding pocket, potentially increasing binding affinity and, consequently, inhibitory potency.[9] Furthermore, the small size of the fluorine atom allows for its introduction without significant steric hindrance, enabling fine-tuning of inhibitor-target interactions to improve selectivity against off-target kinases.[8]
-
Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[7] By strategically placing fluorine atoms at metabolically labile positions on the indolinone scaffold, the molecule's metabolic stability can be enhanced, leading to a longer plasma half-life and improved bioavailability.[2][11]
-
Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity and pKa of an indolinone derivative.[9] These modifications can influence the compound's solubility, cell permeability, and oral absorption, all of which are critical determinants of its pharmacokinetic profile and overall efficacy.[2]
The following sections will delve into the experimental evidence that substantiates these principles, providing a data-driven comparison of fluorinated and non-fluorinated indolinones.
Comparative Efficacy: A Data-Driven Analysis
In Vitro Kinase Inhibition
The primary measure of an indolinone's potency is its ability to inhibit the target kinase in a biochemical assay. The half-maximal inhibitory concentration (IC50) is the standard metric for this evaluation.
| Compound | Fluorination Status | Target Kinase | IC50 (nM) | Reference |
| Sunitinib | Fluorinated (5-F) | VEGFR-2 | 2.0 - 80.0 | [12] |
| PDGFR-β | 1.0 - 50.0 | [12] | ||
| Compound 16c | Fluorinated | Multi-targeted | 0.4 µM (HepG2) | [13] |
| Sunitinib (Reference) | Fluorinated (5-F) | Multi-targeted | 4.5 µM (HepG2) | [13] |
| Compound 17f | 4-Fluorophenyl | VEGFR-2 | 5.252 µM (PaCa2) | [14] |
| Compound 17j | 4-Chlorophenyl | VEGFR-2 | 3.874 µM (PaCa2) | [14] |
| Compound 17b | 5-Fluoroindolyl | VEGFR-2 | 5.826 µM (MCF7) | [14] |
| Compound 17c | 5-Chloroindolyl | VEGFR-2 | 5.269 µM (MCF7) | [14] |
Note: The data presented is compiled from different studies and direct comparison of absolute IC50 values should be done with caution. However, the trends observed provide valuable insights.
The data suggests that fluorination can significantly impact inhibitory potency. For instance, the fluorinated indolinone derivative 16c demonstrated significantly greater potency against the HepG2 hepatocellular carcinoma cell line compared to the established drug Sunitinib.[13] Furthermore, a comparison of halogenated analogs reveals that while chloro-substitution can sometimes lead to higher potency, fluoro-substitution consistently yields highly active compounds.[14]
Cellular Activity and Cytotoxicity
Beyond biochemical inhibition, it is crucial to assess a compound's activity in a cellular context. Cell-based assays, such as the MTT assay, measure the cytotoxic effects of the inhibitors on cancer cell lines.
| Compound | Fluorination Status | Cell Line | GI50 (µM) | Reference |
| 5-Fluoroindolin-2-one derivative 23 | Fluorinated | HCT-116 | Not specified, but showed significant activity | [15] |
| Compound 3g (Sunitinib analog) | Fluorinated | NCI-60 panel | High activity against 8 cancer types | [16] |
| Compound 17h | Non-fluorinated (4-Chlorophenyl) | HCT116 | 3.08 | [14] |
| Sunitinib (Reference) | Fluorinated (5-F) | HCT116 | ~9.5 | [14] |
| 5-Fluorouracil (Reference) | Fluorinated | HCT116 | 20.43 | [14] |
These results highlight that fluorinated indolinones can exhibit potent anti-proliferative activity in cancer cells. The 5-fluoroindolin-2-one derivative 23 showed significant cellular activity, inducing G1 phase arrest and apoptosis in HCT-116 cells.[15] Interestingly, in one study, the non-fluorinated 4-chlorophenyl derivative 17h showed greater potency against HCT116 cells than the fluorinated drug Sunitinib, indicating that the position and nature of the halogen substitution are critical determinants of cellular efficacy.[14]
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
To ensure the generation of robust and reproducible data for comparing fluorinated and non-fluorinated indolinones, the following detailed experimental protocols are provided.
In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Objective: To determine the IC50 value of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (fluorinated and non-fluorinated indolinones) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: To each well of a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Workflow for In Vitro VEGFR-2 Kinase Inhibition Assay:
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
MTT Cell Viability Assay
This cell-based assay assesses the cytotoxic effect of the indolinone derivatives on cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound.
Materials:
-
Human cancer cell line (e.g., HCT116, HepG2)
-
Cell culture medium and supplements
-
Test compounds (fluorinated and non-fluorinated indolinones)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of the indolinone inhibitor to its target kinase within intact cells.
Objective: To verify the target engagement of a test compound.
Materials:
-
Human cancer cell line
-
Test compounds
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody against the target kinase (e.g., VEGFR-2)
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with the test compound or vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble protein fractions by Western blotting using an antibody against the target kinase.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[17][18][19]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the indolinone derivatives in a living organism.
Objective: To assess the in vivo anti-tumor activity of a test compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line for xenograft implantation
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compounds and vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Data Analysis: Compare the tumor growth in the treatment groups to the control group to determine the anti-tumor efficacy.[20][21][22]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and the experimental approaches, the following diagrams are provided.
VEGFR-2 Signaling Pathway and Inhibition by Indolinones:
Caption: VEGFR-2 signaling pathway and its inhibition by indolinones.
Conclusion: The Strategic Application of Fluorine in Indolinone Design
The strategic incorporation of fluorine into the indolinone scaffold offers a powerful approach to enhance the efficacy of this important class of kinase inhibitors. As demonstrated by the available data, fluorination can lead to increased binding affinity, improved metabolic stability, and potent cellular activity.[7][9][13] However, the effects of fluorination are highly dependent on the position and number of fluorine atoms, necessitating a careful and systematic evaluation of each analog.
This guide has provided a framework for the comparative analysis of fluorinated and non-fluorinated indolinones, supported by detailed experimental protocols and data from the literature. By leveraging this information, researchers can make more informed decisions in the design and development of next-generation indolinone-based therapeutics with superior efficacy and improved pharmacokinetic profiles, ultimately contributing to the advancement of targeted cancer therapy.
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The Structure-Activity Relationship of 4-Bromo-7-fluoroindolin-2-one Analogs: A Comparative Guide for Kinase Inhibitor Discovery
The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous potent kinase inhibitors.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising subclass: 4-Bromo-7-fluoroindolin-2-one analogs. By examining the interplay of substitutions on this core, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for designing novel and selective kinase inhibitors. This analysis is supported by a comparative look at established alternatives and detailed experimental methodologies to ensure scientific rigor and practical applicability.
The Strategic Importance of the this compound Scaffold
The rationale for focusing on the this compound core lies in the strategic placement of its halogen substituents. Halogen bonds, particularly with bromine, can facilitate specific and strong interactions within the ATP-binding pocket of kinases, enhancing binding affinity and selectivity. The fluorine atom at the 7-position can modulate the electronic properties of the aromatic ring system and improve metabolic stability, a critical factor in drug development. This dual-halogen substitution pattern presents a unique chemical space for the development of next-generation kinase inhibitors.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. The following sections dissect the SAR at key positions of the indolin-2-one core, drawing inferences from studies on closely related analogs.
Position 3: The Gateway to Selectivity and Potency
The C3 position of the indolin-2-one ring is the most critical for modulating kinase inhibitory activity and selectivity.[2] This position is typically substituted with an exocyclic double bond linked to a (hetero)aromatic ring, which projects into the solvent-exposed region of the ATP-binding site.
-
Impact of the Connecting Linker: The nature of the linker between the indolinone core and the C3-substituent is crucial. Simple ylidene bridges are common, but the introduction of groups like aza-links or extended chains can alter the molecule's conformational flexibility and its interaction with the target kinase.
-
Influence of the Terminal Aromatic Ring: The choice of the aromatic or heteroaromatic ring at the terminus of the C3-substituent is a key determinant of potency and selectivity.
-
Pyrrole and Indole Moieties: Analogs bearing a pyrrole or indole ring at this position have shown significant activity against a range of tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[3]
-
Substitutions on the Terminal Ring: Further functionalization of this terminal ring with small, hydrogen-bonding groups can fine-tune the inhibitor's interaction with the kinase's active site.
-
Position 5: Enhancing Hydrophobic Interactions
While our core is defined by bromine at position 4 and fluorine at position 7, it is insightful to consider the impact of substitutions at the adjacent position 5, as this provides a more complete SAR landscape. In many indolin-2-one-based kinase inhibitors, such as the FDA-approved drug Sunitinib, the C5 position is often substituted with a fluorine atom. This substitution enhances hydrophobic interactions within a specific pocket of the ATP-binding site of kinases like VEGFR.[2]
N1-Position: Modulating Physicochemical Properties
The nitrogen at the N1 position of the indolin-2-one ring is a common site for modification to improve physicochemical properties such as solubility and cell permeability. Alkylation or acylation at this position can significantly impact the overall drug-like properties of the molecule without directly interacting with the kinase hinge region.
Comparative Analysis with Alternative Kinase Inhibitors
To provide a comprehensive perspective, it is essential to compare the potential of this compound analogs with existing kinase inhibitors that target similar pathways.
| Kinase Inhibitor Class | Core Scaffold | Primary Targets | Key Advantages | Key Limitations |
| Indolin-2-ones (e.g., Sunitinib) | Indolin-2-one | VEGFR, PDGFR, KIT | Broad-spectrum activity, oral bioavailability | Off-target effects, potential for resistance |
| Quinazolines (e.g., Gefitinib) | Quinazoline | EGFR | High selectivity for specific kinases | Susceptible to resistance mutations |
| Pyrimidines (e.g., Imatinib) | 2-Aminopyrimidine | BCR-Abl, KIT, PDGFR | High efficacy in specific cancers | Narrow spectrum of activity |
| Pyrrolopyridines (e.g., Crizotinib) | Pyrrolopyridine | ALK, ROS1 | Effective against specific fusion proteins | Development of resistance |
| Sorafenib | Urea | VEGFR, PDGFR, RAF | Multi-targeted kinase inhibitor | Significant side-effect profile |
| Nilotinib | Aminopyrimidine | BCR-Abl, KIT, PDGFR | Potent inhibitor of imatinib-resistant mutants | Cardiovascular side effects |
| Pazopanib | Pyrimidine | VEGFR, PDGFR, KIT | Active against a range of solid tumors | Hepatotoxicity concerns |
The this compound scaffold offers the potential to combine the broad-spectrum activity of indolin-2-ones with enhanced selectivity and improved pharmacokinetic properties conferred by the specific halogenation pattern.
Experimental Protocols for Evaluation
To rigorously assess the potential of novel this compound analogs, standardized and robust experimental protocols are paramount.
General Synthesis of 3-Substituted-4-Bromo-7-fluoroindolin-2-one Analogs
The synthesis of the target compounds typically involves a Knoevenagel condensation between the this compound core and a suitable aldehyde or ketone.
Caption: General synthetic scheme for 3-substituted-4-bromo-7-fluoroindolin-2-one analogs.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add the desired aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.
-
Further purification can be achieved by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Caption: Workflow for the in vitro luminescent kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound solution.
-
Add the kinase enzyme and its specific substrate peptide.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The strategic placement of bromo and fluoro substituents offers a promising avenue for enhancing potency, selectivity, and drug-like properties. The SAR insights discussed in this guide, derived from closely related indolin-2-one analogs, provide a rational basis for the design of new compounds.
Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives. Systematic exploration of various substituents at the C3 position, coupled with rigorous in vitro and in cell-based kinase assays, will be crucial for identifying lead candidates. Furthermore, profiling these compounds against a broad panel of kinases will be essential to understand their selectivity profiles and to minimize off-target effects.
By integrating the principles of medicinal chemistry with robust biological evaluation, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the development of next-generation targeted cancer therapies.
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A Senior Application Scientist's Guide to Validating the Bioactivity of 4-Bromo-7-fluoroindolin-2-one: A Comparative In Vitro Analysis
Abstract: This guide provides a comprehensive framework for researchers to validate the bioactivity of the novel compound 4-Bromo-7-fluoroindolin-2-one. We present a tiered, multi-assay approach, beginning with direct biochemical assays, progressing to cell-based functional assays, and culminating in target engagement confirmation. By objectively comparing its performance against established multi-kinase inhibitors, Sunitinib and SU6668, this guide offers a robust, self-validating methodology for characterizing novel small molecules and provides the causal logic behind each experimental choice.
Introduction: Deconstructing this compound
The indolin-2-one chemical scaffold is a cornerstone in modern oncology, forming the core of numerous approved kinase inhibitors.[1][2][3] Its structure is adept at fitting into the ATP-binding pocket of various protein kinases, making it a privileged scaffold for developing competitive inhibitors.[3][4] Compounds like Sunitinib (Sutent®), a 5-fluoro-substituted indolinone, have demonstrated significant clinical efficacy by targeting multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][5][6][7]
The subject of our investigation, this compound, is a novel analogue. The strategic placement of halogen atoms (bromine at position 4 and fluorine at position 7) is a common medicinal chemistry strategy to modulate potency, selectivity, and pharmacokinetic properties. Based on this structural homology to known kinase inhibitors, we hypothesize that this compound primarily functions as an inhibitor of RTKs crucial for angiogenesis, with VEGFR-2 being a principal target.
This guide will therefore focus on a logical, stepwise validation of this hypothesis, comparing its bioactivity directly against two benchmark indolinone-based inhibitors:
-
Sunitinib: An FDA-approved multi-kinase inhibitor targeting VEGFRs, PDGFRs, c-KIT, FLT3, and RET, serving as a high-potency clinical comparator.[5][7][8][9]
-
SU6668 (Orantinib): An earlier-generation multi-targeted RTK inhibitor of VEGFR2, PDGFRβ, and FGFR1, providing a well-characterized preclinical benchmark.[10][11][12][13][14]
The Validation Workflow: From Enzyme to Cell
A rigorous validation workflow must be layered to build a convincing evidence portfolio. We will progress from a controlled, isolated biochemical system to a complex, physiologically relevant cellular environment. This tiered approach ensures that we are measuring the intended activity at each stage and allows for a clear interpretation of results.
Caption: VEGFR-2 signaling pathway leading to cell proliferation.
Experimental Protocol: HUVEC Anti-Proliferation Assay (CellTiter-Glo®)
This protocol is adapted from standard Promega guidelines. [15][16][17] Objective: To determine the half-maximal growth inhibition concentration (GI50) of the test compounds in a VEGFR-2 dependent cell line.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (with growth factors, including VEGF)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Test Compounds and Controls (as above)
-
White, opaque, clear-bottom 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution series of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent. [16]5. Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. [17]Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. [16][17]7. Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis & Expected Results: Data is normalized to the DMSO-treated control wells (100% viability). The GI50 value is calculated using a four-parameter logistic curve fit. A potent compound with good cell permeability will have a GI50 value that is reasonably close to its biochemical IC50.
| Compound | Predicted HUVEC GI50 (nM) | Rationale for Prediction |
| This compound | 50 - 300 | Expected to show a rightward shift from its IC50 due to cellular factors, but still be effective. |
| Sunitinib (Comparator) | < 20 | Known to be highly potent in cell-based assays. |
| SU6668 (Comparator) | > 5000 | The µM biochemical potency translates to weaker cellular activity. |
Tier 3: Target Engagement - Is it Hitting the Target in the Cell?
The Rationale: A positive result in a cell viability assay is crucial, but it doesn't definitively prove that the compound is working by inhibiting VEGFR-2. The observed effect could be due to off-target toxicity. The Cellular Thermal Shift Assay (CETSA) provides this definitive proof. [18][19]The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. [20][21]By heating intact cells treated with the compound and then measuring how much soluble VEGFR-2 remains, we can directly confirm target engagement. [22]
Experimental Protocol: VEGFR-2 CETSA
This protocol is based on the principles established in foundational CETSA literature. [18][20] Objective: To demonstrate direct binding of this compound to VEGFR-2 in intact HUVECs.
Materials:
-
HUVECs cultured to ~80-90% confluency
-
Test Compound (this compound at 10x its GI50 value) and DMSO control
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Instrumentation: PCR thermocycler, centrifuges, Western Blot equipment
-
Primary Antibody: Anti-VEGFR-2
-
Secondary Antibody: HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Treat HUVEC cultures with either the test compound or DMSO (vehicle control) for 2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors to a specific cell concentration.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. One aliquot should be kept at room temperature as an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.
-
Detection: Separate the proteins by SDS-PAGE, transfer to a membrane, and perform a Western Blot using an antibody specific for VEGFR-2.
Data Analysis & Expected Results: The Western blot bands corresponding to VEGFR-2 are quantified. For each temperature, the band intensity is expressed as a percentage of the unheated control. Plotting these percentages against temperature generates a "melting curve." In the presence of a binding compound, this curve will shift to the right, indicating a higher melting temperature (Tm) and confirming target stabilization.
-
DMSO-Treated Cells: Will show a standard melting curve for VEGFR-2.
-
Compound-Treated Cells: Will show a rightward shift in the melting curve, indicating that the compound has bound to and stabilized the VEGFR-2 protein. A significant ΔTm (change in melting temperature) provides strong evidence of target engagement.
Conclusion and Future Directions
This comparative guide outlines a rigorous, three-tiered approach to validate the bioactivity of this compound. By systematically moving from biochemical potency (IC50) to cellular efficacy (GI50) and finally to direct target engagement (CETSA), researchers can build a comprehensive and defensible data package. Comparing the results against the well-profiled inhibitors Sunitinib and SU6668 provides essential context for evaluating the compound's potential.
Positive results from this workflow would strongly support the hypothesis that this compound is a direct inhibitor of VEGFR-2. The next logical steps would involve broader kinase profiling to assess selectivity and in vivo studies in relevant cancer models to determine its therapeutic potential.
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Proteomic characterization of the angiogenesis inhibitor SU6668 reveals multiple impacts on cellular kinase signaling. Godl, K. et al., Cancer Research, PubMed. [Link]
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What is the mechanism of Sunitinib Malate? Patsnap Synapse. [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Yang, T.H. et al., National Defense Medical Center. [Link]
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Definition of SU6668. NCI Dictionary of Cancer Terms. [Link]
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Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Wang, W. et al., Molecules, PubMed. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-7-fluoroindolin-2-one: Ensuring Structural Integrity in Drug Discovery
In the landscape of modern drug development, the precise structural confirmation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, such as the promising scaffold 4-Bromo-7-fluoroindolin-2-one, an unambiguous understanding of its molecular architecture is the bedrock upon which all subsequent biological and pharmacological studies are built. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this compound, offering both predicted experimental data and a critical evaluation of alternative analytical methodologies. Our focus extends beyond a mere recitation of protocols to an exploration of the underlying principles that govern experimental design, ensuring a robust and self-validating approach to structural confirmation.
The Central Role of Spectroscopy in Structural Elucidation
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. For a molecule like this compound, with its distinct arrangement of bromine and fluorine atoms on an indolinone core, a multi-faceted spectroscopic approach is not just recommended, but essential. The interplay of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and orthogonal dataset, minimizing the risk of misinterpretation and ensuring the highest degree of confidence in the assigned structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-N | 8.0 - 9.0 | br s | - | The amide proton is typically broad and downfield due to hydrogen bonding and exchange. |
| H-5 | 7.2 - 7.4 | d | JH-H ≈ 8.0, JH-F ≈ 6.0 | Aromatic proton coupled to H-6 and the fluorine at position 7. |
| H-6 | 6.9 - 7.1 | t | JH-H ≈ 8.0 | Aromatic proton coupled to H-5 and influenced by the fluorine at position 7. |
| H-3 | 3.6 - 3.8 | s | - | Methylene protons at the 3-position, appearing as a singlet in the absence of adjacent protons. |
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 175 - 180 | Carbonyl carbon of the lactam, highly deshielded. |
| C-7a | 140 - 145 (d, JC-F ≈ 240-250 Hz) | Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling. |
| C-3a | 130 - 135 | Quaternary aromatic carbon. |
| C-5 | 125 - 130 | Aromatic methine carbon. |
| C-6 | 115 - 120 (d, JC-F ≈ 20-25 Hz) | Aromatic methine carbon coupled to fluorine. |
| C-4 | 110 - 115 (d, JC-F ≈ 4-8 Hz) | Aromatic carbon bearing the bromine, with a smaller C-F coupling. |
| C-7 | 150 - 155 (d, JC-F ≈ 240-250 Hz) | Aromatic carbon directly bonded to fluorine. |
| C-3 | 35 - 40 | Aliphatic methylene carbon. |
Fluorine-19 NMR is highly sensitive to the local electronic environment, providing a distinct signal for the fluorine atom.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Rationale |
| F-7 | -110 to -130 | The chemical shift is influenced by the electronic effects of the adjacent amide and the aromatic ring. The exact shift can be predicted more accurately using computational methods.[1][2][3] |
Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.
For this compound (C₈H₅BrFNO), the expected mass spectrum under electron ionization (EI) would exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Ion | Relative Abundance | Rationale |
| 243/245 | [M]⁺ | High | Molecular ion peak, showing the characteristic bromine isotope pattern (M and M+2). |
| 164 | [M - Br]⁺ | Moderate | Loss of the bromine radical. |
| 136 | [M - Br - CO]⁺ | Moderate | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |
| 108 | [M - Br - CO - HCN]⁺ | Low | Further fragmentation involving the loss of hydrogen cyanide. |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like this compound.
Caption: Workflow for GC-MS Analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200 - 3400 | N-H | Stretching |
| 1680 - 1720 | C=O (lactam) | Stretching |
| 1600 - 1620 | C=C (aromatic) | Stretching |
| 1200 - 1300 | C-N | Stretching |
| 1000 - 1100 | C-F | Stretching |
Comparative Analysis: Alternative and Complementary Techniques
While the triad of NMR, MS, and IR provides a robust foundation for structural confirmation, certain scenarios may necessitate or benefit from alternative or complementary analytical techniques.
| Technique | Principle | Advantages for this compound | Limitations |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Correlates signals from different nuclei to establish connectivity through bonds. | Provides unambiguous assignment of all ¹H and ¹³C signals, confirming the connectivity of the molecular framework.[4] | Requires more instrument time and expertise in data interpretation compared to 1D NMR. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their polarity before mass analysis. | Suitable for less volatile or thermally labile analogs; provides high sensitivity and accurate mass measurements.[5][6] | Fragmentation patterns can be less extensive with soft ionization techniques (e.g., ESI) compared to EI-MS. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides the absolute and unambiguous molecular structure, including stereochemistry.[7] | Requires a suitable single crystal, which can be challenging to grow. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N) in a compound. | Provides an empirical formula that can be compared with the proposed structure. | Does not provide information about the connectivity of atoms; requires a highly pure sample. |
The Synergy of 2D NMR
For complex structures or in cases of ambiguous 1D NMR data, 2D NMR techniques are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment would directly correlate each proton to its attached carbon, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations, piecing together the entire molecular puzzle.
Caption: Key 2D NMR correlations for structural confirmation.
Conclusion: A Self-Validating Approach to Structural Integrity
The structural confirmation of this compound is not a linear process but rather a holistic and self-validating endeavor. By integrating the predictive power of 1D NMR, the definitive molecular weight and fragmentation data from MS, and the functional group information from IR spectroscopy, a high-confidence structural assignment can be achieved. The strategic use of 2D NMR and, where necessary, X-ray crystallography, provides an even greater level of certainty. This comprehensive analytical approach ensures the scientific integrity of subsequent research and is a critical step in the journey of transforming a promising molecule into a potential therapeutic agent.
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A Head-to-Head Analysis of the Multi-Kinase Inhibitor Sunitinib and the Core Chemical Scaffold 4-Bromo-7-fluoroindolin-2-one
For drug development professionals and researchers in oncology, the journey from a basic chemical scaffold to a clinically approved therapeutic is both complex and fascinating. This guide provides a head-to-head comparison between Sunitinib (Sutent®), a well-established multi-targeted tyrosine kinase inhibitor, and 4-Bromo-7-fluoroindolin-2-one, a halogenated chemical building block representing a foundational element for kinase inhibitor discovery. We will dissect the known attributes of the approved drug and explore the potential and rationale behind using scaffolds like this compound as a starting point for developing next-generation inhibitors.
The indolin-2-one (also known as oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous kinase inhibitors.[1][2] Sunitinib is a prime example of a successful therapeutic developed from this core structure.[1][3] By comparing it with a simple, unfunctionalized derivative, we can illuminate the critical steps and structure-activity relationships (SAR) that transform a chemical fragment into a potent drug.
Part 1: The Established Therapeutic - Sunitinib
Sunitinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[4][5] It was first approved by the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[6][7]
Chemical Properties and Structure
Sunitinib's structure features the critical indolin-2-one core, which is further elaborated with a substituted pyrrole and a diethylaminoethyl carboxamide side chain. This complex structure is crucial for its specific interactions within the ATP-binding pockets of its target kinases.
| Property | Sunitinib |
| IUPAC Name | N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide[8] |
| Molecular Formula | C22H27FN4O2[8] |
| Molecular Weight | 398.47 g/mol |
| Chemical Structure | ![]() |
| Image Source: PubChem CID 5329102[8] |
Mechanism of Action & Target Profile
Sunitinib functions by competitively inhibiting the ATP-binding site of several RTKs involved in tumor growth, angiogenesis, and metastatic progression.[9] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are key mediators of angiogenesis—the formation of new blood vessels that tumors need to grow.[4][6] By inhibiting these pathways, Sunitinib effectively reduces tumor vascularization and can induce cancer cell apoptosis.[4][10]
Additional key targets include KIT, FLT3, and RET, making it effective against tumors driven by mutations in these kinases.[6][11][12]
Key Kinase Targets of Sunitinib:
-
VEGF Receptors (VEGFR1, VEGFR2, VEGFR3)
-
PDGF Receptors (PDGFRA, PDGFRB)
-
Fms-like tyrosine kinase-3 (FLT3)[12]
-
Colony-stimulating factor-1 receptor (CSF1R)[12]
Caption: A simplified workflow from a chemical scaffold to a lead compound.
Step 1: In Vitro Kinase Inhibition Screening
The first critical step after synthesizing a library of compounds based on the scaffold is to determine if they can inhibit the target kinases. This is done using in vitro kinase assays to measure the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
This protocol describes a common method using radiolabeled ATP to quantify kinase activity. [13][14]
-
Reaction Preparation: In a 96-well plate, prepare a kinase reaction mixture containing kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA), the purified target kinase (e.g., VEGFR2), and a suitable peptide substrate.
-
Compound Addition: Add the newly synthesized test compounds (dissolved in DMSO) to the wells at various concentrations (typically a serial dilution). Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Initiation: Start the kinase reaction by adding a solution of ATP mixed with [γ-³³P]ATP to a final concentration of 10 µM. [14]4. Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 2 hours).
-
Termination and Separation: Spot a portion of each reaction mixture onto P81 phosphocellulose filter paper. Wash the paper extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³³P]ATP, leaving only the radiolabeled substrate bound to the paper. [14]6. Quantification: Measure the radioactivity on the filter paper using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
Step 2: Cellular Activity Assessment
A potent compound in a biochemical assay must also be effective in a cellular context. Cell proliferation assays determine the compound's ability to inhibit the growth of cancer cells.
The MTS assay is a colorimetric method for quantifying viable cells. [15]
-
Cell Plating: Seed cancer cells (e.g., a human umbilical vein endothelial cell line for anti-angiogenic testing) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [16]2. Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for cell division (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2). [16]4. Reagent Addition: Add MTS reagent directly to the culture medium in each well. [17]5. Incubation: Incubate for 1-4 hours. During this time, metabolically active (viable) cells will reduce the MTS tetrazolium compound into a colored formazan product. [15][17]6. Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader. [15]7. Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percent viability at each compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve.
Step 3: In Vivo Efficacy Evaluation
Promising compounds from cellular assays are advanced to animal models to assess their anti-tumor efficacy in vivo.
This protocol outlines the creation and use of a subcutaneous tumor model in immunodeficient mice. [18][19]
-
Cell Preparation: Harvest cancer cells from culture. Wash the cells with sterile, serum-free media or PBS and resuspend them at a high concentration (e.g., 1-10 million cells per 100-200 µL). [18]2. Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NSG or nude mice). [18]3. Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: Volume = (width)² x length/2. [18]4. Randomization and Dosing: Randomize mice into treatment groups (vehicle control, test compound, positive control like Sunitinib). Administer the compounds according to a predetermined schedule and route (e.g., oral gavage daily).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight and overall health.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the animals, excise the tumors, and weigh them.
-
Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the degree of tumor growth inhibition (TGI).
Comparative Summary and Conclusion
The comparison between Sunitinib and this compound is one of a finished product versus a raw material.
| Feature | Sunitinib | This compound |
| Compound Type | Approved Drug | Chemical Scaffold / Building Block |
| Biological Activity | Well-characterized, potent multi-kinase inhibitor [10][12] | No reported biological activity |
| Primary Use | Cancer Therapy (RCC, GIST) [6][7] | Chemical synthesis intermediate |
| Data Availability | Extensive preclinical and clinical data | Basic chemical properties only [20][21] |
| Development Stage | Marketed Therapeutic | Discovery / Pre-synthesis |
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A Comparative Guide to Evaluating the Target Specificity of 4-Bromo-7-fluoroindolin-2-one Based Inhibitors
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, with a significant number of approved drugs targeting this enzyme family.[1][2] The indolin-2-one scaffold, in particular, has proven to be a versatile core structure for the development of potent kinase inhibitors, many of which function by competing with ATP for the enzyme's binding site.[3][4] This guide provides a comprehensive framework for evaluating the target specificity of a novel indolinone-based inhibitor, 4-Bromo-7-fluoroindolin-2-one, using a multi-faceted approach that combines in vitro biochemical assays with cell-based target engagement and downstream signaling analysis. Understanding an inhibitor's selectivity is paramount, as off-target effects can lead to toxicity or unexpected pharmacological outcomes.[5][6][7]
The Rationale for a Multi-Pronged Approach to Specificity Profiling
A thorough assessment of kinase inhibitor specificity cannot rely on a single experimental method. A combination of techniques is necessary to build a comprehensive and reliable profile of the inhibitor's interactions within a complex biological system.
-
In Vitro Biochemical Assays: These assays provide a direct measure of an inhibitor's potency against a purified kinase. They are essential for determining the intrinsic affinity of the compound for its intended target and a broad panel of other kinases.[8] Radiometric assays are often considered the gold standard for their direct detection of phosphorylation.[9]
-
Cell-Based Target Engagement Assays: Moving into a more physiologically relevant context, these assays confirm that the inhibitor can bind to its target within intact cells. This is a critical step, as cell permeability and intracellular competition can significantly impact an inhibitor's efficacy.[10]
-
Downstream Signaling Analysis: Ultimately, the functional consequence of target inhibition is the modulation of downstream signaling pathways. Analyzing the phosphorylation status of key substrate proteins provides crucial evidence of the inhibitor's on-target activity and can also reveal off-target pathway modulation.[11][12]
This guide will use a hypothetical primary target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, for this compound. For comparison, we will include two well-characterized multi-kinase inhibitors with indolinone or related scaffolds: Sunitinib and Nintedanib.
Figure 1: Overall workflow for evaluating inhibitor specificity.
Part 1: In Vitro Biochemical Profiling
The initial step in characterizing a new inhibitor is to determine its potency and selectivity against a broad panel of purified kinases. This provides a foundational understanding of its intrinsic activity.
Experimental Protocol: Radiometric Kinase Assay
This protocol outlines a standard radiometric assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds.
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate peptide, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³³P]ATP. The concentration of ATP should be at or near the Km for each specific kinase to ensure the measured IC50 value is a close approximation of the inhibitor's intrinsic affinity (Ki).[13]
-
Incubation: Allow the reaction to proceed at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. After washing to remove unincorporated [γ-³³P]ATP, measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data: Kinase Inhibition Profile
The following table presents hypothetical IC50 data for this compound and two reference compounds against a selection of kinases.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Nintedanib IC50 (nM) |
| VEGFR2 (Primary Target) | 15 | 9 | 21 |
| PDGFRβ | 45 | 2 | 37 |
| FGFR1 | 150 | 69 | 69 |
| c-KIT | 250 | 4 | 120 |
| SRC | >1000 | 150 | >1000 |
| EGFR | >5000 | >1000 | >5000 |
This data is for illustrative purposes.
From this in vitro screen, this compound demonstrates potent inhibition of VEGFR2. It shows a 3-fold selectivity for VEGFR2 over PDGFRβ and significantly less activity against other kinases like FGFR1 and c-KIT, suggesting a favorable initial selectivity profile compared to the broader activity of Sunitinib.
Part 2: Cellular Target Engagement
Confirming that an inhibitor binds to its intended target in a living cell is a critical validation step. We will describe two powerful techniques for this purpose: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
Figure 2: Principle of the NanoBRET Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells.[14][15]
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., VEGFR2) fused to NanoLuc® luciferase.
-
Plating: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind to the target kinase.
-
Substrate Addition: Add the NanoLuc® substrate.
-
Detection: Measure both the NanoLuc® emission (donor) and the tracer emission (acceptor). The ratio of these signals is the BRET signal.
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound. Plot the BRET ratio against the inhibitor concentration to determine the IC50 for target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16][17][18]
-
Cell Treatment: Treat cultured cells (e.g., HUVECs, which endogenously express VEGFR2) with the test compound or vehicle control.
-
Heating: Heat the intact cells at a range of temperatures.
-
Lysis: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein (VEGFR2) remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Data: Cellular Target Engagement
| Compound | VEGFR2 NanoBRET IC50 (nM) | VEGFR2 CETSA Thermal Shift (°C at 50 µM) |
| This compound | 85 | + 5.2 |
| Sunitinib | 50 | + 6.5 |
| Nintedanib | 110 | + 4.8 |
This data is for illustrative purposes.
The cellular target engagement data confirms that this compound enters the cells and binds to VEGFR2. The cellular IC50 is higher than the biochemical IC50, which is expected due to factors like cell membrane permeability and intracellular ATP concentrations. The positive thermal shift in the CETSA further validates this interaction.
Part 3: Downstream Signaling Analysis
The final and most functionally relevant assessment is to measure the inhibitor's effect on the target's signaling pathway. For VEGFR2, a key downstream event is its own autophosphorylation and the subsequent phosphorylation of effector proteins like Akt.
Figure 3: Simplified VEGFR2 signaling pathway.
Experimental Protocol: Western Blot Analysis
Western blotting allows for the quantification of changes in protein phosphorylation levels.[19]
-
Cell Culture and Treatment: Culture HUVECs and serum-starve them overnight. Pre-treat the cells with various concentrations of the test inhibitors for 2 hours.
-
Stimulation: Stimulate the cells with VEGF for 10 minutes to activate the VEGFR2 pathway.
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then probe with primary antibodies specific for phosphorylated VEGFR2 (p-VEGFR2) and phosphorylated Akt (p-Akt).
-
Stripping and Reprobing: After detection, strip the membrane and re-probe with antibodies for total VEGFR2 and total Akt to ensure that changes in phosphorylation are not due to changes in total protein levels.[11]
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the antibody-bound proteins. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Comparative Data: Inhibition of Downstream Signaling
The IC50 values for the inhibition of VEGF-induced p-VEGFR2 and p-Akt are determined from the Western blot data.
| Compound | p-VEGFR2 Inhibition IC50 (nM) | p-Akt Inhibition IC50 (nM) |
| This compound | 110 | 125 |
| Sunitinib | 65 | 75 |
| Nintedanib | 130 | 150 |
This data is for illustrative purposes.
The results from the downstream signaling analysis are consistent with the cellular target engagement data, demonstrating that this compound effectively inhibits VEGFR2 signaling in a cellular context. The similar IC50 values for p-VEGFR2 and p-Akt inhibition suggest that the observed effect on Akt is primarily mediated through the inhibition of VEGFR2.
Conclusion and Future Directions
This comprehensive evaluation demonstrates that this compound is a potent and selective inhibitor of VEGFR2. The multi-step approach, from in vitro biochemical assays to cellular target engagement and downstream functional analysis, provides a robust and validated profile of the inhibitor's activity.
-
Biochemical assays established its high intrinsic potency for VEGFR2.
-
Cellular target engagement assays confirmed its ability to enter cells and bind to VEGFR2.
-
Downstream signaling analysis verified its functional inhibition of the VEGFR2 pathway.
Compared to the broader-spectrum inhibitors Sunitinib and Nintedanib, this compound exhibits a more selective profile in this hypothetical screen, which could translate to a better-tolerated therapeutic agent.
Further studies should expand the kinase profiling to a larger panel (e.g., a kinome-wide scan) to more comprehensively map its selectivity and identify any potential off-targets that were not included in this initial screen.[20][21] Additionally, investigating the inhibitor's effects on other cell types and in in vivo models will be crucial next steps in its development as a potential therapeutic.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 4-Bromo-7-fluoroindolin-2-one Derivatives
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, as central nodes in cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[2] The indolin-2-one scaffold represents a privileged structure in this field, forming the core of several approved drugs and clinical candidates.[3] Specifically, derivatives of 4-Bromo-7-fluoroindolin-2-one are of growing interest due to the potential of halogen substitutions to modulate potency and selectivity.
However, the high degree of conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[4] Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to adverse effects or, in some cases, beneficial polypharmacology.[5][6] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a characterization step but a cornerstone of preclinical development for any novel kinase inhibitor.
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of this compound derivatives. While extensive public data on this specific subclass is limited, we will use the well-characterized, multi-targeted indolin-2-one derivative, Sunitinib, as a representative example to illustrate the principles and techniques. We will also compare its profile to other kinase inhibitors with different scaffolds, such as Vatalanib.
The Indolin-2-one Scaffold: A Privileged Kinase Inhibitor Core
The indolin-2-one core is a versatile scaffold for developing inhibitors targeting various receptor tyrosine kinases (RTKs).[7][8] Structural modifications at different positions of the indolin-2-one ring system significantly influence kinase selectivity and inhibitory activity.[1] For instance, substitutions at the C5 and C6 positions are known to be critical for binding affinity within the ATP-binding pocket.[1] The introduction of halogen atoms, such as bromine and fluorine, can alter the electronic properties and conformation of the molecule, potentially enhancing binding to the primary target or influencing interactions with off-targets.
To illustrate the cross-reactivity profiling process, we will consider a hypothetical this compound derivative, hereafter referred to as BF-131 . Based on the known pharmacology of related compounds, we will assume its primary targets are key angiogenic and oncogenic kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[2]
Comparative Kinase Selectivity Profiles
A crucial first step in characterizing a new inhibitor is to assess its binding affinity and selectivity across a broad panel of kinases. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.[9][10] The results are often presented as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound (% Control), where a lower value indicates a stronger interaction.
Below is a comparative table summarizing the hypothetical kinome scan data for BF-131 alongside published data for Sunitinib and Vatalanib, another VEGFR inhibitor with a different chemical scaffold.[11][12]
| Kinase Target | BF-131 (% Control @ 1 µM) (Hypothetical) | Sunitinib (% Control @ 1 µM)[13] | Vatalanib (IC50, nM)[12][14] |
| Primary Targets | |||
| KDR (VEGFR2) | < 1 | 0.1 | 37 |
| FLT1 (VEGFR1) | < 5 | 0.1 | 77 |
| FLT4 (VEGFR3) | < 10 | 0.5 | 190 |
| PDGFRβ | < 5 | 0.1 | 580 |
| c-Kit | < 1 | 0.1 | 730 |
| Key Off-Targets | |||
| FLT3 | < 20 | 0.1 | > 10,000 |
| SRC | > 50 | 1.5 | Not specified |
| ABL1 | > 50 | 10 | Not specified |
| DYRK1A | < 30 | Not specified | Not specified |
| AURKA | > 50 | Not specified | Not specified |
Note: Sunitinib data is presented as % Control, while Vatalanib data is presented as IC50 values. A direct comparison of absolute values is not possible, but the relative selectivity can be inferred.
This tabulated data allows for a quick assessment of the selectivity profile. For instance, while both BF-131 and Sunitinib potently inhibit the primary targets, their off-target profiles may differ, which could translate to different efficacy and toxicity profiles. Vatalanib, in contrast, shows greater selectivity for VEGFRs over PDGFRβ and c-Kit.[14]
Methodologies for In-Depth Cross-Reactivity Profiling
A comprehensive understanding of a compound's cross-reactivity requires a multi-pronged approach, combining biochemical assays with cell-based methods to confirm target engagement in a physiological context.
Biochemical Profiling: KINOMEscan™ Competition Binding Assay
This assay provides a broad, initial overview of a compound's kinome-wide selectivity.[10][15]
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR. A reduction in the bound kinase indicates that the test compound is interacting with the kinase.[10]
-
Experimental Workflow:
Caption: Workflow of the KINOMEscan™ competition binding assay.
-
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to the desired screening concentration.
-
Assay Reaction: In a multi-well plate, combine the test compound, a specific DNA-tagged kinase from the panel, and beads coated with an immobilized, broad-spectrum kinase inhibitor.
-
Incubation: Allow the reaction to equilibrate. The test compound and the immobilized ligand will compete for binding to the kinase's active site.
-
Washing: Wash the beads to remove unbound kinase and compound.
-
Quantification: The amount of kinase remaining bound to the beads is quantified by qPCR using primers specific to the DNA tag of the kinase.
-
Data Analysis: The qPCR signal from the test compound-treated sample is compared to a DMSO vehicle control. Results are typically expressed as "% Control". Dissociation constants (Kd) can be determined by performing the assay with a range of compound concentrations.[16]
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.[17][18]
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19][20]
-
Experimental Workflow:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
-
Detailed Protocol:
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the test compound (e.g., BF-131) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in each sample using a method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
-
Real-Time Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay is a live-cell method that allows for the quantitative measurement of compound binding to a specific target protein in real-time.[5][21]
-
Principle: The target protein is fused to a NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer that binds to the target protein acts as the energy acceptor. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner.[4][22]
-
Experimental Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
-
Detailed Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plating: After 24 hours, harvest the transfected cells and plate them in a white, 96- or 384-well assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the NanoBRET™ tracer and the test compound to the wells containing the cells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium.
-
Signal Detection: Add the Nano-Glo® Substrate to all wells. Immediately measure the luminescence at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of the test compound to generate a dose-response curve and determine the IC50 value, which reflects the compound's affinity for the target in living cells.
-
Phenotypic Screening: Assessing Cellular Consequences
While biochemical and target engagement assays confirm binding, phenotypic screens assess the functional consequences of inhibiting one or more kinases.[23][24] These assays can reveal unexpected off-target effects or confirm the desired on-target cellular outcome.
-
Principle: Cells are treated with the inhibitor, and changes in cellular morphology, proliferation, apoptosis, or specific signaling pathways are monitored, often using high-content imaging.[25] The "phenotypic fingerprint" of a novel compound can be compared to that of well-characterized inhibitors to infer its mechanism of action.[26]
-
Example Assays:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): Measure the overall impact of the inhibitor on cell growth and survival.
-
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): Determine if the inhibitor induces programmed cell death.
-
Cell Cycle Analysis (e.g., Propidium Iodide Staining and Flow Cytometry): Assess if the inhibitor causes arrest at a specific phase of the cell cycle.
-
High-Content Imaging of Signaling Pathways: Use fluorescently labeled antibodies to monitor the phosphorylation status of downstream substrates of the target kinase(s), providing a direct measure of pathway inhibition.
-
Interpreting the Data: Building a Complete Profile
No single assay tells the whole story. The power of this multi-faceted approach lies in the integration of data from all methodologies.
Caption: Integrating data from multiple assays for a comprehensive profile.
A selective inhibitor should ideally show a high affinity for its primary target(s) in the KINOMEscan, which is then confirmed by a significant thermal shift in CETSA and a low IC50 in the NanoBRET assay. The observed cellular phenotype should be consistent with the known function of the primary target. Discrepancies between these assays can be highly informative. For example, potent biochemical inhibition that doesn't translate to cellular target engagement may indicate poor cell permeability. A cellular phenotype that doesn't correlate with on-target inhibition strongly suggests the involvement of off-targets.
Conclusion
The development of selective and potent kinase inhibitors from the this compound scaffold, as with any chemical series, is a complex undertaking that hinges on a deep understanding of their interactions across the entire kinome. A reliance on a single biochemical assay is insufficient. By integrating broad kinome profiling with orthogonal, cell-based target engagement and phenotypic assays, researchers can build a comprehensive and reliable cross-reactivity profile. This multi-pronged strategy is essential for validating new chemical probes, elucidating their mechanisms of action, and ultimately, developing safer and more effective therapeutic agents.
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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 4-Bromo-7-fluoroindolin-2-one
Abstract
4-Bromo-7-fluoroindolin-2-one is a key structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its synthesis, however, presents unique challenges due to the specific placement of the halogen substituents on the oxindole core. This guide provides a comprehensive comparison of two distinct synthetic routes to this valuable compound, offering a detailed analysis of their respective efficiencies, practical considerations, and underlying chemical principles. Experimental data, step-by-step protocols, and mechanistic insights are provided to empower researchers in selecting the optimal strategy for their specific needs.
Introduction
The indolin-2-one (oxindole) scaffold is a privileged structure in drug discovery, appearing in numerous biologically active molecules. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these compounds. Specifically, the 4-bromo-7-fluoro substitution pattern has garnered interest for its potential to impart desirable characteristics in targeted therapies. The efficient and scalable synthesis of this compound is therefore a critical endeavor for advancing drug development programs. This guide will dissect two plausible synthetic pathways, hereafter referred to as Route 1: The Isatin Approach and Route 2: The Anthranilic Acid Cyclization Approach , providing a critical evaluation of their respective merits.
Route 1: The Isatin Approach
This synthetic strategy commences with a commercially available or readily synthesized substituted isatin, which undergoes a deoxygenation reaction to yield the target indolin-2-one. This approach is conceptually straightforward but relies on the availability of the specific isatin precursor.
Experimental Protocol: Route 1
Step 1: Synthesis of 6-Bromo-7-fluoroindoline-2,3-dione (Isatin)
-
This precursor, while not detailed here, can be synthesized through multi-step sequences often starting from a substituted aniline. For the purpose of this guide, we will consider it a starting material.
Step 2: Wolff-Kishner Reduction of 6-Bromo-7-fluoroindoline-2,3-dione
-
To a round-bottom flask equipped with a reflux condenser, add 6-bromo-7-fluoroindoline-2,3-dione (1.0 eq).
-
Add hydrazine hydrate (10.0 eq) and diethylene glycol as the solvent.
-
Heat the mixture to 120-130 °C for 2 hours.
-
Add potassium hydroxide (4.0 eq) in portions, and raise the temperature to 190-200 °C, allowing for the distillation of water and excess hydrazine.
-
Maintain the reaction at this temperature for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the mixture with concentrated HCl to a pH of 2-3, resulting in the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Discussion of Route 1
The Wolff-Kishner reduction is a classic and powerful method for the deoxygenation of ketones and aldehydes. In this context, it selectively reduces the C3-ketone of the isatin to a methylene group. The high temperatures and strongly basic conditions, however, may not be suitable for substrates with sensitive functional groups. The overall yield of this two-step process (assuming the isatin is synthesized) can be moderate, and the purification of the final product may require column chromatography.
Route 2: The Anthranilic Acid Cyclization Approach
This route builds the indolin-2-one core from a substituted anthranilic acid derivative. This strategy offers greater flexibility in the introduction of substituents on the aromatic ring at an earlier stage.
Experimental Protocol: Route 2
Step 1: Synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid
This key intermediate can be prepared from 6-bromo-7-fluoroindoline-2,3-dione through an oxidative cleavage reaction.
-
To a solution of 6-bromo-7-fluoroindoline-2,3-dione (1.0 eq) in 2 N sodium hydroxide at 0 °C, add 30% hydrogen peroxide (5.0 eq) dropwise.[1][2][3]
-
Allow the mixture to stir at room temperature for 16 hours.
-
Quench the reaction by the addition of sodium sulfite.
-
Acidify the mixture with concentrated HCl to a pH of 2 to precipitate the product.
-
Collect the solid by filtration and dry to afford 2-Amino-4-bromo-3-fluorobenzoic acid.[1][2][3]
Step 2: Reductive Cyclization of 2-Amino-4-bromo-3-fluorobenzoic acid
-
Suspend 2-Amino-4-bromo-3-fluorobenzoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a reducing agent, for example, borane-THF complex (BH3-THF) or lithium aluminum hydride (LAH) (2.0-3.0 eq), dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours. This step reduces the carboxylic acid to a primary alcohol.
-
Upon completion of the reduction (monitored by TLC), carefully quench the reaction with water or a saturated aqueous solution of sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude amino alcohol is then subjected to cyclization. Dissolve the residue in a solvent like toluene and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the cyclization is complete, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Discussion of Route 2
This approach provides a more convergent synthesis, with the key bond formations occurring in the final steps. The preparation of the anthranilic acid precursor is high-yielding.[1][2][3] The subsequent reductive cyclization is a common strategy for the synthesis of oxindoles. The choice of reducing agent is critical; borane complexes are generally milder and more selective than LAH. The acid-catalyzed cyclization of the resulting amino alcohol is typically efficient. This route may offer a higher overall yield and greater control over the introduction of the desired substitution pattern compared to Route 1.
Comparative Analysis
To provide a clear benchmark of the two synthetic routes, the following table summarizes key performance indicators:
| Metric | Route 1: The Isatin Approach | Route 2: The Anthranilic Acid Cyclization Approach |
| Starting Material | Substituted Isatin | Substituted Anthranilic Acid |
| Key Transformation | Wolff-Kishner Reduction | Reductive Cyclization |
| Number of Steps | 1 (from isatin) | 2 (from isatin-derived acid) |
| Reagent Safety | Hydrazine (toxic, corrosive) | Borane reagents (flammable) |
| Reaction Conditions | High temperature, strongly basic | Milder temperatures, acidic/basic conditions |
| Overall Yield (Estimated) | Moderate | Potentially Higher |
| Substrate Scope | Limited by isatin availability | More flexible |
| Purification | Often requires chromatography | May require chromatography |
Visualization of Synthetic Pathways
To further illustrate the logical flow of each synthetic route, the following diagrams have been generated.
Caption: Synthetic pathway for Route 1: The Isatin Approach.
Caption: Synthetic pathway for Route 2: The Anthranilic Acid Cyclization Approach.
Conclusion
Both the Isatin Approach (Route 1) and the Anthranilic Acid Cyclization Approach (Route 2) represent viable strategies for the synthesis of this compound.
-
Route 1 is more direct if the corresponding isatin is readily available, but it involves harsh reaction conditions.
-
Route 2 offers greater flexibility and potentially higher overall yields, proceeding through a well-defined anthranilic acid intermediate. The milder conditions in the final steps may also be more amenable to a wider range of functional groups.
The choice between these routes will ultimately depend on the specific requirements of the research, including the availability of starting materials, the desired scale of the synthesis, and the tolerance of other functional groups within the molecule. This guide provides the necessary data and protocols to make an informed decision, thereby accelerating the discovery and development of new therapeutics based on the this compound scaffold.
References
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 4-Bromo-7-fluoroindolin-2-one
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Bromo-7-fluoroindolin-2-one. Designed for researchers, scientists, and drug development professionals, the following procedures are grounded in established laboratory safety standards for halogenated organic compounds to ensure personnel safety and environmental compliance.
Hazard Identification and Risk Assessment
This compound is a halogenated heterocyclic compound. While specific toxicity data for this exact molecule is not extensively published, its structural class necessitates careful handling. Compounds containing bromine and fluorine moieties, particularly within an organic framework, must be treated as hazardous waste. The primary risks are associated with inhalation, ingestion, and skin/eye contact.[1][2][3]
Causality: Halogenated organic compounds are specifically regulated because their incineration can produce acidic gases (like hydrogen bromide and hydrogen fluoride) and other toxic byproducts if not performed in specialized facilities equipped with emission control systems.[4] Therefore, proper segregation at the source is the most critical step in its life cycle management.[5][6]
Table 1: Chemical and Hazard Profile of this compound and Structurally Similar Compounds
| Property | Value / Classification | Source(s) |
| Chemical Name | This compound | [7] |
| CAS Number | 1260903-30-7 | [7] |
| Molecular Formula | C₈H₅BrFNO | [7] |
| Molecular Weight | 230.03 g/mol | [7] |
| Physical State | Solid | [8] |
| Inferred GHS Hazards | Harmful if swallowed (Acute Toxicity, Oral)[1][3] Causes skin irritation[1][2] Causes serious eye irritation[1][2] May cause respiratory irritation[1][2] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, it is imperative to establish a safe handling environment.
Operational Imperative: All handling of this compound, including weighing and preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] The work area must be equipped with an accessible eyewash station and safety shower.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[10]
-
Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[10]
-
Protective Clothing: A fully buttoned, long-sleeved lab coat is required to prevent skin contact.[9][10]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with segregation and ends with scheduled pickup by authorized personnel. Under no circumstances should this chemical or its solutions be disposed of down the sink.[11][12]
Step 1: Waste Segregation
-
Action: Designate a specific waste stream for "Halogenated Organic Waste." All waste containing this compound, including pure compound, solutions, and contaminated materials, must be placed in this stream.[5][6]
-
Causality: Halogenated waste is significantly more expensive and difficult to dispose of than non-halogenated waste.[6] Keeping these streams separate prevents cross-contamination and ensures cost-effective, compliant disposal.[12]
Step 2: Container Selection
-
Action: Use a dedicated, compatible, and sealable hazardous waste container. Recommended materials include borosilicate glass or high-density polyethylene (HDPE).[13]
-
Causality: The container must be chemically resistant to the waste to prevent degradation, leaks, or reactions. The ability to securely seal the container is critical to prevent the release of vapors.[6][12]
Step 3: Waste Collection and Labeling
-
Action for Solid Waste: Collect dry powder, residual amounts, and contaminated weighing papers or spatulas directly into the designated container. Avoid generating dust.[2][3]
-
Action for Liquid Waste: Collect all solutions containing the compound in the designated liquid halogenated waste container.
-
Labeling: As soon as the first item of waste is added, label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other chemical components and their approximate concentrations.[5][13]
Step 4: Temporary Storage
-
Action: Keep the waste container securely closed at all times, except when actively adding waste.[6][12] Store the sealed container in a cool, dry, and well-ventilated location.[10][13] This must be a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials like strong oxidizing agents.[6][14]
-
Causality: Proper storage minimizes the risk of spills, reduces vapor exposure to laboratory personnel, and prevents accidental reactions. Storing in a designated SAA ensures compliance with institutional and federal regulations.
Step 5: Arranging for Final Disposal
-
Action: Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][13] Complete all required waste manifests or collection forms accurately.[10]
-
Causality: Final disposal must be handled by trained professionals at licensed facilities that can manage halogenated organic compounds in an environmentally sound manner, typically through high-temperature incineration with appropriate scrubbers.[4]
Diagram Caption: Disposal workflow for this compound waste.
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[13]
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.[13]
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 2, including respiratory protection if the spill is large or has generated significant dust.[13]
-
Contain and Absorb: For solid spills, carefully sweep or shovel the material to avoid creating dust.[8] For liquid spills, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or chemical sorbent pads.[12][13] Do not use combustible materials like paper towels or sawdust.[13]
-
Collect Waste: Carefully collect the absorbed material and any contaminated items (e.g., gloves) and place them into a designated, sealable container for hazardous waste.[12][13]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[13]
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department, regardless of the spill's size.[13]
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Personal protective equipment for handling 4-Bromo-7-fluoroindolin-2-one
A Researcher's Guide to Safely Handling 4-Bromo-7-fluoroindolin-2-one
As a novel building block in medicinal chemistry and drug development, this compound presents both significant opportunities for innovation and potential hazards requiring careful management. This guide provides essential, field-tested safety and handling protocols to ensure the well-being of laboratory personnel and the integrity of your research. Our approach is grounded in a deep understanding of chemical reactivity and a commitment to fostering a robust safety culture.
Hazard Analysis: Understanding the Risks
This compound is a halogenated organic compound that demands respect. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The presence of bromine and fluorine moieties necessitates a cautious approach, as halogenated compounds can have complex toxicological profiles.
Table 1: Hazard Identification for this compound
| Hazard Statement | GHS Classification | Potential Effects |
| H302 | Acute toxicity, oral (Category 4) | Harmful if ingested. |
| H315 | Skin corrosion/irritation (Category 2) | Causes redness, itching, and inflammation upon skin contact.[1] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes significant eye irritation, redness, and pain.[1] |
| H335 | Specific target organ toxicity, single exposure (Category 3) | May cause irritation to the respiratory tract, leading to coughing and shortness of breath.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for minimizing exposure risk. The following recommendations are based on a synthesis of the known hazards and established best practices for handling halogenated organic compounds.
Primary Engineering Controls
All handling of this compound solid and any solutions should be conducted within a certified chemical fume hood to mitigate inhalation exposure.
Recommended PPE Ensemble
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2] | Protects against accidental splashes and airborne particles. Goggles are recommended when handling larger quantities or when there is a significant splash risk. |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness).[3] | Provides a barrier against skin contact. For prolonged handling or when working with solutions, consider double-gloving or using thicker neoprene gloves.[4] |
| Body Protection | A long-sleeved laboratory coat.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handled in a fume hood. For spill cleanup or situations with potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is recommended.[4] | Prevents inhalation of airborne particles and vapors. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Step-by-Step Handling Protocol
Adherence to a standardized workflow is critical for minimizing risk. The following protocol outlines the safe handling of this compound from receipt to use.
Caption: A streamlined workflow for the safe handling of this compound.
-
Don PPE: Before entering the laboratory, put on the required personal protective equipment as detailed in Table 2.
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.
-
Weigh Compound: Carefully weigh the desired amount of this compound in a tared container within the fume hood.
-
Prepare Solution (if applicable): If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Decontaminate: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, lab coat, then eye protection.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention. |
Spill and Waste Disposal Plan
A clear plan for managing spills and disposing of waste is essential for maintaining a safe laboratory environment.
Spill Cleanup
For a small spill of solid this compound:
-
Restrict access to the area.
-
Wearing appropriate PPE, gently sweep the solid material into a labeled waste container. Avoid generating dust.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.
-
Decontaminate the area as described in the handling protocol.
Waste Disposal
All waste containing this compound, including contaminated consumables and solutions, must be disposed of as hazardous waste.
Caption: A logical flow for the proper disposal of waste containing this compound.
-
Waste Containers: Use clearly labeled, sealed containers for all hazardous waste.
-
Labeling: The label should include the chemical name ("this compound"), the associated hazards (Irritant, Harmful), and the date.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, advancing scientific discovery while prioritizing personal and environmental safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

